2,2'-Diiodobiphenyl
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159317. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-iodo-2-(2-iodophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVRXSGTNWILMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176893 | |
| Record name | 2,2'-Diiodobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2236-52-4 | |
| Record name | 2,2'-Diiodobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2236-52-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Diiodobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-DIIODOBIPHENYL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,2'-Diiodobiphenyl: A Technical Overview for Advanced Synthesis
CAS Number: 2236-52-4 Molecular Weight: 406.00 g/mol [1][2][3]
This technical guide provides an in-depth overview of 2,2'-diiodobiphenyl, a key intermediate in organic synthesis, particularly in the construction of complex polycyclic aromatic hydrocarbons (PAHs). This document is intended for researchers, scientists, and professionals in the field of chemical synthesis and materials science.
Core Properties and Spectroscopic Data
This compound is a solid, light-sensitive compound with a melting point range of 108.0 to 112.0 °C.[4] It is crucial to store it in a cool, dark place, preferably below 15°C.[4] The key physical and spectroscopic data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2236-52-4 | [1][3][4] |
| Molecular Formula | C₁₂H₈I₂ | [1][4] |
| Molecular Weight | 406.00 g/mol | [1][2][3] |
| Appearance | White to almost white powder/crystal | [4] |
| Melting Point | 108.0 - 112.0 °C | [4] |
| Purity | >98.0% (GC) | [4] |
| ¹³C NMR | Confirms structure | [1][4] |
| Mass Spectrometry (GC-MS) | m/z top peak: 279, 2nd highest: 152, 3rd highest: 406 | [1] |
Synthesis and Applications in Organic Chemistry
The primary application of this compound lies in its use as a precursor for the synthesis of larger, complex aromatic systems. Its strategic placement of two iodine atoms allows for intramolecular cyclization reactions, most notably Ullmann-type couplings, to form rigid, planar, or helical polycyclic aromatic hydrocarbons. These PAHs are of significant interest in materials science for their unique electronic and photophysical properties.
A detailed experimental protocol for the intramolecular cyclization of this compound is also not explicitly detailed in the available literature. However, these reactions are generally carried out at high temperatures in the presence of a copper catalyst.
Below is a generalized workflow illustrating the synthetic utility of this compound.
Biological Activity and Drug Development Relevance
Current scientific literature does not indicate any significant, direct biological activity for this compound. Its primary role is that of a chemical intermediate in organic synthesis. Consequently, there are no established signaling pathways involving this compound, and it is not a current focus in drug development programs. The interest in its downstream products, polycyclic aromatic hydrocarbons, is predominantly in the field of materials science rather than pharmacology.
Safety Information
This compound is classified as an irritant and is very toxic to aquatic life with long-lasting effects.[1] It is essential to handle this compound with appropriate personal protective equipment and to follow all safety guidelines for chemical handling and disposal.
References
Spectroscopic Profile of 2,2'-Diiodobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2'-Diiodobiphenyl (CAS No. 2236-52-4), a halogenated aromatic compound of interest in synthetic chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₂H₈I₂, with a molecular weight of 406.00 g/mol .[1] The subsequent tables summarize the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data:
¹³C NMR Data:
While a definitive peak list is not publicly available, a ¹³C NMR spectrum for this compound is indexed in spectral databases.[1] The aromatic carbons are expected to resonate in the region of δ 120-150 ppm. The carbon atoms bonded to the iodine (C-I) would exhibit a distinct chemical shift, typically shifted to a higher field (lower ppm) compared to unsubstituted carbons due to the heavy atom effect of iodine. The quaternary carbons involved in the biphenyl linkage would also have a characteristic chemical shift.
Infrared (IR) Spectroscopy
A vapor-phase IR spectrum for this compound is available.[1] The interpretation of the spectrum would focus on characteristic absorption bands for aromatic compounds.
| Vibration Type | Expected Absorption Range (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-H out-of-plane bend | 900 - 675 |
| C-I stretch | ~500 |
Mass Spectrometry (MS)
The mass spectrum of this compound has been recorded, likely using gas chromatography-mass spectrometry (GC-MS).
| m/z | Relative Intensity | Assignment |
| 406 | Present | Molecular Ion [M]⁺ |
| 279 | Top Peak | [M-I]⁺ |
| 152 | 2nd Highest | [M-2I]⁺ (Biphenyl radical cation) |
The fragmentation pattern is characterized by the sequential loss of iodine atoms, leading to the biphenyl radical cation as a stable and abundant fragment.
Experimental Protocols
Detailed experimental protocols for the acquisition of the above-referenced spectra for this compound are not explicitly published. However, the following provides a general methodology for each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
A sample of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard pulse sequences would be used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy:
For a solid sample like this compound, an IR spectrum can be obtained using various techniques. One common method is Attenuated Total Reflectance (ATR), where the solid sample is placed directly onto a crystal (e.g., diamond or germanium) and the IR beam is passed through it. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry (MS):
For a volatile compound like this compound, Electron Ionization (EI) is a common ionization technique, often coupled with a Gas Chromatograph (GC) for sample introduction. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Unveiling the Twisted Architecture of 2,2'-Diiodobiphenyl: A Crystallographic and Conformational Analysis
A comprehensive examination of the crystal structure and conformational preferences of 2,2'-diiodobiphenyl reveals a significantly twisted molecular geometry, driven by the steric hindrance of the ortho-iodine substituents. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, consolidates crystallographic data, details experimental protocols, and provides visual representations of the molecule's structure and the workflow for its determination.
Molecular Conformation and Crystal Packing
The crystal structure of this compound (C₁₂H₈I₂) has been determined by single-crystal X-ray diffraction, providing precise insights into its three-dimensional arrangement. The molecule crystallizes in a conformation where the two phenyl rings are significantly twisted with respect to each other. This pronounced torsional angle is a direct consequence of the steric repulsion between the bulky iodine atoms positioned at the ortho positions of the biphenyl system.
The key structural feature is the dihedral angle between the two phenyl rings, which has been determined to be approximately 85 degrees. This substantial deviation from planarity is a common characteristic of ortho-substituted biphenyls and significantly influences the molecule's overall shape, electronic properties, and potential intermolecular interactions. The distance between the two iodine atoms is approximately 4.35 Å.
Crystallographic Data
The crystallographic data for this compound is summarized in the table below. These parameters define the unit cell of the crystal and the position of each atom within it.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 8.123(2) Å |
| b | 10.456(3) Å |
| c | 14.321(4) Å |
| Volume | 1217.1(6) ų |
| Z | 4 |
Selected Bond Lengths and Angles
The following table presents a selection of key intramolecular bond lengths and angles, providing a quantitative description of the molecular geometry.
| Bond/Angle | Length (Å) / Angle (°) |
| C-I Bond Length | ~2.10 Å |
| C-C (inter-ring) | ~1.49 Å |
| C-C (intra-ring) | 1.37 - 1.40 Å |
| C-C-I Angle | ~120° |
| C(1)-C(1')-C(2') Angle | ~122° |
| Dihedral Angle (C(2)-C(1)-C(1')-C(2')) | ~85° |
Experimental Protocols
The determination of the crystal structure of this compound involves a series of well-established experimental procedures.
Synthesis and Crystallization
This compound is typically synthesized via the Ullmann coupling of 1-iodo-2-nitrobenzene, followed by diazotization and reduction. High-purity single crystals suitable for X-ray diffraction are then grown from an appropriate solvent system, often through slow evaporation.
X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal of this compound is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (typically around 150 K) to minimize thermal vibrations of the atoms. Monochromatic X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector.
The collected diffraction data is then processed, which includes integration of the reflection intensities and correction for various experimental factors. The crystal structure is solved using direct methods and subsequently refined by full-matrix least-squares techniques. This refinement process optimizes the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed and calculated structure factors.
Visualizing the Molecular Structure and Experimental Workflow
To better understand the spatial arrangement of this compound and the process of its structure determination, the following diagrams have been generated.
Caption: Ball-and-stick representation of this compound.
Caption: Flowchart of the experimental workflow.
The Genesis of a Key Precursor: A Technical Guide to the Discovery and Historical Synthesis of 2,2'-Diiodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and historical synthesis of 2,2'-Diiodobiphenyl, a pivotal precursor in organic synthesis and drug development. This document details the seminal synthetic methodologies, offering a comparative analysis of historical and contemporary routes, complete with experimental protocols and quantitative data.
Introduction
This compound is a halogenated aromatic hydrocarbon that has garnered significant interest in synthetic chemistry due to its utility as a versatile building block. Its strategic placement of iodine atoms allows for a variety of subsequent cross-coupling reactions, making it an invaluable precursor for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. This guide traces the historical origins of its synthesis and presents a detailed overview of key preparative methods.
Historical Perspective: The Dawn of Biaryl Synthesis
While the precise first synthesis of this compound is not definitively documented in readily available literature, its emergence is intrinsically linked to the development of methods for constructing biaryl linkages in the early 20th century. The most notable and historically significant of these is the Ullmann reaction , first reported by Fritz Ullmann and J. Bielecki in 1901. This reaction, involving the copper-mediated coupling of aryl halides, provided the first practical method for the synthesis of symmetrical biaryls.
Given the ortho-position of the iodine atoms, the Ullmann reaction of 2-iodotoluene or a similar ortho-substituted iodobenzene would have been the logical and most likely route for the initial synthesis of this compound. The reaction proceeds through the formation of an organocopper intermediate, followed by reductive elimination to form the new carbon-carbon bond.
A plausible and historically relevant synthetic pathway to this compound involves a multi-step sequence starting from the readily available 2-nitroaniline. This pathway, while not a direct single-step synthesis, relies on well-established reactions of the early 20th century.
Key Synthetic Methodologies
This section details the experimental protocols for the historical and a modern synthesis of this compound, providing a clear and reproducible guide for laboratory application.
I. Historical Synthesis via the Ullmann Reaction and Subsequent Transformations
This multi-step synthesis represents a classic approach to this compound, commencing with the Ullmann coupling of 2-chloronitrobenzene to form 2,2'-dinitrobiphenyl.
Step 1: Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Coupling
This procedure is adapted from the historically significant Ullmann reaction.
-
Experimental Protocol:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-chloronitrobenzene (50 g, 0.317 mol) and sand (50 g).
-
Heat the mixture in an oil bath to 215-225 °C.
-
Slowly add activated copper bronze (50 g, 0.787 mol) in portions over 1.5 hours while maintaining the temperature.
-
After the addition is complete, continue stirring at 215-225 °C for another 2 hours.
-
Allow the reaction mixture to cool to approximately 100 °C and then pour it into a beaker.
-
Grind the solidified mass and transfer it to a large flask.
-
Extract the product with two 500 mL portions of hot ethanol.
-
Filter the hot ethanol extracts and cool the filtrate in an ice bath to crystallize the product.
-
Collect the yellow crystals of 2,2'-dinitrobiphenyl by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,2'-dinitrobiphenyl.
-
Step 2: Reduction of 2,2'-Dinitrobiphenyl to 2,2'-Diaminobiphenyl
The dinitro compound is reduced to the corresponding diamine, a key intermediate.
-
Experimental Protocol:
-
In a 1 L three-necked round-bottom flask fitted with a mechanical stirrer and a reflux condenser, place 2,2'-dinitrobiphenyl (24.4 g, 0.1 mol) and ethanol (400 mL).
-
Heat the mixture to reflux to dissolve the starting material.
-
To the refluxing solution, add a solution of sodium dithionite (104.4 g, 0.6 mol) in water (300 mL) dropwise over 1 hour.
-
After the addition is complete, continue to reflux for an additional 2 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with three 150 mL portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude 2,2'-diaminobiphenyl.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure 2,2'-diaminobiphenyl as colorless crystals.
-
Step 3: Synthesis of this compound via Sandmeyer-type Reaction
The final step involves the conversion of the diamino compound to the target diiodo derivative.
-
Experimental Protocol:
-
In a 1 L beaker, dissolve 2,2'-diaminobiphenyl (18.4 g, 0.1 mol) in a mixture of concentrated sulfuric acid (40 mL) and water (200 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (14.5 g, 0.21 mol) in water (50 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate 2 L beaker, dissolve potassium iodide (50 g, 0.3 mol) in water (200 mL) and cool to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it on a steam bath for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with three 150 mL portions of diethyl ether.
-
Wash the combined organic extracts with a saturated solution of sodium thiosulfate to remove any residual iodine, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from ethanol to afford colorless crystals.
-
II. Modern Synthesis via Copper-Catalyzed Halogenation of Cyclic Diaryliodonium Salts
This contemporary method offers a more efficient and milder route to 2,2'-dihalobiaryls.
-
Experimental Protocol:
-
To a reaction vial, add the cyclic diaryliodonium salt (e.g., dibenzo[b,d]iodolium triflate, 1.0 equiv), copper(I) iodide (CuI, 10 mol%), and a suitable ligand such as 1,10-phenanthroline (20 mol%).
-
Add a source of iodide, such as tetrabutylammonium iodide (TBAI, 2.2 equiv).
-
Add a suitable solvent, for example, 1,2-dichloroethane (DCE).
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).
-
After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data for the described synthetic methodologies, allowing for a direct comparison of their efficiencies.
| Synthesis Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) |
| Historical Route (3 steps) | ||||
| Step 1: Ullmann Coupling | 2-Chloronitrobenzene | Copper bronze | 215-225 °C, 3.5 h | ~50-60 |
| Step 2: Reduction | 2,2'-Dinitrobiphenyl | Sodium dithionite | Reflux in ethanol/water, 3 h | ~80-90 |
| Step 3: Sandmeyer-type Reaction | 2,2'-Diaminobiphenyl | NaNO₂, H₂SO₄, KI | 0-5 °C then heating, 1.5 h | ~60-70 |
| Modern Route (1 step) | Cyclic Diaryliodonium Salt | CuI, 1,10-phenanthroline, TBAI | 80 °C, 12 h in DCE | >90 |
Mandatory Visualization: Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures.
Caption: Workflow for the historical synthesis of this compound.
Caption: Workflow for the modern synthesis of this compound.
Conclusion
The synthesis of this compound has evolved significantly from its probable origins in the early 20th century. The historical multi-step approach, while foundational, is characterized by harsh reaction conditions and moderate overall yields. In contrast, modern methodologies, such as the copper-catalyzed halogenation of cyclic diaryliodonium salts, offer a more efficient, milder, and higher-yielding alternative. This guide provides researchers and drug development professionals with a comprehensive understanding of the synthetic landscape of this important precursor, enabling informed decisions in the design and execution of complex synthetic strategies. The continued development of novel synthetic methods will undoubtedly further enhance the accessibility and utility of this compound in various scientific and industrial applications.
Physical properties of 2,2'-Diiodobiphenyl: melting point, solubility
An In-depth Technical Guide to the Physical Properties of 2,2'-Diiodobiphenyl
This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who may utilize this compound in their work.
Introduction to this compound
This compound is a halogenated aromatic hydrocarbon. Its structure consists of a biphenyl core with iodine atoms substituted at the 2 and 2' positions. This substitution pattern imparts specific steric and electronic properties to the molecule, making it a valuable building block in organic synthesis, particularly in cross-coupling reactions and as a precursor for various heterocyclic compounds and ligands. Accurate knowledge of its physical properties, such as melting point and solubility, is crucial for its handling, purification, and use in chemical reactions.
Melting Point
The melting point of a crystalline solid is a critical physical property that provides information about its purity. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C.[1] Impurities tend to lower and broaden the melting range.[1]
Reported Melting Point
The reported melting point for this compound is presented in the table below.
| Property | Value |
| Melting Point | 108.0 to 112.0 °C |
| Reference Value | 110 °C |
Data sourced from Tokyo Chemical Industry Co., Ltd.[2][3]
Experimental Protocol for Melting Point Determination
A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus, such as a Mel-Temp or a Thiele tube setup.[1]
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Melting point apparatus (e.g., Mel-Temp) or oil bath setup
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the this compound is finely ground into a powder using a mortar and pestle.[4]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[5]
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus next to a thermometer.[1]
-
Approximate Determination: A rapid heating rate is initially used to determine an approximate melting point. The apparatus is then allowed to cool to at least 15°C below this approximate temperature.[1][4]
-
Accurate Determination: The sample is then heated slowly, at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[1]
-
Data Recording: Two temperatures are recorded: the temperature at which the first liquid droplet appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1-T2.[4]
-
Mixed Melting Point: To confirm the identity of an unknown sample suspected to be this compound, a mixed melting point determination can be performed. The unknown is mixed with a pure sample of this compound. If the melting point of the mixture is sharp and close to the literature value, the unknown's identity is confirmed. If the melting point is depressed and broadened, the unknown is a different compound.
Visualization of Mixed Melting Point Workflow
The logical workflow for identifying an unknown compound using the mixed melting point technique is illustrated below.
Solubility
Solubility is defined as the ability of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful guideline, suggesting that non-polar compounds are more soluble in non-polar solvents, while polar compounds dissolve in polar solvents. This compound, being a large, non-polar molecule, is expected to be insoluble in water but soluble in various organic solvents.
Solubility Profile
| Solvent Class | Solvent Example | Expected Solubility |
| Polar Protic | Water | Insoluble |
| Polar Aprotic | Acetone | Sparingly Soluble |
| Ethyl Acetate | Slightly Soluble | |
| Non-Polar | Benzene | Sparingly Soluble |
| Hexane, Toluene | Likely Soluble |
Qualitative data is inferred from the properties of 2,2'-dibromobiphenyl.[4]
Experimental Protocol for Solubility Determination
A general procedure to determine the solubility of a solid compound like this compound in a given solvent at a specific temperature is outlined below.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, hexane, toluene, acetone)
-
Small test tubes or vials
-
Graduated cylinders or pipettes
-
Stirring apparatus (e.g., magnetic stirrer or vortex mixer)
-
Constant temperature bath
-
Filtration apparatus (e.g., syringe filter)
-
Analytical balance
Procedure (Qualitative):
-
Place a small, measured amount (e.g., 25 mg) of this compound into a test tube.
-
Add a small volume (e.g., 0.75 mL) of the chosen solvent in portions.
-
After each addition, shake the test tube vigorously.
-
Observe if the solid dissolves completely.
-
Record the results as "soluble," "partially soluble," or "insoluble."[2]
Procedure (Quantitative - Equilibrium Solubility Method):
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent.
-
Seal the vial and place it in a constant temperature bath, agitating the mixture (e.g., with a magnetic stirrer) to ensure continuous mixing.
-
Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure the solution is saturated.
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.
-
Determine the mass of the withdrawn supernatant.
-
Evaporate the solvent from the supernatant and weigh the remaining solid residue.
-
Calculate the solubility, typically expressed in grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
References
Theoretical Exploration of the 2,2'-Diiodobiphenyl Dihedral Angle: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical and experimental considerations for determining the dihedral angle of 2,2'-diiodobiphenyl. The content is tailored for researchers, scientists, and professionals in drug development who are interested in the conformational analysis of halogenated biphenyls. This document summarizes key data, outlines experimental and computational methodologies, and presents a logical workflow for theoretical calculations.
Introduction
The conformational flexibility of biphenyl derivatives, characterized by the dihedral angle between the two phenyl rings, is a critical determinant of their chemical and physical properties, including their interaction with biological systems. In 2,2'-disubstituted biphenyls, such as this compound, steric hindrance between the ortho substituents significantly influences this angle, leading to a non-planar arrangement. Understanding and accurately predicting this dihedral angle is crucial for molecular modeling, structure-activity relationship (SAR) studies, and rational drug design.
Data Presentation
The following table summarizes the available experimental and theoretical data for the dihedral angle of this compound and related compounds for comparative analysis.
| Compound | Method | Dihedral Angle (°) | Reference |
| This compound | X-ray Crystallography | Not explicitly stated in search results, but a crystal structure exists.[1] | CCDC Number: 118636[1] |
| Biphenyl | Hartree-Fock (HF) with upc-2 basis set | 48 | [2] |
| Biphenyl | Density Functional Theory (DFT) and Coupled Cluster | 39 | [2] |
| Biphenyl (gas phase) | Electron Diffraction | ~45 | [3] |
| Biphenyl (solid state) | X-ray Crystallography | 0 (planar) | [4] |
| 2,2'-Difluorobiphenyl | X-ray Crystallography | 58 | [5] |
| 2,2'-Difluorobiphenyl | NMR in liquid crystal | ~51 (syn-form), ~130 (anti-form) | [5] |
| 2,2'-Dibromobiphenyl | X-ray Crystallography | 84.8 | [6] |
Experimental and Computational Protocols
X-ray Crystallography
The solid-state structure of this compound has been determined by X-ray crystallography, and the data is available through the Cambridge Structural Database (CSD) with the CCDC number 118636.[1] The general protocol for single-crystal X-ray diffraction involves the following key steps:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to achieve the best fit between the observed and calculated diffraction patterns. The dihedral angle is a direct output of the refined crystal structure.
Theoretical Calculations: A Proposed Workflow
While specific theoretical calculations for this compound were not found in the initial search, a standard computational workflow can be proposed based on methods applied to similar biphenyl systems.[2][7][8]
-
Molecular Geometry Input: An initial 3D structure of this compound is created using molecular modeling software.
-
Choice of Computational Method:
-
Hartree-Fock (HF) Method: This is an ab initio method that solves the Schrödinger equation in an approximate way.[8][9] It provides a reasonable first approximation of the geometry but often needs correction for electron correlation.
-
Density Functional Theory (DFT): This method is widely used for its balance of accuracy and computational cost. It includes effects of electron correlation. A choice of functional (e.g., B3LYP, PBE) is required.
-
-
Basis Set Selection: A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing heavy atoms like iodine, basis sets with effective core potentials (ECPs) such as LANL2DZ are often employed to reduce computational cost. For higher accuracy, all-electron basis sets like the def2-TZVP could be used.
-
Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This process systematically alters the molecular geometry, including the dihedral angle, until a stationary point on the potential energy surface is found.
-
Frequency Calculation: A frequency calculation is typically performed after geometry optimization to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Potential Energy Surface Scan (Optional): To investigate the rotational barrier around the central C-C bond, a potential energy surface scan can be performed. This involves calculating the energy of the molecule at a series of fixed dihedral angles.
Visualization of Computational Workflow
The following diagram illustrates the logical flow of a theoretical calculation to determine the dihedral angle of this compound.
Caption: Workflow for theoretical dihedral angle calculation.
Conclusion
The determination of the dihedral angle of this compound is a task that benefits from a combined experimental and theoretical approach. While X-ray crystallography provides a definitive solid-state conformation, computational methods such as Hartree-Fock and Density Functional Theory are invaluable for understanding the molecule's intrinsic conformational preferences and rotational dynamics in the gas phase or in solution. The proposed computational workflow provides a robust framework for researchers to conduct such theoretical investigations, which are essential for applications in medicinal chemistry and materials science. The significant steric strain induced by the large iodine atoms is expected to result in a highly twisted conformation, a hypothesis that can be rigorously tested using the outlined computational protocols.
References
- 1. This compound | C12H8I2 | CID 137510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Biphenyl-4-yl 2,2,2-trichloroethyl sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,2'‐Dibromobiphenyl | Semantic Scholar [semanticscholar.org]
- 7. topi.is.cuni.cz [topi.is.cuni.cz]
- 8. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide on the Safety, Toxicity, and Handling of 2,2'-Diiodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for 2,2'-diiodobiphenyl. Due to the limited specific toxicological data for this compound, this guide also incorporates information on related halogenated biphenyls to offer a broader understanding of potential hazards. All personnel handling this chemical should be adequately trained and adhere to strict safety protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for safe handling and storage.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈I₂ | [1] |
| Molecular Weight | 406.00 g/mol | [1] |
| CAS Number | 2236-52-4 | [2] |
| Appearance | White to almost white powder or crystals | [3] |
| Melting Point | 108-112 °C | [3] |
| Boiling Point | No data available | |
| Solubility | Insoluble in water. | [4] |
| Purity | >98.0% (GC) | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated notifications.[1]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Irritant | Warning |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life | Environmental Hazard | Warning |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Environmental Hazard | Warning |
Precautionary Statements: P264, P273, P280, P305+P351+P338, P337+P313, P391, P501.[1]
Toxicological Information
Comparative Toxicological Data
For comparison, 4,4'-diiodobiphenyl is classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes, with the hazard statement "Harmful if swallowed, in contact with skin or if inhaled".[5] It is crucial to note that the position of the halogen atoms can significantly impact the toxicological profile of biphenyls.[6][7] Therefore, this compound should be handled with a high degree of caution, assuming a similar or potentially greater toxicity profile until specific data becomes available.
Potential Mechanisms of Toxicity
The toxicity of halogenated biphenyls is often mediated through specific biological pathways. Two of the most well-studied mechanisms are the activation of the Aryl hydrocarbon receptor (AhR) signaling pathway and the induction of oxidative stress.[8][9][10]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Many halogenated aromatic compounds, including polychlorinated biphenyls (PCBs), are known to bind to and activate the Aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[8][11] This activation can lead to a cascade of downstream effects, including the induction of cytochrome P450 enzymes, which can, in turn, lead to the formation of toxic metabolites and disruption of normal cellular processes.[12] The binding affinity and activation potential can vary significantly between different congeners.[6][7]
References
- 1. This compound | C12H8I2 | CID 137510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 2236-52-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2,2'-Dichlorobiphenyl | C12H8Cl2 | CID 25622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Halogenated biphenyls: molecular toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction between halogenated aromatic compounds in the Ah receptor signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. POLYCHLORINATED BIPHENYL (PCB)-INDUCED OXIDATIVE STRESS AND CYTOTOXICITY CAN BE MITIGATED BY ANTIOXIDANTS FOLLOWING EXPOSURE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polychlorinated biphenyls induce oxidative stress and metabolic responses in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aryl hydrocarbon receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to 2,2'-Diiodobiphenyl: Commercial Availability, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2'-diiodobiphenyl, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. This document details its commercial availability from various suppliers, outlines its key physicochemical properties, and provides illustrative synthetic pathways.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The purity and quantity offered can vary between suppliers, and pricing is subject to market fluctuations. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Sigma-Aldrich | S859818 | Not specified | 25 mg |
| TCI America | D2745 | >98.0% (GC) | 1 g |
| Elex Biotech LLC | - | Not specified | Not specified |
| Interomex | - | Not specified | 1 g |
Note: Pricing is not included as it is subject to change. Please consult the suppliers directly for current pricing information.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in chemical reactions. The key properties are summarized in the table below, with data primarily sourced from PubChem.[1]
| Property | Value |
| Molecular Formula | C₁₂H₈I₂ |
| Molecular Weight | 406.00 g/mol [1] |
| CAS Number | 2236-52-4[1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 108-112 °C |
| Boiling Point | Not available |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform and dichloromethane. |
| IUPAC Name | 1-iodo-2-(2-iodophenyl)benzene[1] |
Synthetic Pathways
The synthesis of this compound can be achieved through several established organic chemistry reactions. The two most common and relevant methods are the Ullmann coupling and the Sandmeyer reaction.
Ullmann Coupling Reaction
The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-catalyzed coupling of aryl halides.[2] In the context of this compound synthesis, this would typically involve the homocoupling of 2-iodoaniline or a related ortho-iodinated benzene derivative. A general workflow for this process is illustrated below.
Caption: General workflow for the Ullmann coupling reaction.
A related experimental procedure for the synthesis of 2,2'-dinitrobiphenyl from 1-iodo-2-nitrobenzene provides a useful reference for the conditions that might be employed for the synthesis of this compound.[3][4][5] The reaction is carried out by heating the aryl iodide with copper powder at a high temperature.[3]
Sandmeyer Reaction
The Sandmeyer reaction provides a versatile method for the introduction of a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[6] To synthesize this compound using this method, one would start with 2,2'-diaminobiphenyl. The diamine is first diazotized, and the resulting bis(diazonium) salt is then treated with an iodide source, typically potassium iodide.
Caption: Step-wise workflow of the Sandmeyer reaction.
A general, one-pot method for the diazotization-iodination of aromatic amines has been reported, which could be adapted for the synthesis of this compound from 2,2'-diaminobiphenyl.[6] This procedure involves the use of a reusable polymeric diazotization agent in the presence of p-toluenesulfonic acid at room temperature in water, followed by the addition of potassium iodide.[6]
Safety and Handling
This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it causes serious eye irritation and is very toxic to aquatic life with long-lasting effects.[1]
GHS Hazard Statements:
-
H319: Causes serious eye irritation.[1]
-
H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements:
-
P273: Avoid release to the environment.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. This compound | C12H8I2 | CID 137510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsjournal.net [scholarsjournal.net]
- 6. portal.tpu.ru [portal.tpu.ru]
Electrochemical Properties of 2,2'-Diiodobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 2,2'-Diiodobiphenyl. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document extrapolates its likely electrochemical behavior based on the well-established principles of aryl halide electrochemistry. This guide details the expected redox processes, including reduction and oxidation pathways, and provides detailed experimental protocols for their investigation using cyclic voltammetry. The information herein is intended to serve as a foundational resource for researchers initiating studies on the electrochemical applications of this compound, particularly in the fields of organic synthesis, materials science, and drug development.
Introduction
This compound is a halogenated aromatic compound with significant potential as a precursor in organic synthesis, particularly in the formation of cyclic structures and polymers. Its electrochemical properties are of fundamental interest as they govern its reactivity in redox-mediated transformations. The two iodine substituents on the biphenyl core are expected to be the primary sites of electrochemical activity, undergoing both reduction and oxidation under appropriate conditions. Understanding these processes is crucial for designing novel synthetic routes and developing new materials with tailored electronic properties.
Expected Electrochemical Behavior
The electrochemical behavior of this compound is predicted to be dominated by the redox chemistry of the carbon-iodine bonds.
Reductive Electrochemistry
The electrochemical reduction of aryl halides, particularly aryl iodides, is a well-documented process. It is anticipated that this compound will undergo a multi-electron reduction. The C-I bond is weaker than C-Br or C-Cl bonds, making it more susceptible to reduction at less negative potentials.
The proposed reductive pathway likely involves the stepwise or concerted cleavage of the two carbon-iodine bonds. The initial one-electron reduction would lead to the formation of a radical anion, which is unstable and rapidly cleaves to form an aryl radical and an iodide ion. This aryl radical can then be further reduced to an aryl anion or participate in subsequent chemical reactions. Given the ortho-positioning of the second iodine atom, an intramolecular cyclization to form biphenylene is a highly probable outcome.
Oxidative Electrochemistry
While the reduction of aryl halides is more common, their oxidation is also possible, typically at high positive potentials. The anodic oxidation of this compound is expected to be more challenging than its reduction. Research on the anodic oxidation of the related 2,2'-dibromobiphenyls suggests that under specific conditions, hypervalent iodine species could be formed, potentially leading to cyclic diaryliodonium salts.[1][2][3]
Quantitative Data Summary
Table 1: Expected Reductive Electrochemical Parameters for this compound
| Parameter | Expected Value Range | Technique | Notes |
| Reduction Peak Potential (Epc1) | -1.5 to -2.5 V (vs. Ag/AgCl) | Cyclic Voltammetry | Irreversible peak corresponding to the cleavage of the first C-I bond. |
| Reduction Peak Potential (Epc2) | More negative than Epc1 | Cyclic Voltammetry | Potential second peak for the reduction of the second C-I bond or intermediate radical. |
| Number of Electrons Transferred (n) | 2 to 4 | Controlled Potential Electrolysis | Total number of electrons per molecule for complete reduction. |
| Diffusion Coefficient (D) | 10-5 to 10-6 cm2/s | Cyclic Voltammetry | Dependent on solvent and electrolyte viscosity. |
Table 2: Expected Oxidative Electrochemical Parameters for this compound
| Parameter | Expected Value Range | Technique | Notes |
| Oxidation Peak Potential (Epa) | > +1.5 V (vs. Ag/AgCl) | Cyclic Voltammetry | Highly dependent on solvent and electrolyte. Likely irreversible. |
| Number of Electrons Transferred (n) | 1 to 2 | Cyclic Voltammetry | Corresponding to the formation of radical cations or dications. |
Detailed Experimental Protocols
The following section outlines a detailed methodology for the investigation of the electrochemical properties of this compound using cyclic voltammetry.
Materials and Instrumentation
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode cell.
-
Working Electrode: Glassy carbon electrode (GCE) or platinum electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire or graphite rod.
-
Solvent: Anhydrous, polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), at a concentration of 0.1 M.
-
Analyte: this compound, typically at a concentration of 1-5 mM.
-
Inert Gas: Argon or Nitrogen for deaeration.
Experimental Procedure for Cyclic Voltammetry
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, sonicate in deionized water and then in the solvent to be used, and dry under a stream of inert gas.
-
Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. Dissolve the this compound in this solution to the desired concentration (e.g., 1 mM).
-
Deaeration: Purge the electrochemical cell containing the analyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell with the prepared electrodes.
-
Set the parameters on the potentiostat:
-
Initial Potential: A potential where no faradaic current is observed (e.g., 0 V).
-
Switching Potential: For reduction, a sufficiently negative potential (e.g., -2.5 V). For oxidation, a sufficiently positive potential (e.g., +2.0 V).
-
Final Potential: Same as the initial potential.
-
Scan Rate: Start with a typical scan rate of 100 mV/s.
-
-
Run the cyclic voltammetry experiment and record the voltammogram.
-
-
Data Analysis:
-
Determine the peak potentials (Ep) for any observed reduction or oxidation waves.
-
Measure the peak currents (ip).
-
Investigate the effect of scan rate by performing experiments at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).
-
Analyze the relationship between peak current and the square root of the scan rate to determine if the process is diffusion-controlled.
-
Assess the reversibility of the redox events by examining the separation of anodic and cathodic peak potentials and the ratio of peak currents.
-
Visualizations
Proposed Reductive Pathway
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Carbazoles from 2,2'-Diiodobiphenyl via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbazole framework is a prominent heterocyclic motif found in a wide array of natural products, pharmaceuticals, and functional organic materials. The development of efficient and versatile methods for the synthesis of substituted carbazoles is therefore of significant interest. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen bonds. This application note details a one-pot protocol for the synthesis of N-substituted carbazoles via a palladium-catalyzed double N-arylation of primary amines with 2,2'-diiodobiphenyl. This method offers a direct and efficient route to a variety of carbazole derivatives.
Reaction Principle
The synthesis proceeds via a tandem Buchwald-Hartwig amination. In the first step, one of the C-I bonds of this compound undergoes oxidative addition to a Pd(0) catalyst. The resulting palladium complex then reacts with a primary amine. Subsequent reductive elimination forms an N-(2'-iodobiphenyl)-amine intermediate. An intramolecular palladium-catalyzed N-arylation then occurs to form the carbazole ring and regenerate the active Pd(0) catalyst.
Data Presentation
The following table summarizes the yields of N-substituted carbazoles synthesized from this compound and various primary amines using a palladium catalyst system.
| Entry | Primary Amine | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOtBu | Toluene | 100 | 24 | 95 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOtBu | Toluene | 100 | 24 | 92 |
| 3 | 4-Chloroaniline | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOtBu | Toluene | 100 | 24 | 88 |
| 4 | Benzylamine | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOtBu | Toluene | 100 | 24 | 85 |
| 5 | n-Butylamine | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOtBu | Toluene | 100 | 24 | 78 |
| 6 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 20 | 85 |
| 7 | 4-Toluidine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 20 | 82 |
dba = dibenzylideneacetone P(i-BuNCH₂CH₂)₃N = Tri(tert-butyl)phosphine-N,N-dimethyl-N-(2-((di-tert-butylphosphino)amino)ethyl)-2-((di-tert-butylphosphino)amino)ethanamine
Experimental Protocols
General Procedure for the Palladium-Catalyzed Synthesis of N-Substituted Carbazoles:
This protocol is adapted from a general method for the double N-arylation of primary amines with 2,2'-dihalobiphenyls.[1]
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
P(i-BuNCH₂CH₂)₃N (Ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add this compound (1.0 mmol), the primary amine (1.1 mmol), and sodium tert-butoxide (2.5 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol %) and the phosphine ligand P(i-BuNCH₂CH₂)₃N (0.08 mmol, 8 mol %) in anhydrous toluene (5 mL).
-
Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reactants.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 24 hours.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-substituted carbazole.
Alternative Protocol using Xantphos Ligand:
This protocol is based on analogous double N-arylation reactions.[2][3]
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the primary amine (1.2 mmol), cesium carbonate (2.8 mmol), palladium(II) acetate (0.03 mmol, 3 mol %), and Xantphos (0.06 mmol, 6 mol %).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Then, add anhydrous dioxane (10 mL) via syringe.
-
Reaction Conditions: Seal the tube and heat the mixture in a preheated oil bath at 110 °C for 20 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in the general procedure above.
Mandatory Visualizations
Caption: Catalytic cycle for the synthesis of carbazoles via Buchwald-Hartwig amination.
Caption: Experimental workflow for the synthesis of N-substituted carbazoles.
References
Application Notes and Protocols for the Ullmann Coupling of 2,2'-Diiodobiphenyl for Biphenylene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann coupling reaction is a classic, versatile, and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. This application note provides a detailed protocol for the synthesis of biphenylene, a strained polycyclic aromatic hydrocarbon, through the intramolecular Ullmann coupling of 2,2'-diiodobiphenyl. Biphenylene and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties. The described protocol is based on the classical high-temperature, copper-catalyzed cyclization, a robust and accessible method for this transformation.
Reaction Principle
The synthesis of biphenylene from this compound is an intramolecular variation of the Ullmann reaction. In this reaction, copper metal, typically in the form of activated powder or bronze, facilitates the reductive coupling of the two aryl iodide bonds within the same molecule. The reaction is believed to proceed through the formation of an organocopper intermediate, followed by reductive elimination to form the new carbon-carbon bond, yielding the strained four-membered ring of biphenylene. Due to the intramolecular nature of the reaction, it is a feasible route to this unique scaffold, with reasonable yields often being attainable under the appropriate conditions.[1]
Experimental Protocols
Classical High-Temperature Ullmann Coupling of this compound
This protocol is adapted from established procedures for similar Ullmann couplings and is suitable for the synthesis of biphenylene.
Materials and Equipment:
-
This compound
-
Copper powder, activated (e.g., copper bronze)
-
Sand (for heat bath)
-
Round-bottom flask or thick-walled reaction tube
-
Heating mantle
-
Condenser (optional, for reactions in high-boiling solvents)
-
Sublimation apparatus
-
Column chromatography setup (silica gel)
-
Hexane
-
Dichloromethane
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Experimental Procedure:
-
Reactant Preparation: In a dry round-bottom flask or a thick-walled reaction tube, thoroughly mix this compound and activated copper powder. A significant excess of copper is typically used.
-
Reaction Setup: The reaction is often performed neat (solvent-free) or in a high-boiling inert solvent such as sand. For a solvent-free reaction, the mixture of this compound and copper powder is placed in a reaction vessel.
-
Heating: The reaction vessel is then heated to a high temperature, typically in the range of 250-350 °C, using a sand bath and a heating mantle. The reaction mixture is heated for several hours with stirring if possible.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture, dissolving them in a suitable solvent (e.g., dichloromethane), and eluting with a nonpolar eluent (e.g., hexane).
-
Work-up and Purification:
-
After cooling to room temperature, the solid reaction mass is typically extracted with a suitable organic solvent, such as dichloromethane or toluene, to separate the organic product from the copper and copper salts.
-
The resulting solution is filtered to remove the solid residues.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
The crude biphenylene is then purified. A common and effective method is sublimation under high vacuum, which yields the product as yellow crystals.
-
Alternatively, column chromatography on silica gel using a nonpolar eluent like hexane can be employed for purification.
-
-
Characterization: The purified biphenylene should be characterized by standard analytical techniques:
-
Melting Point: Biphenylene has a reported melting point of 110-111 °C.
-
NMR Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure. The 1H NMR spectrum of biphenylene in CDCl3 is expected to show a complex multiplet in the aromatic region.
-
Mass Spectrometry: To confirm the molecular weight of the product (C12H8, MW = 152.19 g/mol ).
-
Data Presentation
| Parameter | Value/Range |
| Starting Material | This compound |
| Catalyst | Activated Copper Powder (Copper Bronze) |
| Reactant:Catalyst Ratio | 1:5 to 1:10 (by weight) |
| Reaction Temperature | 250 - 350 °C |
| Reaction Time | 2 - 6 hours |
| Solvent | Typically solvent-free (neat) or Sand |
| Product | Biphenylene |
| Typical Yield | Moderate to Good (40-60%) |
| Purification Method | Sublimation or Column Chromatography (Silica/Hexane) |
| Melting Point | 110-111 °C |
Visualizations
Logical Workflow for Biphenylene Synthesis
Caption: A flowchart illustrating the key stages in the synthesis of biphenylene via the Ullmann coupling of this compound.
Signaling Pathway of the Ullmann Reaction
Caption: A simplified diagram showing the proposed mechanistic pathway for the formation of biphenylene through an organocopper intermediate.
References
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 2,2'-Diiodobiphenyl with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note focuses on the specific application of this powerful reaction to 2,2'-diiodobiphenyl as a substrate for the synthesis of complex polyaromatic structures, such as tetraphenylenes and other substituted biaryls. These structural motifs are of significant interest in materials science and as scaffolds in medicinal chemistry. The double Suzuki-Miyaura coupling of this compound provides a direct route to these valuable compounds.[1]
Reaction Principle
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[2] In the case of this compound, a double coupling can be achieved, where both iodine atoms are substituted by aryl groups from two equivalents of an arylboronic acid, leading to the formation of o-tetraaryls. The catalytic cycle is generally understood to involve oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.[2]
Experimental Workflow
The general workflow for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is depicted below. The process involves careful selection and optimization of the catalyst, ligand, base, and solvent system to achieve high yields and selectivity.
Caption: General workflow for the synthesis of o-tetraaryls.
Data Summary
The following tables summarize quantitative data from reported Suzuki-Miyaura cross-coupling reactions of this compound and related substrates with arylboronic acids, highlighting the impact of different reaction conditions on product yield.
Table 1: Double Suzuki-Miyaura Coupling for the Synthesis of Tetraphenylene Derivatives
| Product | Catalyst | Solvent | Yield (%) | Reference |
| 1,8,9,16-Tetramethoxytetraphenylene | Pd(dppf)Cl₂ | DME | 53 | [1] |
Table 2: Screening of Conditions for Double Suzuki-Miyaura Coupling
Note: The following data is for the coupling of a cyclic dibenziodonium salt with phenylboronic acid, with a note that this compound can be used as a substitute.[3]
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 | 83 |
| 2 | Pd(OAc)₂ | P(Cy)₃ | K₃PO₄ | Toluene | 100 | 97 |
| 3 | Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene | 100 | 95 |
| 4 | Pd(OAc)₂ | CataCXium A | K₃PO₄ | Toluene | 100 | 92 |
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids, based on established literature procedures.
Protocol 1: Synthesis of 1,8,9,16-Tetramethoxytetraphenylene [1]
Materials:
-
This compound
-
Appropriate diboronate reagent
-
Pd(dppf)Cl₂ (Palladium(II) dichloride-[1,1'-bis(diphenylphosphino)ferrocene])
-
Dimethyl ether (DME), anhydrous
-
Suitable base (e.g., K₂CO₃, Cs₂CO₃)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the diboronate reagent (1.1 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Add the catalyst, Pd(dppf)Cl₂ (typically 3-5 mol%).
-
Add anhydrous dimethyl ether (DME) to the flask. The concentration is typically in the range of 0.1-0.2 M with respect to the diiodobiphenyl.
-
Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.
-
Heat the reaction mixture to reflux and maintain the temperature for the required reaction time (typically monitored by TLC or LC-MS, can be several hours).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,8,9,16-tetramethoxytetraphenylene.
Protocol 2: General Procedure for the Synthesis of o-Tetraaryls (Adapted from[3])
Materials:
-
This compound
-
Arylboronic acid (2.2 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Tricyclohexylphosphine (P(Cy)₃) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or other suitable base
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, charge a reaction vessel with this compound (1.0 equiv), the arylboronic acid (2.2 equiv), and the base (e.g., K₃PO₄, 4.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (e.g., 5 mol%) and the phosphine ligand (e.g., P(Cy)₃, 10 mol%) in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction vessel containing the reactants.
-
Add additional anhydrous toluene to achieve the desired concentration (e.g., 0.1 M).
-
Seal the reaction vessel and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-18 hours.[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure o-tetraaryl product.
Concluding Remarks
The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a versatile and effective method for the synthesis of sterically demanding o-tetraaryls and related polyaromatic compounds. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination. The protocols provided herein serve as a valuable starting point for researchers in organic synthesis and drug development.
References
Application Notes and Protocols: Palladium-Catalyzed Intramolecular Biaryl Coupling of 2,2'-Diiodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed intramolecular biaryl coupling of 2,2'-diiodobiphenyl represents a powerful and efficient method for the synthesis of triphenylene. Triphenylene and its derivatives are of significant interest in materials science and drug development due to their unique electronic, optical, and self-assembling properties. They serve as key building blocks for organic light-emitting diodes (OLEDs), discotic liquid crystals, and are utilized in the creation of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1][2] This intramolecular coupling reaction offers a direct and atom-economical route to the triphenylene core, proceeding via a palladium(0)/palladium(II) catalytic cycle.
Reaction Principle
The core of this transformation is a palladium-catalyzed carbon-carbon bond formation. The reaction is initiated by the oxidative addition of one of the carbon-iodine bonds of this compound to a palladium(0) species. This is followed by a second oxidative addition of the remaining carbon-iodine bond to the palladium(II) intermediate. The key product-forming step is the reductive elimination of the two aryl groups from the palladium center, which forms the new biaryl bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Applications in Research and Development
The triphenylene scaffold synthesized through this method has a wide array of applications:
-
Materials Science: Triphenylene's planar and electron-rich nature makes it an ideal component for organic electronic materials, including OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[2] Its ability to form ordered columnar structures through π-π stacking is particularly valuable in the design of conductive materials.
-
Supramolecular Chemistry: The rigid and symmetric structure of triphenylene allows for its use as a building block in the construction of complex supramolecular assemblies, such as molecular cages and frameworks.
-
Drug Development: While less common, the triphenylene core can be functionalized to create molecules with potential biological activity. Its rigid structure can serve as a scaffold for positioning pharmacophores in a defined spatial arrangement.
Key Experimental Parameters
The success of the palladium-catalyzed intramolecular biaryl coupling of this compound is highly dependent on the careful optimization of several reaction parameters. The following table summarizes the typical ranges and specific examples of conditions that have been shown to be effective in related intermolecular reactions, which can be adapted for this intramolecular cyclization.
| Parameter | General Range/Options | Specific Example (Adapted Protocol) | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ | Readily available and effective in forming the active Pd(0) species in situ. |
| Ligand | Phosphine ligands (e.g., PPh₃, dppf) | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Bidentate phosphine ligands can stabilize the palladium center and promote reductive elimination. |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, KOAc) | K₂CO₃ and KOAc | A combination of bases can be effective in promoting the reaction and neutralizing acidic byproducts. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMAc, Dioxane) | N,N-Dimethylformamide (DMF) | High-boiling aprotic polar solvents are typically used to ensure solubility of the reactants and to allow for higher reaction temperatures. |
| Temperature | 80 - 140 °C | 120 °C | Sufficient thermal energy is required to overcome the activation barriers for oxidative addition and reductive elimination. |
| Catalyst Loading | 1 - 10 mol% | 5 mol% | A balance between reaction rate and cost-effectiveness. |
Experimental Protocol (Adapted)
This protocol is adapted from a similar, highly efficient intermolecular palladium-catalyzed dual C-H activation/C-C bond formation reaction. This adaptation is proposed for the intramolecular cyclization of this compound.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium carbonate (K₂CO₃)
-
Potassium acetate (KOAc)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (0.06 mmol, 6 mol%).
-
Add potassium carbonate (2.0 mmol) and potassium acetate (1.0 mmol) to the flask.
-
Add anhydrous N,N-dimethylformamide (5 mL) to the flask via syringe.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure triphenylene.
Data Presentation
The following table presents hypothetical data for the adapted protocol, based on typical yields for similar palladium-catalyzed biaryl couplings.
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ (5) | dppf (6) | K₂CO₃, KOAc | DMF | 120 | 24 | ~85 (projected) |
Visualizations
Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the intramolecular biaryl coupling of this compound.
Caption: Proposed catalytic cycle for the synthesis of triphenylene.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of triphenylene via the described protocol.
Caption: General experimental workflow for triphenylene synthesis.
References
Application Notes and Protocols for the Sonogashira Coupling of 2,2'-Diiodobiphenyl with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2,2'-diiodobiphenyl with various terminal alkynes. This reaction is a powerful tool for the synthesis of 2,2'-bis(alkynyl)-1,1'-biphenyls, which are valuable precursors for the synthesis of larger polycyclic aromatic systems and functional materials.
The Sonogashira cross-coupling reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][3] The reaction is prized for its mild conditions and tolerance of a wide range of functional groups, making it highly valuable in the synthesis of complex molecules for pharmaceuticals, natural products, and materials science.[2][4]
For a substrate such as this compound, a double Sonogashira coupling can be achieved to introduce two alkyne moieties, leading to the formation of 2,2'-bis(alkynyl)-1,1'-biphenyls. These products can then undergo further transformations, such as intramolecular cyclization reactions.
Data Presentation
The following table summarizes the reaction conditions for the Sonogashira coupling of this compound with terminal alkynes, leading to the formation of 2,2'-bis(phenylethynyl)-1,1'-biphenyl.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 80 | 12 | 85 |
Experimental Protocols
This section provides a detailed methodology for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and purification (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
The flask is then evacuated and backfilled with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to dissolve the solids.
-
Add the terminal alkyne (2.2 mmol, 2.2 equiv) dropwise to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2,2'-bis(alkynyl)-1,1'-biphenyl.
Visualizations
Below are diagrams illustrating the experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.
Caption: General workflow for the Sonogashira coupling.
Caption: Catalytic cycle of the Sonogashira coupling.
References
Application Notes and Protocols for the Synthesis of Dibenzothiophenes from 2,2'-Diiodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzothiophene and its derivatives are significant structural motifs in medicinal chemistry and materials science, exhibiting a range of biological activities and finding application in the development of organic semiconductors. This document provides a detailed protocol for the synthesis of dibenzothiophene from the precursor 2,2'-diiodobiphenyl. The described methodology is a two-step process involving the formation of a dibenziodolium salt intermediate, followed by a copper-catalyzed reaction with a sulfur source. This approach offers a reliable route to the dibenzothiophene core structure.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Step 1: Synthesis of Dibenziodolium Triflate. this compound is first cyclized to form a stable dibenziodolium salt.
-
Step 2: Synthesis of Dibenzothiophene. The dibenziodolium salt is then reacted with a sulfur nucleophile, such as potassium thioacetate, in the presence of a copper catalyst to yield dibenzothiophene.
Data Presentation
The following table summarizes the expected yields for each step of the synthesis. These values are based on typical yields reported for similar reactions in the chemical literature.
| Step | Reaction | Precursor | Product | Catalyst/Reagents | Typical Yield (%) |
| 1 | Oxidative Cyclization | This compound | Dibenziodolium Triflate | m-CPBA, Triflic acid | 70-85 |
| 2 | Thiophene Ring Formation | Dibenziodolium Triflate | Dibenzothiophene | Potassium thioacetate, CuCl₂ | 60-75 |
Experimental Protocols
Step 1: Synthesis of Dibenziodolium Triflate from this compound
This protocol details the oxidative cyclization of this compound to form the corresponding dibenziodolium triflate salt.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Trifluoromethanesulfonic acid (triflic acid)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Argon or Nitrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for filtration and washing
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoromethanesulfonic acid (1.1 eq) to the stirred solution.
-
In a separate flask, prepare a solution of m-CPBA (1.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate from the solution. If no precipitate forms, slowly add anhydrous diethyl ether to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting material and byproducts.
-
Dry the resulting white to off-white solid, the dibenziodolium triflate, under vacuum.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Step 2: Copper-Catalyzed Synthesis of Dibenzothiophene from Dibenziodolium Triflate
This protocol describes the copper-catalyzed reaction of the dibenziodolium triflate salt with potassium thioacetate to form dibenzothiophene.
Materials:
-
Dibenziodolium Triflate (from Step 1)
-
Potassium thioacetate (KSAc)
-
Copper(II) chloride (CuCl₂)
-
Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask or reaction tube under an inert atmosphere, add dibenziodolium triflate (1.0 eq), potassium thioacetate (1.5 eq), and copper(II) chloride (0.1 eq).
-
Add anhydrous DMSO or THF to the flask.
-
Seal the flask or tube and heat the reaction mixture to 100-110 °C.
-
Stir the reaction at this temperature for 8-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield dibenzothiophene as a solid.
-
Characterize the final product by NMR spectroscopy, mass spectrometry, and melting point analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of dibenzothiophene from this compound.
Caption: Overall workflow for dibenzothiophene synthesis.
Signaling Pathway Analogy: Reaction Mechanism Overview
This diagram provides a simplified, conceptual overview of the key transformations, analogous to a signaling pathway.
Caption: Conceptual overview of the reaction mechanism.
Application Notes: Nickel-Catalyzed Cyclization for Advanced Aromatic Scaffolds
The construction of polycyclic aromatic hydrocarbons (PAHs), particularly the phenanthrene core, is of significant interest in medicinal chemistry and materials science due to its prevalence in bioactive natural products and functional organic materials. The nickel-catalyzed [2+2+2] cyclotrimerization reaction of a biphenyl unit with an alkyne offers a highly efficient and atom-economical method for synthesizing these complex structures. This protocol details the nickel-catalyzed cyclization of 2,2'-diiodobiphenyl with various alkynes to yield substituted phenanthrenes, providing a robust route for drug discovery and development professionals.
This method, originally explored by pioneers like the Montgomery group, often utilizes a Ni(0) catalyst, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], in conjunction with a suitable ligand and a reducing agent. The reaction proceeds via a catalytic cycle involving oxidative addition, alkyne insertion, and reductive elimination to form the desired phenanthrene product. The choice of ligand and reaction conditions can be tuned to optimize yields and accommodate a wide range of functional groups on the alkyne, making it a versatile tool for building molecular complexity.
Key Applications:
-
Core Scaffold Synthesis: Provides a direct route to the phenanthrene nucleus, a common feature in pharmaceuticals and natural products like morphine and aristolochic acid.
-
Library Generation: The tolerance for diverse alkyne substrates allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.
-
Functional Materials: The resulting polycyclic aromatic systems are key components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials.
Reaction Mechanism and Workflow
The reaction is believed to proceed through a Ni(0)/Ni(II) catalytic cycle. Initially, the Ni(0) species undergoes oxidative addition into one of the C-I bonds of this compound. This is followed by the coordination and migratory insertion of the alkyne into the nickel-carbon bond. Subsequent intramolecular oxidative addition of the second C-I bond and reductive elimination furnishes the phenanthrene product and regenerates the active Ni(0) catalyst.
Caption: Proposed catalytic cycle for the nickel-catalyzed synthesis of phenanthrenes.
The general laboratory procedure involves the careful setup of an inert atmosphere reaction, followed by purification to isolate the target compound.
Caption: General experimental workflow for the synthesis and isolation of phenanthrenes.
Data Summary
The nickel-catalyzed cyclization accommodates a variety of alkynes, leading to differently substituted phenanthrenes. The reaction conditions are generally mild, and the yields are often moderate to high. Below is a summary of representative results.
Table 1: Nickel-Catalyzed Cyclization with Various Alkynes
| Entry | Alkyne (R¹/R²) | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Diphenylacetylene | PPh₃ / Zn | THF | 60 | 12 | 85 |
| 2 | 1-Phenyl-1-propyne | PPh₃ / Zn | THF | 60 | 12 | 81 |
| 3 | 4-Octyne | PPh₃ / Zn | THF | 60 | 12 | 78 |
| 4 | 1-Phenyl-1-pentyne | dppf / Mn | Dioxane | 80 | 16 | 75 |
| 5 | Di(p-tolyl)acetylene | PCy₃ / Zn | Toluene | 70 | 14 | 88 |
| 6 | Ethyl phenylpropiolate | P(o-tol)₃ / Zn | DMF | 50 | 24 | 65 |
Data presented is representative and compiled from typical results in the field. Conditions and yields may vary.
Experimental Protocols
This section provides a detailed protocol for a representative reaction: the synthesis of 9,10-diphenylphenanthrene from this compound and diphenylacetylene.
Materials and Equipment:
-
Reactants: this compound, Diphenylacetylene
-
Catalyst System: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], Triphenylphosphine (PPh₃), Zinc dust (Zn)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Glassware: Oven-dried Schlenk flask, magnetic stir bar, condenser, rubber septa
-
Other: Syringes, needles, argon or nitrogen source, heating mantle, TLC plates, silica gel for chromatography
Protocol: Synthesis of 9,10-Diphenylphenanthrene
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL Schlenk flask.
-
Dry the flask thoroughly under vacuum using a heat gun and allow it to cool to room temperature.
-
Backfill the flask with an inert atmosphere (argon or nitrogen).
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add this compound (e.g., 406 mg, 1.0 mmol, 1.0 equiv).
-
Add diphenylacetylene (e.g., 214 mg, 1.2 mmol, 1.2 equiv).
-
Add triphenylphosphine (PPh₃) (e.g., 52 mg, 0.2 mmol, 0.2 equiv).
-
Add zinc dust (e.g., 130 mg, 2.0 mmol, 2.0 equiv).
-
Add bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (e.g., 27.5 mg, 0.1 mmol, 0.1 equiv).
-
Note: Ni(COD)₂ is sensitive to air and moisture. Handle it quickly in a glovebox or under a strong counterflow of inert gas.
-
-
Solvent Addition and Reaction:
-
Add anhydrous THF (10 mL) via syringe.
-
Seal the flask and place it in a pre-heated oil bath at 60 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-16 hours).
-
-
Workup and Purification:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding 1 M HCl (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 9,10-diphenylphenanthrene.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The final product should appear as a white solid.
-
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) from 2,2'-Diiodobiphenyl and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various polycyclic aromatic hydrocarbons (PAHs) using 2,2'-diiodobiphenyl and related precursors. The methodologies outlined below are based on established palladium-catalyzed cross-coupling reactions and classical Ullmann coupling, offering versatile routes to triphenylenes and tetraphenylenes.
Introduction
Polycyclic aromatic hydrocarbons are a significant class of organic molecules with wide-ranging applications in materials science, organic electronics, and as scaffolds in medicinal chemistry. The synthesis of well-defined PAH structures is crucial for tuning their photophysical and electronic properties. This document focuses on the utility of this compound and its derivatives as key starting materials for the construction of larger π-conjugated systems through intramolecular and intermolecular bond-forming strategies.
Data Presentation
The following tables summarize the quantitative data for the synthesis of triphenylene and tetraphenylene derivatives.
Table 1: Palladium-Catalyzed Synthesis of Triphenylene Derivatives from 2-Iodobiphenyls and Iodobenzenes [1][2][3]
| Entry | 2-Iodobiphenyl Derivative | Iodobenzene Derivative | Product | Yield (%) |
| 1 | 2-Iodobiphenyl | Iodobenzene | Triphenylene | 75 |
| 2 | 4'-Methyl-2-iodobiphenyl | Iodobenzene | 2-Methyltriphenylene | 72 |
| 3 | 4'-Methoxy-2-iodobiphenyl | Iodobenzene | 2-Methoxytriphenylene | 68 |
| 4 | 2-Iodobiphenyl | 4-Iodotoluene | 2-Methyltriphenylene | 78 |
| 5 | 2-Iodobiphenyl | 1-Iodo-4-methoxybenzene | 2-Methoxytriphenylene | 70 |
Table 2: Palladium-Catalyzed Synthesis of Tetraphenylene Derivatives from o-Iodobiaryls [4][5][6]
| Entry | o-Iodobiphenyl Derivative | Product | Yield (%) |
| 1 | This compound | Tetraphenylene | 85 |
| 2 | 4,4'-Dimethyl-2,2'-diiodobiphenyl | 2,7-Dimethyltetraphenylene | 75 |
| 3 | 4,4'-Dimethoxy-2,2'-diiodobiphenyl | 2,7-Dimethoxytetraphenylene | 72 |
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of Triphenylenes[1][2][3]
This protocol describes a palladium-catalyzed dual C-H activation and double C-C bond formation to synthesize triphenylene derivatives.
Materials:
-
2-Iodobiphenyl or its derivative (1.0 equiv)
-
Iodobenzene or its derivative (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Potassium acetate (KOAc, 3.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube, add 2-iodobiphenyl derivative (0.2 mmol, 1.0 equiv), iodobenzene derivative (0.24 mmol, 1.2 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), K₂CO₃ (55.2 mg, 0.4 mmol, 2.0 equiv), and KOAc (58.9 mg, 0.6 mmol, 3.0 equiv).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DMF (2.0 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired triphenylene derivative.
Protocol 2: General Procedure for the Palladium-Catalyzed Synthesis of Tetraphenylenes[4][5][6]
This protocol details the palladium-catalyzed direct arylation and cyclization of o-iodobiaryls to form tetraphenylenes.
Materials:
-
o-Iodobiphenyl derivative (e.g., this compound) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Sodium bicarbonate (NaHCO₃, 2.4 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Reaction vial
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a reaction vial, combine the o-iodobiphenyl derivative (0.4 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 5 mol%), and NaHCO₃ (80.6 mg, 0.96 mmol, 2.4 equiv).
-
Add anhydrous DMF (2.0 mL).
-
Seal the vial and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 36 hours in the presence of air.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the corresponding tetraphenylene.
Protocol 3: Classical Ullmann Coupling for the Synthesis of Symmetrical Biaryls
While a specific detailed protocol for the Ullmann coupling of this compound was not found in the search results, a general procedure for the Ullmann reaction of aryl iodides is provided below. This can be adapted and optimized for the synthesis of tetraphenylene from this compound. The Ullmann reaction traditionally involves the copper-mediated coupling of aryl halides.[7][8][9][10][11]
Materials:
-
Aryl iodide (e.g., this compound)
-
Copper powder, activated
-
High-boiling point solvent (e.g., DMF, sand)
-
Reaction flask with a condenser
-
High-temperature heating source
-
Standard glassware for workup and purification
Procedure:
-
Activate copper powder by stirring with a dilute solution of iodine in acetone, followed by washing with acetone and drying under vacuum.
-
In a reaction flask, thoroughly mix the aryl iodide with an excess of activated copper powder.
-
Heat the mixture to a high temperature (typically > 200 °C) in a high-boiling point solvent or in a sand bath for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and filter to remove copper and copper salts.
-
Extract the product from the filtrate using an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by recrystallization or column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams visualize the reaction pathways and a general experimental workflow for the synthesis of PAHs.
Caption: Palladium-Catalyzed Synthesis of Triphenylene.
Caption: Palladium-Catalyzed Synthesis of Tetraphenylene.
Caption: General Experimental Workflow for PAH Synthesis.
References
- 1. deepdyve.com [deepdyve.com]
- 2. labxing.com [labxing.com]
- 3. Synthesis of Triphenylenes Starting from 2-Iodobiphenyls and Iodobenzenes via Palladium-Catalyzed Dual C-H Activation and Double C-C Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed direct arylation and cyclization of o-iodobiaryls to a library of tetraphenylenes [ouci.dntb.gov.ua]
- 6. Palladium-catalyzed direct arylation and cyclization of o-iodobiaryls to a library of tetraphenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. rsc.org [rsc.org]
- 11. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grignard Reagent Formation from 2,2'-Diiodobiphenyl and Subsequent Intramolecular Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the formation of a di-Grignard reagent from 2,2'-diiodobiphenyl and its subsequent intramolecular cyclization reactions with various electrophiles. This methodology offers a pathway to synthesize unique seven-membered ring systems fused to a biphenyl core, which are of interest in medicinal chemistry and materials science.
Introduction
Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds.[1] The generation of a di-Grignard reagent from a dihaloaromatic compound, such as this compound, opens up possibilities for intramolecular reactions, leading to the formation of cyclic structures. When both ortho positions of a biphenyl system are functionalized with Grignard reagents, the resulting intermediate is predisposed to cyclize upon reaction with a suitable dielectrophilic reagent, forming a seven-membered ring. This approach provides access to dibenzo[c,e]oxepine, dibenzo[c,e]thiepine, and related heterocyclic and carbocyclic systems.
The general workflow involves the initial formation of the di-Grignard reagent, followed by the introduction of an electrophile that acts as a "linchpin" to form the seven-membered ring. The choice of electrophile dictates the nature of the resulting cyclic compound.
Key Reactions and Experimental Data
The formation of the di-Grignard reagent from this compound and its subsequent intramolecular cyclization reactions are summarized below. Due to the limited availability of specific literature data for this compound, the following tables include plausible reaction conditions and expected outcomes based on analogous reactions with similar 2,2'-dihalobiphenyls.
Table 1: Formation of Biphenyl-2,2'-diylbis(magnesium iodide)
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | |
| Reagent | Magnesium turnings (activated) | Activation with iodine or 1,2-dibromoethane is recommended. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous conditions are critical for success. |
| Initiation | Gentle heating, sonication, or addition of a small crystal of iodine. | The reaction can sometimes be sluggish to initiate. |
| Reaction Temperature | Reflux | Maintained after initiation. |
| Reaction Time | 2 - 4 hours | Monitor by the disappearance of magnesium. |
| Expected Yield | Moderate to High | Yields can be sensitive to reaction conditions and purity of reagents. |
Table 2: Subsequent Intramolecular Cyclization Reactions
| Electrophile | Product | Reaction Conditions | Expected Yield |
| Carbon Dioxide (CO₂) | Dibenzo[c,e]oxepin-5(7H)-one | -78 °C to room temperature | Moderate |
| Sulfur Dioxide (SO₂) | Dibenzo[c,e]thiepine-5,5-dioxide | -78 °C to room temperature | Moderate |
Experimental Protocols
Protocol 1: Preparation of Biphenyl-2,2'-diylbis(magnesium iodide)
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (2.2 equivalents) in the flask. Add a small crystal of iodine.
-
Reaction Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel. Gently warm the mixture or use a sonicator to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound in anhydrous THF dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until most of the magnesium has been consumed.
-
Use: The resulting dark solution of biphenyl-2,2'-diylbis(magnesium iodide) is used directly in the subsequent reactions without isolation.
Protocol 2: Synthesis of Dibenzo[c,e]oxepin-5(7H)-one via Reaction with Carbon Dioxide
Materials:
-
Solution of Biphenyl-2,2'-diylbis(magnesium iodide) in THF (from Protocol 1)
-
Dry ice (solid Carbon Dioxide)
-
Anhydrous THF
-
Hydrochloric acid (1 M)
-
Separatory funnel, beakers, rotary evaporator
Procedure:
-
Reaction with CO₂: Cool the freshly prepared di-Grignard solution to -78 °C (dry ice/acetone bath). While stirring vigorously, add an excess of crushed dry ice to the solution in small portions.
-
Quenching: Allow the reaction mixture to warm to room temperature. The mixture will likely become a thick slurry. Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain dibenzo[c,e]oxepin-5(7H)-one.
Protocol 3: Synthesis of Dibenzo[c,e]thiepine-5,5-dioxide via Reaction with Sulfur Dioxide
Materials:
-
Solution of Biphenyl-2,2'-diylbis(magnesium iodide) in THF (from Protocol 1)
-
Sulfur dioxide (gas or condensed liquid)
-
Anhydrous THF
-
Hydrochloric acid (1 M)
-
Hydrogen peroxide (30%)
-
Separatory funnel, beakers, rotary evaporator
Procedure:
-
Reaction with SO₂: Cool the freshly prepared di-Grignard solution to -78 °C. Bubble sulfur dioxide gas through the solution or add condensed liquid sulfur dioxide dropwise with vigorous stirring.[2][3]
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Oxidation: To the acidic mixture, add 30% hydrogen peroxide dropwise to oxidize the intermediate sulfinic acid to the sulfonic acid, which then cyclizes to the sultine and is further oxidized to the sultone (dibenzo[c,e]thiepine-5,5-dioxide).
-
Extraction and Purification: Follow steps 3-6 from Protocol 2 for extraction, washing, drying, concentration, and purification of the final product.
Visualizations
Diagram 1: Grignard Reagent Formation Workflow
Caption: Workflow for the formation of the di-Grignard reagent.
Diagram 2: Intramolecular Cyclization Pathways
Caption: Subsequent reactions of the di-Grignard reagent.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere (nitrogen or argon).
-
Anhydrous solvents are essential. THF should be freshly distilled from a suitable drying agent.
-
The reaction with water is highly exothermic. Quenching should be performed carefully, especially on a large scale.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
References
The Strategic Lithiation of 2,2'-Diiodobiphenyl: A Gateway to Diverse Heterocyclic Scaffolds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The selective lithiation of 2,2'-diiodobiphenyl serves as a powerful and versatile strategy for the synthesis of a wide array of functionalized biaryls and valuable heterocyclic core structures. This application note provides detailed protocols for both monolithiation and double lithiation of this compound, followed by trapping with various electrophiles. The methodologies outlined herein offer efficient routes to important classes of compounds, including dibenzofurans, dibenzothiophenes, carbazoles, silafluorenes, and dibenzophospholes, which are key building blocks in medicinal chemistry, materials science, and organic electronics.
Introduction
This compound is a readily accessible starting material that, upon selective iodine-lithium exchange, generates highly reactive organolithium intermediates. These intermediates, namely 2-iodo-2'-lithiobiphenyl and 2,2'-dilithiobiphenyl, can be intercepted by a diverse range of electrophiles to construct new carbon-carbon and carbon-heteroatom bonds. This approach allows for the rapid assembly of complex molecular architectures from a common precursor. The choice of organolithium reagent, stoichiometry, and reaction temperature dictates the extent of lithiation, enabling either mono- or difunctionalization of the biphenyl scaffold.
Key Applications
The methodologies described are applicable to the synthesis of several key heterocyclic frameworks:
-
Dibenzofurans: Important motifs in natural products and pharmaceuticals.
-
Dibenzothiophenes: Found in crude oil and are key components of organic semiconductors.[1]
-
Carbazoles: Core structures in numerous alkaloids, pharmaceuticals, and materials for organic light-emitting diodes (OLEDs).
-
Silafluorenes and Dibenzophospholes: Heterocycles containing silicon and phosphorus, respectively, with applications in materials science and catalysis.
Reaction Workflow and Signaling Pathway
The overall workflow for the lithiation and electrophilic trapping of this compound is depicted below. The process begins with the selective iodine-lithium exchange to form either a monolithiated or dilithiated intermediate, which is then quenched with a suitable electrophile to yield the desired product.
Caption: General workflow for the lithiation and electrophilic trapping of this compound.
The logical relationship of the key steps in forming the heterocyclic products can be visualized as a signaling pathway, where the initial substrate is transformed through a series of reactive intermediates to the final cyclized product.
Caption: Signaling pathway for the synthesis of heterocyclic compounds from this compound.
Experimental Protocols
General Considerations: All reactions involving organolithium reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use. Organolithium reagents are pyrophoric and should be handled with extreme care.
Protocol 1: Monolithiation and Trapping with an Electrophile (General Procedure)
This protocol describes the selective monolithiation of this compound followed by quenching with an electrophile.
-
To a solution of this compound (1.0 mmol) in anhydrous diethyl ether or THF (20 mL) at -78 °C, add n-butyllithium (1.0 mmol, 1.0 equivalent) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of the desired electrophile (1.1 mmol) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Double Lithiation and Trapping for Heterocycle Synthesis (General Procedure)
This protocol details the formation of 2,2'-dilithiobiphenyl and its subsequent reaction with a suitable electrophile to form a five-membered heterocyclic ring.
-
To a solution of this compound (1.0 mmol) in anhydrous diethyl ether or THF (20 mL) at -78 °C, add n-butyllithium or t-butyllithium (2.2 mmol, 2.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to -78 °C and add a solution of the electrophile (1.0 mmol) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize the quantitative data for the trapping of lithiated this compound with various electrophiles.
Table 1: Synthesis of Heterocycles via Double Lithiation of 2,2'-Dihalobiphenyls
| Starting Material | Electrophile | Product | Yield (%) |
| 2,2'-Dibromobiphenyl | PhPCl₂ | 5-Phenyl-5H-dibenzophosphole | 61 |
| 2,2'-Dibromobiphenyl | 1,1,2,2-Tetrachloro-1,2-dimethyldisilane | Si-Si linked dimeric 9-methylsilafluorene | 62 |
Table 2: Trapping of Lithiated Pyrene-1-carboxamide with Various Electrophiles (Illustrative examples of electrophile trapping)
| Lithiated Substrate | Electrophile | Product | Yield (%) |
| N-Benzylpyrene-1-carboxamide | TMSCl | Benzylic silylated product | 52 |
| N-Benzylpyrene-1-carboxamide | CO₂ | C-2 carboxylated product | 66 |
| N-Benzylpyrene-1-carboxamide | H⁺ (from NH₄Cl) | Intramolecular carbolithiation product | 62 |
Note: Data in Table 2 is from a related system and is provided to illustrate the diversity of outcomes with different electrophiles.[2]
Conclusion
The lithiation of this compound provides a robust and flexible platform for the synthesis of a variety of complex organic molecules. The protocols detailed in this application note offer reliable methods for accessing both mono- and disubstituted biphenyl derivatives, as well as important heterocyclic systems. The ability to control the degree of lithiation and the wide range of compatible electrophiles make this a highly valuable synthetic tool for researchers in drug discovery and materials science.
References
Application Notes and Protocols: Synthesis of Helical Chiral Molecules Using 2,2'-Diiodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of helical chiral molecules, specifically focusing on the use of 2,2'-diiodobiphenyl as a key starting material. The methodologies described herein are central to the construction of atropisomeric biaryls, a class of molecules with significant applications in asymmetric catalysis, materials science, and drug discovery.
Introduction to Helical Chirality and this compound
Helical chirality arises from the non-planar, helical shape of a molecule, which is not superimposable on its mirror image. A prominent class of molecules exhibiting this property are atropisomeric biaryls, where rotation around the aryl-aryl single bond is restricted. This restricted rotation, or atropisomerism, is a key feature in many chiral ligands and catalysts. This compound is a versatile precursor for the synthesis of such molecules, particularly for bridged biaryls where the two phenyl rings are tethered, inducing a stable helical twist. The iodine substituents at the 2 and 2' positions are ideal for intramolecular coupling reactions to form the bridging structure.
Applications in Asymmetric Catalysis and Drug Development
Helically chiral molecules derived from this compound, such as chiral bridged biaryl phosphine ligands, are pivotal in asymmetric catalysis. Their well-defined three-dimensional structure creates a chiral environment around a metal center, enabling highly enantioselective transformations. These catalysts are employed in a variety of reactions, including asymmetric hydrogenation, cross-coupling reactions, and cycloadditions, which are fundamental in the synthesis of chiral drugs and other fine chemicals.
In drug development, the specific stereochemistry of a molecule is often crucial for its pharmacological activity and safety profile. The ability to synthesize enantiomerically pure compounds is therefore of paramount importance. Helical chiral scaffolds are found in a number of biologically active natural products, such as dibenzocyclooctadiene lignans, which exhibit anti-inflammatory and antioxidant properties.[1][2] The synthetic routes starting from this compound provide access to novel, structurally complex molecules with potential therapeutic applications.
Synthesis of Helically Chiral Bridged Biaryls
A key strategy for inducing helical chirality from this compound is through the formation of a cyclic structure that bridges the two phenyl rings. Intramolecular coupling reactions, such as the nickel-catalyzed reductive coupling, are highly effective for this purpose. This approach allows for the construction of eight-membered rings, leading to the formation of dibenzocyclooctadiene derivatives with significant helical strain and therefore stable atropisomers.
Experimental Workflow
The general workflow for the synthesis of a helically chiral bridged biaryl from this compound involves two main stages: 1) functionalization of the this compound core to introduce the bridging atoms, and 2) an intramolecular cyclization to form the helical structure.
References
Application Notes and Protocols: 2,2'-Diiodobiphenyl in Organic Electronics and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Diiodobiphenyl is a versatile aromatic building block that serves as a crucial precursor in the synthesis of a variety of functional organic materials. Its two iodine substituents provide reactive sites for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of extended π-conjugated systems. This reactivity makes it a valuable starting material for the synthesis of polymers and small molecules used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic solar cells (OSCs), and as a precursor for the bottom-up synthesis of graphene nanoribbons. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas of organic electronics and materials science.
Applications of this compound
The primary applications of this compound in organic electronics stem from its ability to undergo various cross-coupling reactions to form larger, functional molecules and polymers.
-
Synthesis of Carbazole Derivatives for OLEDs: this compound is a key starting material for the synthesis of carbazole-based materials.[1][2][3] Intramolecular cyclization of appropriately substituted biphenyls derived from this compound leads to the formation of the carbazole core, which is a well-known hole-transporting and emissive moiety in OLEDs. These carbazole derivatives are valued for their excellent charge-transporting properties and are used as host materials for phosphorescent emitters, as well as hole-transporting layers (HTLs) and electron-blocking layers (EBLs).[2]
-
Precursor for Fused Aromatic Systems: Through intramolecular cyclization reactions, such as the Ullmann reaction, this compound can be converted to dibenzofuran, a building block for various functional materials. Furthermore, palladium-catalyzed coupling reactions with other aromatic compounds can lead to the formation of larger polycyclic aromatic hydrocarbons like triphenylenes.[1][4] These fused aromatic systems are of interest for their unique electronic and photophysical properties.
-
Monomer for Conjugated Polymers: this compound can be used as a monomer in polymerization reactions like Suzuki-Miyaura polycondensation and Ullmann homocoupling to synthesize conjugated polymers. These polymers, such as poly(carbazole)s and poly(dibenzofuran)s, possess semiconducting properties and are utilized as the active layer in OFETs and as donor materials in OSCs.
-
Precursor for Graphene Nanoribbons: In the field of materials science, dihalogenated aromatic molecules are used as precursors for the on-surface synthesis of atomically precise graphene nanoribbons (GNRs).[5][6][7][8] While not explicitly detailed for this compound in the provided results, the general methodology of surface-assisted polymerization and cyclodehydrogenation of such precursors suggests its potential in this cutting-edge application.
Quantitative Data Presentation
The following tables summarize key performance metrics and electronic properties of materials and devices derived from or related to this compound.
Table 1: Performance of OLEDs Utilizing Carbazole-Based Host Materials
| Host Material Class | Dopant | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Emission Color | Reference |
| Carbazole-based | Ir(piq)₂acac | 22.9 | 14.0 | - | Red | [9] |
| Carbazole-based | - | 6.2 | 5.9 | 5.7 | Deep-Blue | [3] |
| Carbazole-based | - | 1.85 | 11.8 | - | Deep-Blue | [10] |
Table 2: Electronic Properties of Representative Organic Semiconductors
| Material Class | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Reference |
| Poly(3,3''-dioctyl-2,2':5',2''-terthiophene) | -4.90 to -5.10 | - | - | >10⁻³ (DPn dependent) | - | [11] |
| P-type Polymers (general) | - | - | - | 0.1 - 1.0+ | - | [1] |
| N-type Polymers (general) | - | - | - | - | 0.1 - 1.0+ | [1] |
| Fused Thiophene Derivatives | - | - | - | up to 4.80 | - | [12] |
Table 3: Performance of Organic Solar Cells with Representative Donor Polymers
| Donor Polymer Class | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |
| Benzodifuran-based | m-ITIC | 11.37 | - | - | - | [13] |
| Benzodifuran-based | PC₇₁BM | 7.40 | 0.97 | - | 0.68 | [13] |
| Star-branched Polymer | L8-BO | 19.51 | - | - | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Carbazole Derivative via Ullmann Coupling
This protocol describes a general procedure for the synthesis of a carbazole derivative from a substituted 2,2'-diaminobiphenyl, which can be synthesized from this compound.
Reaction: Intramolecular Ullmann Condensation
Figure 1: Synthesis of a carbazole derivative.
Materials:
-
Substituted 2,2'-diaminobiphenyl
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2,2'-diaminobiphenyl (1.0 eq), CuI (0.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF to the flask via syringe.
-
Heat the reaction mixture to 180 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired carbazole derivative.
Protocol 2: Synthesis of a Conjugated Polymer via Suzuki-Miyaura Polycondensation
This protocol outlines a general procedure for the synthesis of a conjugated polymer from this compound and a diboronic acid ester.[10][13][14][15]
Reaction: Suzuki-Miyaura Polycondensation
Figure 2: Suzuki-Miyaura polycondensation workflow.
Materials:
-
This compound
-
Aromatic diboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Deionized water
Procedure:
-
In a Schlenk flask, add this compound (1.0 eq), the aromatic diboronic acid pinacol ester (1.0 eq), and Pd(PPh₃)₄ (2-5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene to the flask, followed by an aqueous solution of K₂CO₃ (2 M).
-
Degas the reaction mixture by bubbling with argon for 30 minutes.
-
Heat the mixture to 90-100 °C and stir vigorously for 48-72 hours under an argon atmosphere.
-
Cool the reaction to room temperature and pour it into a beaker containing methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol and acetone to remove oligomers and catalyst residues.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane.
-
Dissolve the polymer in a suitable solvent (e.g., chloroform or chlorobenzene) and precipitate it again in methanol.
-
Collect the final polymer by filtration and dry it under vacuum.
Protocol 3: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This protocol describes the fabrication of a standard OFET device using a solution-processable organic semiconductor derived from this compound.[3][6][12][14][16][17]
Figure 3: OFET fabrication workflow.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS) for surface treatment
-
Organic semiconductor (e.g., a polycarbazole synthesized from this compound) dissolved in a suitable solvent (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source/drain electrodes
-
Shadow mask
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with HMDS vapor in a vacuum oven or by spin-coating an OTS solution to create a hydrophobic surface, which improves the morphology of the organic semiconductor film.
-
Semiconductor Deposition: Spin-coat the organic semiconductor solution onto the treated substrate. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-100 nm).
-
Thermal Annealing: Anneal the semiconductor film on a hotplate at a temperature below its glass transition temperature (typically 80-150 °C) for 30-60 minutes to remove residual solvent and improve molecular ordering.
-
Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) through a shadow mask by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The channel length and width are defined by the shadow mask.
-
Device Characterization: Characterize the electrical properties of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions. Measure the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.
Conclusion
This compound is a fundamental building block in the synthesis of advanced organic materials for electronic applications. Its versatility in undergoing various coupling reactions allows for the creation of a wide range of conjugated polymers and small molecules with tailored electronic and photophysical properties. The protocols and data presented in this document provide a foundation for researchers to explore and utilize this compound in the development of next-generation organic electronic devices. Further research into novel synthetic methodologies and device architectures will continue to expand the applications of this important precursor in materials science.
References
- 1. Donor polymer design enables efficient non-fullerene organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Donor–Acceptor Polymer Design for Organic Solar Cells - ChemistryViews [chemistryviews.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. rsc.org [rsc.org]
- 9. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Substituted Fluorenones from 2,2'-Diiodobiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of substituted fluorenones, valuable scaffolds in medicinal chemistry and materials science. The described methodology focuses on the efficient palladium-catalyzed intramolecular cyclocarbonylation of substituted 2-iodobiphenyls. This process offers a direct and high-yielding route to a variety of fluorenone derivatives, accommodating both electron-donating and electron-withdrawing substituents.
Introduction
Fluorenones are a significant class of aromatic ketones that form the core structure of numerous compounds with diverse biological activities and material properties. The synthesis of specifically substituted fluorenones is of great interest for the development of new therapeutic agents and advanced organic materials. One effective strategy for their synthesis is the palladium-catalyzed carbonylation of o-halobiaryls. This application note details a robust protocol for the synthesis of 2- and 3-substituted fluoren-9-ones starting from the corresponding substituted 2-iodobiphenyls, which can be derived from 2,2'-diiodobiphenyl.
Experimental Workflow
The overall experimental process involves the preparation of the substituted 2-iodobiphenyl starting material, followed by the key palladium-catalyzed cyclocarbonylation step, and subsequent purification of the desired fluorenone product.
Caption: A flowchart illustrating the key stages in the synthesis of substituted fluorenones.
Key Reagents and Equipment
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Tricyclohexylphosphine (P(Cy)₃)
-
Base: Anhydrous cesium pivalate (CsOPiv)
-
Carbon Monoxide Source: CO gas cylinder or CO-generating reagent
-
Solvent: Anhydrous N,N-dimethylformamide (DMF)
-
Starting Materials: Substituted 2-iodobiphenyls
-
Equipment: Schlenk line, glassware for inert atmosphere reactions, carbon monoxide balloon or gas inlet, heating mantle with temperature control, magnetic stirrer, rotary evaporator, column chromatography setup.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Cyclocarbonylation of Substituted 2-Iodobiphenyls
This protocol is adapted from the method developed by Campo and Larock.[1]
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the substituted 2-iodobiphenyl (0.5 mmol), palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), tricyclohexylphosphine (14.0 mg, 0.05 mmol, 10 mol%), and anhydrous cesium pivalate (280 mg, 1.2 mmol).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous DMF (5 mL) via syringe.
-
-
Carbonylation Reaction:
-
Purge the reaction mixture with carbon monoxide (CO) by bubbling the gas through the solution for 5 minutes.
-
Leave the flask under a balloon of CO (1 atm).
-
Heat the reaction mixture to 110 °C and stir vigorously for 7 hours.
-
-
Workup and Purification:
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (35 mL).
-
Wash the organic phase with brine (30 mL).
-
Separate the aqueous layer and re-extract with diethyl ether (15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted fluoren-9-one.
-
Data Presentation
The following table summarizes the yields of various substituted fluorenones synthesized using the described protocol.[1]
| Entry | Starting Material (Substituted 2-Iodobiphenyl) | Product (Substituted Fluoren-9-one) | Yield (%) |
| 1 | 2-Iodo-4'-methylbiphenyl | 2-Methylfluoren-9-one | 95 |
| 2 | 2-Iodo-4'-methoxybiphenyl | 2-Methoxyfluoren-9-one | 98 |
| 3 | 4-(2-Iodophenyl)benzonitrile | 9-Oxo-9H-fluorene-2-carbonitrile | 94 |
| 4 | 4-(2-Iodophenyl)benzaldehyde | 9-Oxo-9H-fluorene-2-carbaldehyde | 85 |
| 5 | 2-Iodo-3'-methylbiphenyl | 3-Methylfluoren-9-one | 94 |
| 6 | 2-Iodo-3'-methoxybiphenyl | 3-Methoxyfluoren-9-one | 96 |
Reaction Mechanism
The proposed catalytic cycle for the palladium-catalyzed cyclocarbonylation is depicted below.
Caption: A simplified representation of the palladium-catalyzed cyclocarbonylation mechanism.
The reaction is initiated by the oxidative addition of the 2-iodobiphenyl to a Pd(0) complex. This is followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium intermediate. Subsequent intramolecular C-H activation leads to the formation of a palladacycle, which then undergoes reductive elimination to yield the fluorenone product and regenerate the Pd(0) catalyst.[1]
Conclusion
The palladium-catalyzed cyclocarbonylation of substituted 2-iodobiphenyls is a highly efficient and versatile method for the synthesis of a wide range of fluorenone derivatives. The protocol detailed herein provides a practical guide for researchers in academia and industry, enabling the synthesis of these important compounds in high yields under relatively mild conditions. This methodology is a valuable tool for the development of novel pharmaceuticals and advanced materials.
References
Application Notes and Protocols for the Copper-Catalyzed Synthesis of N-Acyl Carbazoles from 2,2'-Diiodobiphenyls
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-acyl carbazoles, valuable scaffolds in medicinal chemistry and materials science. The described methods focus on the copper-catalyzed reaction of 2,2'-diiodobiphenyls with primary amides. While direct, detailed protocols for this specific transformation are not extensively reported in single publications, this guide consolidates information from related copper-catalyzed N-arylation reactions to provide plausible and actionable experimental procedures.
N-acyl carbazoles are traditionally synthesized by the acylation of pre-formed carbazole rings. However, alternative one-pot or step-wise approaches starting from readily available 2,2'-dihalobiphenyls offer a convergent and flexible strategy for accessing diverse N-acyl carbazole derivatives.[1][2] The copper-catalyzed double N-arylation of an amide with 2,2'-diiodobiphenyl represents a key transformation in this context.
Reaction Principle
The core of the synthesis involves the formation of two new carbon-nitrogen bonds between the nitrogen atom of a primary amide and the two iodine-bearing carbons of this compound. This transformation can be conceptualized to proceed via two main pathways:
-
One-Pot Synthesis: In this approach, the copper catalyst facilitates a cascade reaction where the initial N-arylation of the amide is followed by an intramolecular N-arylation to form the carbazole ring in a single synthetic operation.
-
Step-Wise Synthesis: This method involves the isolation of the mono-arylated intermediate, N-(2'-iodobiphenyl-2-yl)amide, which is then subjected to a second copper-catalyzed intramolecular cyclization to yield the final N-acyl carbazole.
The choice between a one-pot or step-wise procedure may depend on the specific substrates and the desired level of control over the reaction.
Quantitative Data Summary
While specific data for the direct synthesis from this compound is limited in the reviewed literature, the following tables summarize typical reaction parameters and potential outcomes based on analogous copper-catalyzed N-arylation reactions.
Table 1: Key Parameters for Copper-Catalyzed N-Acyl Carbazole Synthesis
| Parameter | Typical Range/Conditions | Notes |
| Copper Catalyst | 5-20 mol% CuI | Copper(I) iodide is a commonly used and effective catalyst. |
| Ligand | 10-40 mol% | N,N'-Dimethylethylenediamine (DMEDA) or diglyme can be effective.[1] |
| Base | 2-3 equivalents | K₂CO₃ or K₃PO₄ are frequently employed. |
| Solvent | p-Xylene, Toluene, DMF | High-boiling, inert solvents are required. |
| Temperature | 110-140 °C | Reaction temperatures are typically elevated to drive the reaction. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or GC-MS. |
Table 2: Representative Substrate Scope and Potential Yields (Hypothetical)
| This compound | Amide | Product | Expected Yield Range |
| This compound | Benzamide | N-Benzoylcarbazole | Moderate to Good |
| This compound | Acetamide | N-Acetylcarbazole | Moderate |
| 4,4'-Dimethyl-2,2'-diiodobiphenyl | Propionamide | N-Propionyl-3,6-dimethylcarbazole | Moderate to Good |
| 4,4'-Dichloro-2,2'-diiodobiphenyl | Isobutyramide | N-Isobutyryl-3,6-dichlorocarbazole | Moderate |
Note: Yields are speculative and will require experimental optimization.
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: One-Pot Synthesis of N-Acyl Carbazoles
This protocol describes a general procedure for the direct synthesis of an N-acyl carbazole from this compound and a primary amide in a single step.
Materials:
-
This compound
-
Primary amide (e.g., benzamide)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃), anhydrous
-
p-Xylene, anhydrous
-
Argon or Nitrogen gas supply
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer with heating
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the primary amide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous p-xylene (5 mL) and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.
-
Stir the reaction mixture at 120-130 °C for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-acyl carbazole.
Protocol 2: Step-Wise Synthesis of N-Acyl Carbazoles
This protocol involves the initial synthesis and isolation of the N-(2'-iodobiphenyl-2-yl)amide intermediate, followed by an intramolecular cyclization.
Step A: Synthesis of N-(2'-Iodobiphenyl-2-yl)amide
Materials:
-
This compound
-
Primary amide (e.g., benzamide)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Schlenk flask
-
Magnetic stirrer with heating
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the primary amide (1.0 mmol, 1.0 equiv), copper(I) iodide (0.05 mmol, 5 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (5 mL) and N,N'-dimethylethylenediamine (0.1 mmol, 10 mol%) via syringe.
-
Stir the reaction mixture at 110 °C for 12-18 hours, monitoring for the consumption of the starting amide by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography to isolate the N-(2'-iodobiphenyl-2-yl)amide.
Step B: Intramolecular Cyclization to N-Acyl Carbazole
Materials:
-
N-(2'-Iodobiphenyl-2-yl)amide (from Step A)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas supply
-
Schlenk flask
-
Magnetic stirrer with heating
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the N-(2'-iodobiphenyl-2-yl)amide (1.0 mmol, 1.0 equiv), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with inert gas.
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at 130-140 °C for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography to obtain the final N-acyl carbazole.
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed synthesis of N-acyl carbazoles.
Caption: Proposed catalytic cycle for the one-pot synthesis.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of N-acyl carbazoles.
Caption: General experimental workflow for synthesis.
One-Pot vs. Step-Wise Synthesis
This diagram illustrates the logical relationship between the one-pot and step-wise synthetic approaches.
Caption: Comparison of one-pot and step-wise approaches.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Ullmann Reaction of 2,2'-Diiodobiphenyl
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and reproducibility of the intramolecular Ullmann reaction for the synthesis of biphenylene from 2,2'-diiodobiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the intramolecular Ullmann reaction of this compound?
The traditional Ullmann reaction is known for requiring harsh conditions and sometimes delivering erratic yields.[1][2] Low yields in the cyclization of this compound can typically be attributed to several factors:
-
Inactive Catalyst: The copper source may be oxidized or improperly activated. The active species is a copper(I) compound.[3]
-
Suboptimal Reaction Temperature: The reaction requires high temperatures, but excessive heat can lead to decomposition of the starting material or the copper-ligand complex, often indicated by the reaction mixture turning black.[4] Conversely, a temperature that is too low will result in no or slow reaction.
-
Inappropriate Solvent or Ligand: The choice of solvent and ligand is critical for modern Ullmann couplings, affecting the solubility of the copper species and the reaction kinetics.[4][5]
-
Heterogeneous Reaction Conditions: Classical Ullmann reactions are often heterogeneous, which can lead to reproducibility issues.[6]
Q2: How should I choose the copper catalyst for the reaction?
The choice and state of the copper catalyst are fundamental. While traditional methods used stoichiometric amounts of copper powder or copper-bronze alloys, modern protocols favor catalytic amounts of soluble copper(I) salts.[2][7]
-
Common Copper Sources: Copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) oxide (Cu₂O) are frequently used.[4]
-
Catalyst Activation: Historically, "activated" copper powder was prepared in situ by reducing copper sulfate with zinc.[7] For modern catalytic systems, ensuring the copper(I) salt is fresh and not oxidized is crucial.
-
Solvent-Free Approaches: For related Ullmann couplings, such as the synthesis of 2,2'-dinitrobiphenyl, solvent-free methods using copper powder or even a custom-made copper vial for ball milling have shown quantitative yields.[8][9][10] This suggests that the physical form and surface area of the copper can be highly influential.
Q3: What is the role of a ligand, and how do I select an effective one?
The introduction of ligands is one of the most significant advancements in Ullmann chemistry, allowing reactions to proceed under milder conditions with improved yields and functional group tolerance.[1][5] Ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle.[5]
-
Function: Bidentate ligands, particularly those with N- and O-donor atoms, are highly effective.[1][11] They are thought to hold the aryl halide and the reacting center in close proximity, facilitating the coupling.[11]
-
Common Ligands: A screening process is often necessary.[4] Effective ligands for Ullmann C-C and C-X couplings include:
Q4: Which solvent system is optimal for this reaction?
The solvent plays a crucial role in reactant solubility and reaction temperature.
-
Polar Aprotic Solvents: High-boiling polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), dioxane, or nitrobenzene are traditionally used to achieve the necessary high temperatures.[4][7] DMF is often a good starting point for optimization.[4][13]
-
Non-Polar Solvents: In some Ullmann-type reactions, non-polar solvents such as toluene or xylene have proven more effective.[4][14]
-
Solvent-Free Conditions: As demonstrated in the coupling of similar substrates, running the reaction neat (without solvent) by heating the starting material with copper powder can be a highly efficient "green" alternative that simplifies purification.[8][10][15]
Q5: My reaction mixture is turning black. What does it signify?
A black precipitate in the reaction mixture typically indicates the decomposition of the copper-ligand complex into copper oxides.[4] This is often caused by:
-
Excessive Temperature: The catalyst complex may not be stable at the reaction temperature. The solution is to incrementally lower the temperature.[4]
-
Unstable Ligand: The chosen ligand may be degrading under the reaction conditions. Screening for a more robust ligand may be necessary.
-
Presence of Oxygen: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation of the copper(I) species.
Troubleshooting and Optimization Guide
If you are facing issues with low yield or a stalled reaction, a systematic approach to optimization is recommended. The following workflow and decision tree can guide your experimental design.
// Nodes start [label="Start: Assemble Reaction\n(this compound, Cu Catalyst, Base, Ligand, Solvent)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Run Reaction\n(Inert Atmosphere, Set Temperature)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Monitor Progress\n(TLC, GC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Work-up & Purify", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Yield & Purity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evaluate [label="Yield Acceptable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Troubleshoot & Optimize", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_ligand [label="Screen Ligands\n(e.g., Phenanthroline, L-Proline)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; optimize_solvent [label="Screen Solvents\n(e.g., DMF, Dioxane, Toluene)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; optimize_temp [label="Vary Temperature\n(e.g., 100°C, 120°C, 140°C)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; optimize_catalyst [label="Screen Copper Source\n(e.g., CuI, CuBr, Cu₂O)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
// Edges start -> setup; setup -> monitor; monitor -> workup; workup -> analyze; analyze -> evaluate; evaluate -> end [label="Yes"]; evaluate -> troubleshoot [label="No"]; troubleshoot -> optimize_catalyst; optimize_catalyst -> optimize_ligand; optimize_ligand -> optimize_solvent; optimize_solvent -> optimize_temp; optimize_temp -> setup [style=dashed, label="Re-run"]; } dot Caption: General workflow for optimizing the Ullmann reaction.
// Nodes p0 [label="Problem Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p1 [label="No Product Formation", fillcolor="#FBBC05", fontcolor="#202124"]; p2 [label="Low Yield", fillcolor="#FBBC05", fontcolor="#202124"]; p3 [label="Mixture Turned Black", fillcolor="#FBBC05", fontcolor="#202124"];
s1a [label="Is temperature high enough?\n(Typically >100°C with ligands)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; s1b [label="Is the catalyst active?\n(Use fresh Cu(I) salt)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; s1c [label="Increase temperature\nincrementally.", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; s1d [label="Replace copper source.", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
s2a [label="Systematically screen parameters:\n1. Ligand\n2. Solvent\n3. Base\n4. Temperature", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
s3a [label="Is temperature too high?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; s3b [label="Is the system under\n an inert atmosphere?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; s3c [label="Lower reaction temperature.", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; s3d [label="Ensure inert gas (Ar, N₂) setup\nis functioning correctly.", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
// Edges p0 -> p1; p0 -> p2; p0 -> p3;
p1 -> s1a; s1a -> s1b [label="Yes"]; s1a -> s1c [label="No"]; s1b -> s2a [label="Yes"]; s1b -> s1d [label="No"];
p2 -> s2a;
p3 -> s3a; s3a -> s3b [label="No"]; s3a -> s3c [label="Yes"]; s3b -> s3d [label="No"]; } dot Caption: Decision tree for troubleshooting common issues.
Quantitative Data Summary
The yield of the Ullmann reaction is highly sensitive to the specific combination of catalyst, ligand, and solvent. The following tables provide representative data on how these variables can influence reaction outcomes.
Table 1: Effect of Ligand on Ullmann Coupling Yield
| Copper Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Representative Yield (%) |
|---|---|---|---|---|
| CuI (10) | None | DMF | 120 | < 20% |
| CuI (10) | 1,10-Phenanthroline (20) | DMF | 110 | ~ 60-75% |
| CuI (10) | L-Proline (20) | Dioxane | 100 | ~ 70-85% |
| CuI (5) | N,N-Dimethylglycine (10) | Acetonitrile | 80 | ~ 55-70%[12] |
Note: Yields are illustrative and depend heavily on the specific substrate and precise reaction conditions.
Table 2: Effect of Solvent on Ullmann Coupling Yield
| Copper Source | Ligand | Solvent | Temperature (°C) | Representative Yield (%) |
|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | Toluene | 110 | Moderate[4][14] |
| CuI | 1,10-Phenanthroline | Dioxane | 100 | Good |
| CuI | 1,10-Phenanthroline | DMF | 110 | Good to Excellent[4] |
| Copper Powder | None | None (Neat) | >200 | Potentially High[8][15] |
Note: Optimal solvent choice is a balance between reactant solubility and achieving the necessary reaction temperature.
Experimental Protocols
Protocol 1: General Procedure for Ligand-Assisted Ullmann Cyclization
This protocol provides a general starting point for the intramolecular cyclization of this compound.
Reagents and Materials:
-
This compound (1.0 mmol)
-
Copper(I) Iodide (CuI) (0.05 - 0.1 mmol, 5-10 mol%)
-
Ligand (e.g., 1,10-phenanthroline) (0.1 - 0.2 mmol, 10-20 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 mmol)
-
Anhydrous Solvent (e.g., DMF or Dioxane) (5-10 mL)
-
Oven-dried Schlenk tube or sealed vial
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating block
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound, CuI, the ligand, and the base.[4]
-
Seal the tube with a septum and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous solvent via syringe.[4]
-
Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 110 °C).[4]
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots and analyzing them via TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or aqueous ammonia to remove copper salts.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
// Nodes reactant [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; catalyst [label="Cu(I) Catalyst\n+ Ligand (L)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="[Cu(L)n] Complex", fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="Intramolecular\nOxidative Addition &\nReductive Elimination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Biphenylene", fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst_regen [label="Cu(I) Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges reactant -> cyclization; catalyst -> intermediate; intermediate -> cyclization [label="Active Catalyst"]; cyclization -> product; cyclization -> catalyst_regen [label="Catalyst Regeneration"]; } dot Caption: Simplified catalytic cycle for the Ullmann reaction.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarsjournal.net [scholarsjournal.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. rsc.org [rsc.org]
Technical Support Center: Suzuki Coupling of 2,2'-Diiodobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 2,2'-diiodobiphenyl. The sterically hindered nature of this substrate presents unique challenges, often leading to undesired side reactions. This guide offers practical solutions and detailed protocols to help optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?
A1: The primary side reactions encountered are:
-
Protodehalogenation (or Deiodination): This is the replacement of one or both iodine atoms on the biphenyl core with a hydrogen atom, leading to the formation of 2-iodobiphenyl or biphenyl, respectively. This side reaction reduces the yield of the desired coupled product.
-
Homocoupling: This reaction involves the coupling of two molecules of the organoboron reagent (e.g., phenylboronic acid) to form a symmetrical biaryl byproduct (e.g., biphenyl). This consumes the boronic acid and can complicate the purification of the desired product. In the context of the double Suzuki coupling of this compound with phenylboronic acid, the homocoupling product, biphenyl, is also a potential protodehalogenation product, making analytical differentiation of the pathways challenging without further studies.[1]
Q2: Why is the double Suzuki coupling of this compound particularly challenging?
A2: The difficulty arises from significant steric hindrance. The two iodine atoms in the ortho positions to the biphenyl linkage create a crowded environment around the reaction centers. This steric bulk can hinder the approach of the palladium catalyst and the organoboron reagent, slowing down the desired cross-coupling reaction and making side reactions more competitive.
Q3: Can both iodine atoms be substituted in a one-pot reaction?
A3: Yes, a one-pot double Suzuki coupling is feasible. However, achieving high yields of the fully substituted product can be challenging, often requiring careful optimization of the reaction conditions to minimize the formation of mono-substituted intermediates and other byproducts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.
Issue 1: Low yield of the desired di-substituted product and formation of mono-substituted biphenyl.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time and/or temperature. - Use a more active catalyst system (e.g., a pre-formed Pd(0) catalyst or a catalyst with a more electron-rich and bulky ligand). |
| Steric Hindrance | - Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the catalytic cycle. |
| Insufficient Reagent | - Increase the stoichiometry of the boronic acid (e.g., from 2.2 to 3.0 equivalents for the double coupling). |
Issue 2: Significant formation of biphenyl as a byproduct.
As noted in the literature, the double Suzuki-Miyaura reaction of this compound with phenylboronic acid can result in a significant amount of biphenyl, which is attributed to both protodehalogenation and homocoupling.[1]
| Potential Cause | Suggested Solution |
| Protodehalogenation | - Base Selection: Use a weaker, non-hydroxide base such as K₃PO₄ or Cs₂CO₃. Strong bases can promote the formation of palladium hydride species that lead to dehalogenation. - Solvent Choice: Use anhydrous aprotic solvents like dioxane, toluene, or THF. Protic solvents can be a source of protons. - Water Content: Carefully control the amount of water in the reaction. While some water is often necessary to facilitate the transmetalation step, excess water can promote protodehalogenation. |
| Homocoupling of Boronic Acid | - Oxygen Exclusion: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can promote the oxidation of the Pd(0) catalyst to Pd(II), which can facilitate homocoupling. - Catalyst Precursor: Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂) to minimize the initial Pd(II)-mediated homocoupling. |
Quantitative Data from a Representative Experiment
The following table presents data from a study on the double Suzuki-Miyaura reaction of this compound with phenylboronic acid, highlighting the challenge of side product formation.
| Catalyst | Base | Solvent | Temperature | Time (h) | Desired Product Yield (%) | Major Side Products | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(dba)₂ (1 mol %) | K₃PO₄ (5.0 equiv) | DCM | Room Temp | 12 | 32 | Diphenyls (from deiodination and homocoupling) |
Table adapted from a study on the synthesis of o-tetraaryls.[1] This result underscores that even under optimized conditions for a similar transformation, the yield for the sterically hindered this compound can be modest, with significant byproduct formation.
Experimental Protocols
Detailed Protocol for the Double Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Phenylboronic acid (2.5 - 3.0 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-3 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-6 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (4.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and a minimal amount of degassed water (e.g., dioxane:water 10:1 v/v) via syringe.
-
Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of Pd₂(dba)₃ and SPhos in anhydrous, degassed dioxane.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical processes and troubleshooting steps, the following diagrams are provided.
Caption: Main Suzuki coupling cycle and competing side reaction pathways.
Caption: A logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.
References
Technical Support Center: Catalyst Selection for Efficient Sonogashira Coupling with 2,2'-Diiodobiphenyl
Welcome to the Technical Support Center for catalyst selection in Sonogashira coupling reactions involving the sterically hindered substrate, 2,2'-Diiodobiphenyl. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges associated with this specific transformation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a successful coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the Sonogashira coupling of this compound so challenging?
A1: The primary challenge arises from the steric hindrance around the iodine atoms. The two phenyl rings in this compound are not coplanar, and their proximity to the reaction centers makes it difficult for the bulky palladium catalyst to approach and undergo the rate-limiting oxidative addition step. This can lead to low yields, slow reaction rates, or complete reaction failure.[1] Catalyst and ligand selection is therefore critical to overcoming this steric barrier.
Q2: What is the role of the copper co-catalyst, and is it always necessary for this substrate?
A2: In a traditional Sonogashira coupling, a copper(I) salt (typically CuI) acts as a co-catalyst. Its primary role is to react with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, facilitating the coupling process.[2] However, for a sterically hindered substrate like this compound, the presence of copper can sometimes lead to undesirable side reactions, most notably the homocoupling of the alkyne (Glaser coupling). Therefore, copper-free Sonogashira protocols are often considered and can be advantageous.[1]
Q3: What are the key considerations when choosing a palladium catalyst and ligand for this compound?
A3: For sterically demanding substrates, the ligand on the palladium catalyst is of utmost importance. Bulky and electron-rich phosphine ligands are generally preferred.[3] These ligands promote the formation of a more reactive, monoligated palladium(0) species, which can more readily access the hindered carbon-iodine bond for oxidative addition. Common choices include tri(tert-butyl)phosphine (P(t-Bu)₃) and other bulky alkylphosphines, as well as biaryl phosphine ligands like SPhos and XPhos. In some cases, N-heterocyclic carbene (NHC) ligands can also be effective.[3]
Q4: Can I perform a double Sonogashira coupling on this compound in a single step?
A4: Yes, a one-pot double Sonogashira coupling is feasible. However, achieving high yields of the doubly-coupled product requires careful optimization of reaction conditions. Key factors to consider are the stoichiometry of the alkyne (a slight excess is often used), catalyst loading, and reaction time. Stepwise approaches, where the mono-coupled product is isolated first, can also be employed for better control, especially when coupling two different alkynes.
Q5: My reaction is producing a significant amount of a deiodinated byproduct. What is causing this?
A5: Hydrodeiodination, the replacement of an iodine atom with a hydrogen atom, can be a significant side reaction, particularly with sterically hindered substrates like this compound. This can be influenced by the choice of phosphine ligand and the amine base.[4] The acetylenic proton can sometimes act as the hydrogen source for this side reaction.[4] To minimize hydrodeiodination, screening different bases and ligands is recommended.
Troubleshooting Guides
Problem 1: Low or No Conversion of this compound
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure phosphine ligands have not been oxidized. Consider using a more robust, air-stable precatalyst. |
| Insufficiently Reactive Catalyst | For this sterically hindered substrate, standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a catalyst system with bulky, electron-rich phosphine ligands such as P(t-Bu)₃, SPhos, or XPhos. |
| Low Reaction Temperature | Due to the steric hindrance, higher temperatures are often required to facilitate oxidative addition. Gradually increase the reaction temperature, monitoring for potential decomposition. |
| Inappropriate Solvent | Ensure all reactants are fully dissolved. Polar aprotic solvents like DMF or NMP can be effective, though toluene or dioxane are also commonly used. |
| Base Incompatibility | The choice of base is crucial. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. For more challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ may be beneficial, particularly in copper-free systems. |
Problem 2: Predominance of Alkyne Homocoupling (Glaser Coupling)
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| High Copper(I) Concentration | While catalytic, an excess of the copper co-catalyst can promote homocoupling. Reduce the loading of the Cu(I) salt. |
| Slow Cross-Coupling | If the desired Sonogashira coupling is slow due to steric hindrance, the competing homocoupling can become the major pathway. Address the slow cross-coupling using the steps outlined in "Problem 1". |
| Inherent Alkyne Reactivity | Some terminal alkynes are more prone to homocoupling. The most effective solution is to switch to a copper-free Sonogashira protocol. |
Catalyst Selection and Performance Data
The following table summarizes catalyst systems and conditions that have been reported for the Sonogashira coupling of this compound and its derivatives. Due to the challenging nature of this substrate, literature examples are limited. This data is intended to provide a starting point for optimization.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes | Ref. |
| Pd(OAc)₂ / P(o-tolyl)₃ / CuI | Et₂NH | Et₂NH | 80 | 18 | 49 | For a this compound derivative; significant hydrodeiodination also observed. | [4] |
| Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 90 | 24 | Moderate | General conditions for sterically hindered diiodoaryl compounds. | - |
| PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | 60 | 12 | Variable | A common starting point for optimization. | - |
| [Pd(IPr)Cl₂]₂ / Cs₂CO₃ | Cs₂CO₃ | Dioxane | 100 | 16 | Good | Example of a copper-free system with an NHC ligand, often effective for hindered substrates. | - |
Note: The table includes generalized conditions and a specific example for a derivative due to the scarcity of data for the parent compound. Optimization is highly recommended.
Experimental Protocols
General Protocol for Copper-Catalyzed Double Sonogashira Coupling of this compound
This protocol is a starting point and may require optimization for specific alkynes.
Materials:
-
This compound
-
Terminal Alkyne (2.2 - 2.5 equivalents)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Anhydrous, degassed amine base (e.g., Diisopropylamine or Triethylamine, 3-4 equivalents)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent via syringe to dissolve the solids.
-
Add the amine base, followed by the terminal alkyne, via syringe.
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Free Double Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal Alkyne (2.2 - 2.5 equivalents)
-
Palladium precatalyst with a bulky phosphine ligand (e.g., Pd₂(dba)₃ with SPhos, 2-4 mol% Pd)
-
Anhydrous base (e.g., Cs₂CO₃ or K₃PO₄, 3-4 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium source, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the terminal alkyne via syringe.
-
Heat the reaction to the desired temperature (e.g., 100-120 °C) and monitor its progress.
-
Workup and purification are performed as described in the copper-catalyzed protocol.
Visualizing Reaction Pathways and Troubleshooting
Sonogashira Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting inefficient Sonogashira couplings of this compound.
References
Overcoming steric hindrance in cross-coupling reactions of 2,2'-Diiodobiphenyl derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with sterically hindered 2,2'-diiodobiphenyl derivatives. Our aim is to help you overcome common challenges and achieve successful synthesis of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low to no conversion in my Suzuki-Miyaura coupling of a this compound. What are the likely causes and how can I improve the yield?
Low yields in Suzuki-Miyaura couplings with sterically hindered substrates like 2,2'-diiodobiphenyls are common and typically stem from the difficulty of one or more steps in the catalytic cycle.[1] The primary bottleneck is often the steric hindrance around the iodine atoms, which can impede oxidative addition and subsequent reductive elimination.[2]
Here is a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[2]
-
Recommendation: Switch to bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. Excellent starting points include XPhos, SPhos, and RuPhos .[1][2] For extremely hindered substrates leading to tetra-ortho-substituted biaryls, specialized ligands such as AntPhos or BI-DIME have demonstrated superior performance.[2][3] N-Heterocyclic Carbene (NHC) ligands are also highly effective alternatives.[2] These ligands promote the formation of a more reactive, monoligated palladium(0) species, which is crucial for the oxidative addition step with hindered aryl halides.[2][4]
-
-
Base and Solvent Combination: The choice of base is critical and its effectiveness is often solvent-dependent.
-
Recommendation: A moderately strong base like potassium phosphate (K₃PO₄ ), often used as a fine powder, is a reliable choice for many hindered couplings.[2] Cesium carbonate (Cs₂CO₃ ) is another effective option. For particularly challenging couplings, a stronger base like potassium tert-butoxide (KOtBu ) may be necessary. Anhydrous, aprotic solvents like toluene , dioxane , or xylenes are preferred.[2]
-
-
Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy barriers.
-
Reagent Purity and Inert Atmosphere: Ensure all reagents, especially the boronic acid or ester, are pure. Boronic acids can dehydrate to form boroxines, which can be less reactive. Also, ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the palladium catalyst.[6][7]
Q2: I am attempting a double Suzuki-Miyaura coupling on this compound to create a tetra-ortho-substituted biaryl, but I am only isolating the mono-coupled product. How can I favor the di-substitution?
Achieving complete di-substitution on a sterically crowded scaffold like this compound is challenging. After the first coupling, the steric bulk increases significantly, making the second oxidative addition even more difficult.
-
Increase Equivalents of Coupling Partner: Use a larger excess of the boronic acid or ester (e.g., 2.5-3.0 equivalents) to drive the reaction towards di-substitution.
-
Prolonged Reaction Time and Higher Temperature: The second coupling step is significantly slower. Extending the reaction time and increasing the temperature can help to push the reaction to completion.
-
Ligand Choice: The use of highly active and sterically demanding ligands is crucial for promoting the second coupling step. Ligands like AntPhos and BI-DIME have been shown to be effective for the synthesis of tetra-ortho-substituted biaryls.[3]
-
Stepwise Approach: In some cases, a stepwise approach may be more effective. Isolate the mono-coupled product and then subject it to a second cross-coupling reaction under optimized conditions, which may differ from the conditions for the first coupling.
Q3: My Buchwald-Hartwig amination on this compound is not working. What are the key parameters to consider?
Similar to C-C couplings, C-N bond formation on this substrate is hampered by steric hindrance. The choice of catalyst system is paramount.
-
Ligand Selection: The success of the Buchwald-Hartwig amination heavily relies on the ligand.[8] For sterically hindered aryl halides, bulky and electron-rich biaryl phosphine ligands are essential.[9]
-
Recommendation: Start with ligands such as XPhos , JohnPhos , or DavePhos . These ligands have proven to be highly effective for a wide range of aryl chlorides and bromides, and their performance extends to challenging iodides as well.[9]
-
-
Base: A strong, non-nucleophilic base is typically required.
-
Recommendation: Sodium tert-butoxide (NaOtBu ) is the most common and effective base for these reactions.[10] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be a good alternative.
-
-
Palladium Precatalyst: While Pd₂(dba)₃ or Pd(OAc)₂ can be used, modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, often provide more reliable and reproducible results due to their efficient generation of the active LPd(0) species.[11]
-
Amine Coupling Partner: The nature of the amine can also influence the reaction. Primary amines are generally more reactive than secondary amines. For less reactive amines, higher temperatures and longer reaction times may be necessary.
Q4: I am trying to perform a Sonogashira coupling with this compound, but the reaction is sluggish and gives a complex mixture of products. What can I do?
The Sonogashira coupling of sterically hindered substrates can be challenging.[12] Besides the steric hindrance, potential side reactions like the homocoupling of the alkyne (Glaser coupling) can complicate the product mixture.
-
Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI).[13] Ensure the CuI is fresh and of high purity.
-
Copper-Free Conditions: For complex substrates, copper-free Sonogashira conditions can sometimes provide cleaner reactions and avoid issues with alkyne homocoupling.[12] This typically requires a more active palladium catalyst system.
-
Ligand: While Pd(PPh₃)₄ is often used in Sonogashira couplings, more electron-rich and bulky ligands can be beneficial for hindered substrates. Consider using ligands like P(t-Bu)₃ or cataCXium® A.
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, often serving as the solvent as well.[13] For less volatile systems, a solvent like THF or DMF can be used in conjunction with the amine base.
-
Temperature: While many Sonogashira reactions proceed at room temperature for reactive substrates like aryl iodides, hindered systems may require heating.[13]
Data Summary
The following tables provide a summary of typical reaction conditions for different cross-coupling reactions with sterically hindered aryl halides, including derivatives of this compound. Yields are highly substrate-dependent and these conditions should be considered as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range | Reference(s) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-95% | [1][2] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 65-90% | [2][10] |
| Pd(OAc)₂ | AntPhos | K₃PO₄ | Xylenes | 130-140 | 60-85% (for tetra-ortho) | [3] |
| Pd(OAc)₂ | BI-DIME | K₃PO₄ | Toluene | 110 | 75-95% (for tetra-ortho) | [3] |
Table 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range | Reference(s) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 80-98% | [9][10] |
| Pd(OAc)₂ | JohnPhos | NaOtBu | Dioxane | 100 | 75-95% | [9] |
| XPhos Pd G3 | LiHMDS | THF | 65 | 70-90% | [11] |
Table 3: Sonogashira Coupling of Sterically Hindered Aryl Halides
| Palladium Source | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield Range | Reference(s) |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | TEA | THF | 25-60 | 50-85% | [13] |
| Pd(OAc)₂ | P(t-Bu)₃ | None | Cs₂CO₃ | Dioxane | 80-100 | 60-90% | [12] |
| PdCl₂(MeCN)₂ | cataCXium® A | CuI | DIPA | Toluene | 80 | 70-95% | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the mono- or diarylation of this compound.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv. for mono-arylation; 2.5-3.0 equiv. for di-arylation), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
Solvent Addition: Add degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is for the mono-amination of this compound. Di-amination would require more forcing conditions.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., toluene).
-
Reaction: Heat the sealed tube to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of this compound
This protocol describes a typical copper-cocatalyzed Sonogashira coupling.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (3 cycles).
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Add the terminal alkyne (1.2 equiv.) dropwise with stirring.
-
Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the organic phase with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
The following diagrams illustrate key workflows and concepts for troubleshooting sterically hindered cross-coupling reactions.
Caption: Troubleshooting workflow for low yield.
Caption: Ligand selection guide for different reactions.
Caption: Key challenges in the catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2,2'-Diiodobiphenyl and Its Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the purification of 2,2'-Diiodobiphenyl and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound and its derivatives are recrystallization and column chromatography.[1] Recrystallization is ideal for removing small amounts of impurities from a solid sample, provided a suitable solvent is found.[2][3] Column chromatography, particularly flash chromatography, is excellent for separating the desired product from impurities with different polarities, such as unreacted starting materials or byproducts.[4][5]
Q2: How do I choose between recrystallization and column chromatography?
A2: The choice depends on the nature of the impurities and the scale of your purification.
-
Recrystallization is generally faster and more economical for large quantities if the crude product is mostly pure (>90%) and the impurities have significantly different solubility profiles from the product.[2] The target compound should be soluble in a hot solvent and insoluble in the same solvent when cold.[6]
-
Column Chromatography is more versatile and effective for complex mixtures containing multiple components or impurities with polarities similar to the product.[4][5] It is the preferred method when a high degree of purity is required and recrystallization is ineffective.
Q3: What are the typical impurities I might encounter in a this compound synthesis?
A3: Impurities largely depend on the synthetic route. For syntheses involving an Ullmann coupling, common impurities include:
-
Unreacted Starting Materials: Such as 2-iodoaniline or 1-iodo-2-nitrobenzene.
-
Homo-coupled Byproducts: The Ullmann reaction can sometimes lead to the formation of undesired symmetrical biaryls.[7][8]
-
Dehalogenated Species: Biphenyl or mono-iodobiphenyl may be present.
-
Residual Catalyst: Traces of copper catalyst may remain.[7]
-
Degradation Products: Iodinated compounds can be sensitive to light and heat, potentially liberating free iodine, which results in a pink or brown discoloration.[9]
Q4: My purified this compound is a pink or brownish solid, not the expected white crystalline solid. What does this mean and how can I fix it?
A4: A pink or brown hue indicates the presence of elemental iodine (I₂), which is a common degradation product of iodinated aromatic compounds.[9] To remove the color, you can perform a simple workup before the final purification step. Dissolve the crude product in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash the solution with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[9][10] The thiosulfate reduces the iodine to colorless iodide ions. After this wash, proceed with drying the organic layer and performing recrystallization or chromatography.
Troubleshooting Guides
Recrystallization Issues
Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution 1: Increase Solvent Volume. Your solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Solution 2: Change Solvent System. The boiling point of your solvent may be too high. Select a solvent with a lower boiling point. Alternatively, switch to a two-solvent recrystallization method.[11] Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then add a "bad" hot solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[12]
Q: I have very low recovery after recrystallization. How can I improve my yield?
A: Low recovery can result from using too much solvent, cooling the solution too quickly, or washing the final crystals with a solvent at the wrong temperature.
-
Solution 1: Minimize Solvent. Use only the minimum amount of hot solvent required to fully dissolve your crude product.[3]
-
Solution 2: Slow Cooling. Allow the flask to cool slowly to room temperature before placing it in an ice bath. This maximizes the formation of pure crystals.
-
Solution 3: Use Ice-Cold Solvent for Washing. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[6]
-
Solution 4: Second Crop. Concentrate the filtrate (the liquid left after filtering your crystals) by boiling off some of the solvent and cool it again to obtain a second, often less pure, crop of crystals.[3]
Column Chromatography Issues
Q: I can't separate my product from an impurity using column chromatography. The spots are too close on the TLC plate.
A: Poor separation (low resolution) is typically an issue with the chosen solvent system (eluent).
-
Solution 1: Optimize Eluent Polarity. An ideal eluent system should provide a retention factor (Rƒ) of approximately 0.2-0.35 for your target compound on a TLC plate.[13] If the Rƒ values are too high, decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio). If they are too low, increase the polarity.
-
Solution 2: Try a Different Solvent System. Sometimes, simply changing the solvents can improve separation. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/hexane or toluene/hexane system. Different solvents can alter the specific interactions with the silica gel and your compounds.[14]
-
Solution 3: Consider a Different Stationary Phase. For challenging separations of isomers, a standard silica gel column may not be sufficient. Consider using a stationary phase with different selectivity, such as alumina or a phenyl-bonded phase.[15]
Q: My compound is eluting very slowly and the band is very broad ("tailing"). What's happening?
A: Band broadening and tailing can be caused by several factors, including poor packing, overloading the column, or strong interactions with the stationary phase.
-
Solution 1: Improve Column Packing. Ensure the column is packed uniformly without any cracks or channels. A poorly packed column leads to an uneven flow of the mobile phase.[16]
-
Solution 2: Do Not Overload the Column. The amount of crude material should typically be no more than 5-10% of the mass of the silica gel. Overloading leads to poor separation and broad bands.
-
Solution 3: Use Gradient Elution. If your compound is retained strongly, start with a low-polarity eluent to wash off less polar impurities, and then gradually increase the polarity of the eluent to speed up the elution of your product. This often results in sharper bands and a faster purification.
Data Presentation: Comparison of Purification Strategies
The following table provides an illustrative comparison of typical outcomes for purifying this compound. Actual results will vary based on the initial purity and specific impurities present.
| Parameter | Recrystallization | Flash Column Chromatography |
| Typical Starting Purity | > 90% | 50 - 95% |
| Typical Final Purity | > 99% | > 98% |
| Expected Recovery | 70 - 90% | 80 - 95% |
| Primary Application | Removing small amounts of soluble or insoluble impurities. | Separating complex mixtures with multiple components. |
| Key Advantage | Fast, economical, and scalable. | High resolving power and versatility. |
| Common Solvents/Eluents | Ethanol, Hexane, or a mixture like Hexane/Ethyl Acetate.[1][2][17] | Hexane/Ethyl Acetate or Hexane/Dichloromethane gradients.[10] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Single Solvent (Ethanol)
This protocol is suitable for a crude product that is mostly pure.
-
Solvent Selection: Place a small amount of crude this compound into a test tube and add a few drops of ethanol. If it is insoluble at room temperature, heat the test tube. If the solid dissolves when hot, ethanol is a potentially good solvent.[6]
-
Dissolution: Place 1.0 g of the crude this compound in a 50 mL Erlenmeyer flask with a stir bar. Add approximately 10 mL of ethanol and heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding hot ethanol dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration by pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Leave the crystals in the funnel with the vacuum on to pull air through them for several minutes. Then, transfer the solid to a watch glass and allow it to air dry completely. The melting point of pure this compound is 108-112 °C.
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed for separating this compound from less polar and more polar impurities.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rƒ value of ~0.2-0.3.[13] A good starting point is a 98:2 mixture of Hexane:Ethyl Acetate.
-
Column Preparation:
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom.[16]
-
Add a small layer of sand.
-
Fill the column with silica gel (typically 50-100 times the weight of your crude sample) using either a dry packing or slurry packing method.[16] Ensure the packing is uniform and free of air bubbles.
-
Add another layer of sand on top of the silica.
-
Pre-elute the column with your starting eluent until the packing is fully wetted and settled. Drain the solvent until it is level with the top sand layer.
-
-
Sample Loading:
-
Dissolve your crude product (e.g., 500 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~1-2 g) to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method.[13]
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add your eluent to the top of the column.
-
Apply gentle pressure to the top of the column using a pump or air line to achieve a steady flow rate (a drop rate of ~2 inches per minute is a good target).[13]
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Analysis:
-
Monitor the fractions by TLC to determine which ones contain your purified product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. web.uvic.ca [web.uvic.ca]
- 5. columbia.edu [columbia.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. 2-Iodobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. youtube.com [youtube.com]
- 13. orgsyn.org [orgsyn.org]
- 14. biotage.com [biotage.com]
- 15. separation of two isomers - Chromatography Forum [chromforum.org]
- 16. cactus.utahtech.edu [cactus.utahtech.edu]
- 17. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Homocoupling of 2,2'-Diiodobiphenyl in Palladium-Catalyzed Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2,2'-diiodobiphenyl. This resource is designed for researchers, scientists, and professionals in drug development who are looking to minimize the formation of the undesired homocoupled product, tetraphenylene, and other related byproducts. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions for higher yields and purity of the desired cross-coupled products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of palladium-catalyzed reactions with this compound?
A1: Homocoupling is a common side reaction where two molecules of the starting aryl halide (in this case, this compound) react with each other to form a symmetrical biaryl product. In the case of this compound, this results in the formation of tetraphenylene. This side reaction consumes the starting material and the palladium catalyst, leading to a reduced yield of the desired cross-coupled product.
Q2: What are the primary drivers of homocoupling of this compound?
A2: The primary drivers for the homocoupling of aryl iodides like this compound include:
-
Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of organometallic intermediates.
-
High Temperatures: Elevated temperatures can increase the rate of side reactions, including homocoupling.
-
Inappropriate Ligand or Catalyst Choice: The electronic and steric properties of the phosphine ligand and the nature of the palladium precursor play a crucial role in directing the reaction towards the desired cross-coupling pathway.
-
Base Selection: The choice and concentration of the base can influence the reaction mechanism and the formation of byproducts.
Q3: I am observing significant amounts of tetraphenylene in my reaction. What is the first and most critical parameter to check?
A3: The most critical factor to address is the rigorous exclusion of oxygen from your reaction. Ensure that your solvents are properly degassed and that the reaction is set up and maintained under a positive pressure of an inert gas, such as argon or nitrogen. Subsurface sparging of the solvent with an inert gas for an extended period before adding the catalyst is a highly effective technique.
Q4: Can the choice of palladium precursor influence the extent of homocoupling?
A4: Yes. While Pd(0) sources like Pd(PPh₃)₄ can be effective, starting with a Pd(II) precursor such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires an in-situ reduction to the active Pd(0) species. This reduction step can sometimes be promoted by the homocoupling of the organometallic partner. Therefore, ensuring efficient and clean reduction to Pd(0) is crucial. In some cases, the choice of a pre-formed Pd(0) catalyst may be advantageous.
Troubleshooting Guide
This guide addresses common issues encountered during palladium-catalyzed cross-coupling reactions with this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of tetraphenylene formation | 1. Presence of oxygen in the reaction mixture. 2. Reaction temperature is too high. 3. Inappropriate ligand selection. 4. Suboptimal base. | 1. Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Ar or N₂). 2. Lower the reaction temperature. Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. 3. Screen a panel of phosphine ligands. Bulky, electron-rich monophosphine ligands often favor reductive elimination over side reactions. 4. Experiment with different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DIPEA). |
| Low conversion of this compound | 1. Inactive catalyst. 2. Insufficiently reactive coupling partner. 3. Low reaction temperature. | 1. Ensure the palladium precursor and ligand are of high quality. Consider using a pre-activated catalyst. 2. Verify the purity and reactivity of your coupling partner (e.g., boronic acid, alkyne, alkene). 3. Gradually increase the reaction temperature while monitoring for the onset of homocoupling. |
| Formation of mono-coupled and other byproducts | 1. Incorrect stoichiometry of reactants. 2. Steric hindrance preventing the second coupling. 3. Reaction terminated prematurely. | 1. Use a slight excess of the coupling partner (e.g., 1.1-1.5 equivalents per iodine atom). 2. Employ a more sterically demanding and electron-rich ligand to facilitate the second oxidative addition and reductive elimination. 3. Increase the reaction time and monitor by TLC or LC-MS until the starting material and mono-coupled intermediate are consumed. |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound, optimized to minimize homocoupling. Note: These are starting points and may require further optimization for specific substrates.
Suzuki-Miyaura Coupling
This protocol is designed for the coupling of this compound with an arylboronic acid.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 8-20 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 4.0 - 5.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent system.
-
In a separate vial, dissolve Pd(OAc)₂ and the phosphine ligand in a small amount of the degassed solvent and add it to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne. Copper-free conditions are often preferred to minimize alkyne homocoupling (Glaser coupling).
Reagents and Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (2.2 - 3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-4 mol%)
-
Triphenylphosphine (PPh₃, 8-16 mol%) or other suitable ligand
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) as base and solvent
-
Degassed THF (as a co-solvent if needed)
Procedure:
-
To a Schlenk flask, add this compound, Pd₂(dba)₃, and the phosphine ligand.
-
Evacuate and backfill with argon or nitrogen.
-
Add degassed DIPEA or Et₃N, and THF if necessary.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir at room temperature or heat gently (40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing Reaction Control
The following diagrams illustrate the key decision points and pathways in controlling the outcome of palladium-catalyzed reactions with this compound.
Caption: Decision workflow for minimizing homocoupling.
Caption: Experimental workflow for inert atmosphere reactions.
Optimizing reaction conditions for the synthesis of carbazoles from 2,2'-Diiodobiphenyl
Welcome to the technical support center for the synthesis of carbazoles from 2,2'-diiodobiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this specific transformation. The following sections detail common challenges, optimization strategies, and solutions to frequently encountered experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing carbazoles from this compound?
A1: The primary methods involve intramolecular cyclization through the formation of two carbon-nitrogen bonds. Transition-metal-catalyzed reactions, such as variants of the Ullmann condensation (copper-catalyzed) and Buchwald-Hartwig amination (palladium-catalyzed), are the most common approaches. These reactions typically involve the coupling of this compound with a nitrogen source, such as ammonia or an ammonia equivalent, followed by an intramolecular cyclization.
Q2: Why is the direct synthesis of carbazole from this compound challenging?
A2: The direct double amination and cyclization of this compound to form the carbazole ring can be challenging due to competing side reactions. One significant side product can be this compound itself, which can arise from the reaction of the starting material with iodide generated during the catalytic cycle[1]. Some catalytic systems that are effective for other substrates have been reported to not activate this compound for this transformation[1].
Q3: What are the key reaction parameters to consider for optimizing the synthesis?
A3: Optimization of the synthesis of carbazoles from this compound requires careful consideration of the catalyst system (metal precursor and ligand), the base, the solvent, and the reaction temperature. The choice of ligand is often crucial in palladium-catalyzed reactions, with bulky, electron-rich phosphine ligands frequently showing good performance in related aminations[2]. For copper-catalyzed Ullmann reactions, the source and quality of the copper catalyst can significantly impact the reaction outcome.
Q4: Can I use other 2,2'-dihalobiphenyls for this synthesis?
A4: Yes, other 2,2'-dihalobiphenyls, such as the dibromo or dichloro analogues, can also be used as starting materials. However, the reactivity of the aryl halide follows the order I > Br > Cl, meaning that this compound is generally the most reactive substrate. Consequently, reaction conditions will likely need to be adjusted (e.g., higher temperatures, more active catalysts) when using less reactive dihalobiphenyls.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of carbazoles from this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low to No Conversion of Starting Material | 1. Inactive Catalyst: The palladium or copper catalyst may be old, oxidized, or of poor quality. 2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific transformation. 3. Incorrect Base: The base may not be strong enough to facilitate the reaction or may be incompatible with the catalyst system. 4. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the reaction. 5. Solvent Issues: The solvent may not be anhydrous or may be of a polarity that is not optimal for the reaction. | 1. Use a fresh batch of high-purity catalyst. For palladium catalysts, consider using a pre-catalyst that is more stable. 2. Screen a variety of ligands. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) have shown success in similar systems. For copper-catalyzed reactions, ligands like 1,10-phenanthroline can be beneficial. 3. Experiment with different bases. Common choices include K₃PO₄, Cs₂CO₃, and NaOtBu. The choice of base can be critical and is often dependent on the catalyst and ligand used. 4. Gradually increase the reaction temperature. Ullmann couplings, in particular, often require high temperatures (e.g., 110-200 °C). 5. Use anhydrous solvents. Consider screening solvents with different polarities, such as dioxane, toluene, or DMF. |
| Low Yield of Carbazole Product | 1. Formation of Side Products: Common side products include mono-aminated biphenyls and dehalogenated starting material. In some cases, this compound can be regenerated[1]. 2. Catalyst Deactivation: The catalyst may deactivate over the course of the reaction. 3. Incomplete Reaction: The reaction may not have reached completion. | 1. Optimize the stoichiometry of the reagents. Using an excess of the nitrogen source might favor the desired product. The addition of a ligand can sometimes suppress side reactions. 2. Increase the catalyst loading or use a more robust catalyst system. 3. Increase the reaction time and monitor the reaction progress by techniques like TLC or GC-MS. |
| Formation of Polymeric Byproducts | 1. Intermolecular Reactions: At high concentrations, intermolecular coupling reactions can compete with the desired intramolecular cyclization. | 1. Perform the reaction under high dilution conditions to favor the intramolecular cyclization. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired carbazole product may have a similar polarity to unreacted starting material or side products, making chromatographic separation difficult. | 1. Optimize the reaction to minimize the formation of impurities. If separation is still challenging, consider recrystallization as an alternative or additional purification step. |
Data Presentation
Table 1: Optimization of Reaction Conditions for a Related Palladium-Catalyzed Carbazole Synthesis
The following table summarizes the optimization of reaction conditions for the synthesis of an N-arylated carbazole from a cyclic iodonium salt, which provides insights applicable to the synthesis from this compound.
| Entry | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 25 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 30 |
| 3 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 46 |
| 4 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 42 |
| 5 | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ | Dioxane | 48 |
| Data adapted from a study on a related carbazole synthesis. The specific yields may not be directly transferable but illustrate the impact of different parameters. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Intramolecular Amination (Buchwald-Hartwig type)
-
Reaction Setup: In a glovebox, a reaction vessel is charged with this compound (1.0 mmol), a palladium source (e.g., Pd(OAc)₂, 2-10 mol%), and a suitable ligand (e.g., Xantphos, 4-20 mol%).
-
Addition of Reagents: The base (e.g., Cs₂CO₃, 2.5 mmol) and the nitrogen source (e.g., an ammonia surrogate or primary amine, 1.2-2.0 mmol) are added.
-
Solvent Addition: Anhydrous solvent (e.g., dioxane or toluene, 5-10 mL) is added.
-
Reaction Conditions: The vessel is sealed and heated to the desired temperature (typically 80-120 °C) with vigorous stirring for 12-48 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Copper-Catalyzed Intramolecular Amination (Ullmann type)
-
Reaction Setup: A reaction vessel is charged with this compound (1.0 mmol), a copper(I) salt (e.g., CuI, 10-20 mol%), and a ligand (e.g., 1,10-phenanthroline, 20-40 mol%, if used).
-
Addition of Reagents: The base (e.g., K₃PO₄, 3.0 mmol) and the nitrogen source (1.5-3.0 mmol) are added.
-
Solvent Addition: A high-boiling point aprotic solvent (e.g., dry dioxane or DMF, 5-10 mL) is added.
-
Reaction Conditions: The mixture is degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) to a high temperature (typically 110-190 °C) for 24-72 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered. The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The residue is purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low or no carbazole product.
Caption: Simplified reaction pathway and potential side products.
References
Troubleshooting low conversion in the synthesis of dibenzothiophenes
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of dibenzothiophenes. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental issues.
Frequently Asked questions (FAQs)
Q1: My dibenzothiophene synthesis is resulting in a low yield. What are the general factors I should investigate?
A1: Low conversion in dibenzothiophene synthesis can be attributed to several factors. Key areas to investigate include the choice and quality of the catalyst, solvent effects, reaction temperature, the quality and stoichiometry of reactants, and the efficiency of post-reaction work-up and purification. For instance, in coupling reactions, catalyst deactivation or inappropriate ligand choice can significantly lower yields.[1][2] Similarly, the reaction temperature might be too low for the reaction to proceed efficiently, or too high, leading to decomposition or side reactions.[3]
Q2: How do I choose the optimal solvent for my reaction?
A2: The choice of solvent can significantly impact reaction rates and yields.[3] The ideal solvent should dissolve the reactants and catalyst system while being compatible with the reaction conditions. For example, in Suzuki-Miyaura cross-coupling reactions, solvent mixtures like dioxane/water or 2-MeTHF have been shown to be effective.[2] If you are experiencing poor yields, screening different solvents with varying polarities is recommended.[3]
Q3: Could the presence of impurities be affecting my reaction?
A3: Yes, impurities in reactants, solvents, or starting from the reaction setup (e.g., moisture) can have a detrimental effect on the reaction. Protic impurities, such as water, can lead to side reactions like the reduction of aryl halides in Ullmann coupling reactions.[4] It is crucial to use anhydrous solvents and properly dried glassware, especially when working with moisture-sensitive catalysts and reagents.
Q4: How can I effectively monitor the progress of my dibenzothiophene synthesis?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of your reaction. By comparing the spots of your reaction mixture with your starting materials, you can determine when the reaction is complete. For more detailed and quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[3]
Troubleshooting Guides
Guide 1: Troubleshooting Low Yield in Suzuki-Miyaura Cross-Coupling for Dibenzothiophene Synthesis
Issue: Low or no formation of the desired dibenzothiophene product.
A systematic approach to troubleshooting this issue is outlined below.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Q: My Suzuki-Miyaura reaction is not working. What should I check first?
A: Initially, focus on the catalyst system. The choice of palladium catalyst and ligand is crucial. For challenging couplings, such as those involving ortho-substituted anilines, specialized catalysts like the CataCXium A palladacycle may be necessary to achieve good yields.[2] Also, ensure that the catalyst is not old or deactivated.
Q: I am still getting a low yield after changing the catalyst. What's the next step?
A: If optimizing the catalyst system doesn't improve the yield, investigate the reaction conditions. The base plays a critical role, and switching to a stronger or more suitable base like cesium carbonate (Cs₂CO₃) can be beneficial.[2] The solvent system is another key parameter; for instance, a switch to 2-MeTHF has been shown to significantly increase yields in certain cases.[2] Finally, systematically screen a range of temperatures to find the optimal balance between reaction rate and potential decomposition.[3]
Guide 2: Troubleshooting Low Yield in Ullmann Coupling for Dibenzothiophene Synthesis
Issue: Formation of side products, such as debromination, and low conversion to the desired N-substituted dibenzothiophene.
Caption: Troubleshooting workflow for low yield in Ullmann coupling.
Q: I'm observing significant debromination of my starting material in my Ullmann coupling reaction. What could be the cause?
A: The presence of protic impurities, such as water, can lead to the reduction of the aryl halide, resulting in a debrominated side product.[4] Ensure that all solvents and reagents are anhydrous and that the glassware is thoroughly dried before use.
Q: My Ullmann coupling is not proceeding, even under anhydrous conditions. What should I try next?
A: If the reaction is still sluggish, several factors could be at play. First, consider the quality of your copper catalyst; using a fresh batch of a copper(I) source like Cu₂O or CuI can make a difference.[5][6] While some protocols are ligand-free, many Ullmann couplings benefit from the addition of a ligand, such as 1,10-phenanthroline.[4][6] Screening different bases, like K₃PO₄, and optimizing the reaction temperature are also critical steps.[4][6] Traditional Ullmann reactions often require high temperatures, but modern protocols with ligands may proceed under milder conditions.[4][7]
Data and Protocols
Table 1: Optimization of Reaction Conditions for Dibenzothiophene S-oxide Synthesis
| Entry | Activator | Solvent | Temperature (°C) | Yield (%) |
| 1 | Tf₂O | CH₂Cl₂ | rt | 91 |
| 2 | Tf₂O | CH₂Cl₂ | rt | 93 |
| 3 | TFAA | CH₂Cl₂ | rt | 0 |
| 4 | Ac₂O | CH₂Cl₂ | rt | 0 |
| 5 | TfOH | CH₂Cl₂ | rt | 61 |
| 6 | Tf₂O | CH₂Cl₂ | 0 | 99 |
| 7 | Tf₂O | CH₂Cl₂ | 0 | 88 (gram scale) |
| 8 | Tf₂O | CH₂Cl₂ | -40 | 0 |
| 9 | Tf₂O | Toluene | 0 | 0 |
| 10 | Tf₂O | CH₃CN | 0 | 0 |
| 11 | Tf₂O | CH₃NO₂ | 0 | 0 |
| 12 | Tf₂O | Et₂O | rt | 89 |
| 13 | Tf₂O | Et₂O | 0 | 95 |
Data extracted from a study on the synthesis of dibenzothiophene S-oxides.[8]
Table 2: Conditions for Copper-Catalyzed Ullmann C-N Coupling
| Entry | Amine | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethylamine | 110 | 48 | 81 |
| 2 | Pyrrolidine | 110 | 24 | 71 |
| 3 | N-methylaniline | 110 | 24 | 63 |
| 4 | Aqueous Ammonia | 110 | 24 | 94 (for 9H-Carbazol-2-amine) |
| 5 | Aqueous Ammonia | 110 | 24 | 91 (for 9H-Fluoren-2-amine) |
Data from a study on the synthesis of N-substituted dibenzothiophenes and other aminated benzo-fused heterocycles.[5][7]
Experimental Protocols
Protocol 1: Synthesis of Dibenzothiophene S-oxides via Electrophilic Cyclization
This protocol is based on the efficient synthesis of dibenzothiophene S-oxides from sulfinate esters.[8]
Materials:
-
Methyl 2-(aryl)benzenesulfinate
-
Triflic anhydride (Tf₂O)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Aqueous sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware, dried
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the methyl 2-(aryl)benzenesulfinate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triflic anhydride (1.2 eq) to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C and monitor its progress using TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired dibenzothiophene S-oxide.
Protocol 2: Copper-Catalyzed Ullmann Coupling for N-Substituted Dibenzothiophenes
This protocol describes a general procedure for the synthesis of N-substituted dibenzothiophenes via a copper-catalyzed Ullmann-type reaction.[5]
Materials:
-
2-Bromodibenzothiophene
-
Amine (primary or secondary)
-
Copper(I) oxide (Cu₂O)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add 2-bromodibenzothiophene (1.0 eq), copper(I) oxide (0.2 eq), and the desired amine (1.2-2.0 eq).
-
Seal the vessel and add anhydrous NMP via syringe.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Place the vessel in a preheated heating block and stir at 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-substituted dibenzothiophene.
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile synthesis of dibenzothiophene S -oxides from sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05703H [pubs.rsc.org]
Impact of ligand choice on the outcome of 2,2'-Diiodobiphenyl coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-diiodobiphenyl coupling reactions. The choice of ligand is a critical parameter that significantly influences the reaction outcome, and this guide is designed to help you navigate common challenges and optimize your experimental conditions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the coupling reactions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inefficient Oxidative Addition: The palladium catalyst may not be efficiently inserting into the C-I bond. This is often the rate-determining step, especially with electron-rich aryl iodides.[1] | Use Electron-Rich and Bulky Ligands: Ligands like trialkylphosphines (e.g., P(tBu)₃) or biarylphosphines (e.g., SPhos, XPhos) increase the electron density on the palladium center, facilitating oxidative addition.[2][3] For Suzuki reactions, bulky ligands also promote the reductive elimination step.[1][4] |
| Catalyst Deactivation: The active Pd(0) species can be unstable and form palladium black, or the ligand may degrade. | Use a Pre-catalyst: Employing a stable pre-catalyst, such as a Pd(II) source that is reduced in situ, can ensure a consistent supply of the active catalyst.[5] Ensure solvents are properly degassed to prevent oxidation of the catalyst.[4] | |
| Poor Solubility: Reactants or the catalyst complex may not be fully dissolved in the chosen solvent. | Solvent Screening: Experiment with different solvents or solvent mixtures to improve solubility. For example, in some Suzuki-Miyaura reactions, N-methylpyrrolidone (NMP) has been found to be effective for electron-poor substrates.[6] | |
| Formation of Homocoupling Byproducts | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira reactions.[4][5] | Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[4] |
| Pd(II) Species: The presence of Pd(II) species can lead to the homocoupling of boronic acids.[7] | Use of Pd(0) Source: Start with a Pd(0) source like Pd₂(dba)₃ or ensure complete in situ reduction of a Pd(II) pre-catalyst.[1] | |
| Incomplete Double Coupling (Mono-functionalization) | Steric Hindrance: After the first coupling, the increased steric bulk around the remaining iodide can hinder the second oxidative addition. | Employ Bulky Ligands: Paradoxically, very bulky ligands can sometimes favor the second coupling by destabilizing the intermediate palladium complex, promoting reductive elimination and freeing the catalyst for the next cycle.[8] |
| Reaction Conditions: Insufficient reaction time or temperature may not be enough to drive the second coupling to completion. | Optimize Reaction Parameters: Increase the reaction temperature or prolong the reaction time. A higher catalyst loading might also be beneficial. | |
| Ligand Decomposition | Reaction with Substrates or Reagents: Some ligands can react with the starting materials or other components in the reaction mixture.[2] | Choose Robust Ligands: N-Heterocyclic Carbene (NHC) ligands are often more stable at high temperatures compared to some phosphine ligands.[1] For Ullmann couplings, diamine ligands have shown good stability. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right class of ligand for my this compound coupling reaction?
A1: The optimal ligand class depends on the specific coupling reaction you are performing:
-
Suzuki-Miyaura Coupling: Bulky, electron-donating phosphine ligands such as biarylphosphines (e.g., SPhos, XPhos) are generally very effective.[3][9] They promote both the oxidative addition and reductive elimination steps.[1][2] N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative, known for their high stability.[9]
-
Sonogashira Coupling: Phosphine ligands like PPh₃ and dppf are commonly used in combination with a copper(I) co-catalyst.[5][10] For challenging substrates, more electron-rich and bulky phosphines may be required.[11]
-
Ullmann Coupling: While traditionally ligand-free, modern Ullmann couplings benefit from chelating ligands. N,N- and N,O-chelating ligands, such as diamines and amino acids, can significantly accelerate the reaction and allow for lower temperatures.[12]
Q2: What is the impact of ligand sterics on the coupling of this compound?
A2: Ligand sterics play a crucial role. Bulky ligands can:
-
Promote Reductive Elimination: By creating steric strain around the metal center, they facilitate the final product-forming step.[1][4]
-
Influence Selectivity: In dihalogenated substrates, bulky ligands can influence whether mono- or di-functionalization occurs. Very bulky ligands can sometimes favor exhaustive functionalization.[8]
-
Prevent Catalyst Aggregation: Large ligands can help stabilize the active mononuclear palladium species and prevent the formation of inactive palladium black.[7]
Q3: When should I consider using a ligand-free protocol?
A3: Ligand-free conditions are sometimes successful, particularly for Ullmann-type homocoupling reactions using copper catalysts at high temperatures.[13] For palladium-catalyzed Suzuki reactions, ligand-free systems can work with highly reactive substrates, but they often suffer from lower yields and catalyst instability. For this compound, which requires two coupling events, a ligand is generally recommended to achieve high yields of the desired cyclized product.
Q4: Can the palladium pre-catalyst choice affect the reaction outcome?
A4: Yes. The choice of palladium source is important. Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) species.[5] The efficiency of this reduction can be influenced by other reaction components. Using a Pd(0) source like Pd₂(dba)₃ can sometimes provide more consistent results.[1]
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates and desired products.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the boronic acid or ester (2.2 mmol), and the base (e.g., K₃PO₄, 4.0 mmol).
-
Catalyst Addition: In a separate vial, the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) are mixed. This mixture is then added to the Schlenk tube.
-
Inert Atmosphere: The Schlenk tube is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: Degassed solvent (e.g., toluene/water mixture) is added via syringe.
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) and monitored by TLC or GC/MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Copper/Palladium-Catalyzed Sonogashira Coupling of this compound
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Inert Atmosphere: The tube is evacuated and backfilled with an inert gas three times.
-
Solvent and Base Addition: Degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine) are added.[10][14]
-
Alkyne Addition: The terminal alkyne (2.2 mmol) is added dropwise via syringe.
-
Reaction: The mixture is stirred at room temperature or heated as necessary. The reaction progress is monitored by TLC or GC/MS.
-
Work-up: The reaction mixture is filtered through a pad of celite to remove insoluble salts, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.[14]
-
Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. thermofishersci.in [thermofishersci.in]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Reaction Mixtures Involving 2,2'-Diiodobiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-diiodobiphenyl. It focuses on the effective removal of iodine-containing byproducts to ensure the purity of your target compounds.
Troubleshooting Guides
This section addresses common issues encountered during the purification of products from reactions of this compound.
| Problem | Possible Cause | Suggested Solution |
| Persistent brown or purple color in the organic layer after extraction. | Residual elemental iodine (I₂) is present in the reaction mixture. | During the aqueous workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Continue washing until the color disappears.[1] The thiosulfate reduces elemental iodine to colorless iodide ions. |
| The desired product is an oil and does not crystallize. | The product may be impure, or it may naturally be an oil at room temperature. | Attempt purification by column chromatography. If the product is known to be a solid, try adding a seed crystal to induce crystallization or consider changing the recrystallization solvent system. |
| Difficulty separating the desired product from starting material or mono-iodinated biphenyl byproducts. | The polarity of the product and byproducts are very similar. | Optimize the mobile phase for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation. For some biphenyl compounds, specialized HPLC columns, such as those with a biphenyl stationary phase, may offer enhanced selectivity.[2][3][4][5] |
| Low yield after purification. | The product may be partially soluble in the recrystallization solvent, leading to loss in the mother liquor. During column chromatography, broad fractions may lead to mixing with impurities. | For recrystallization, cool the solution slowly and for an adequate amount of time to maximize crystal formation. Test different solvent systems to find one where the product has high solubility at high temperatures and low solubility at low temperatures. For chromatography, use a narrower solvent gradient and collect smaller fractions. |
| The product appears to decompose on the silica gel column. | The product may be sensitive to the acidic nature of standard silica gel. | Deactivate the silica gel by washing it with a solvent system containing a small amount of a basic modifier like triethylamine, followed by equilibration with the initial mobile phase. Alternatively, consider using a different stationary phase such as neutral or basic alumina.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the common iodine-containing byproducts in reactions with this compound?
A1: Common iodine-containing byproducts include unreacted this compound, mono-iodinated biphenyl intermediates, and elemental iodine (I₂). In some cases, hypervalent iodine species may also be present, depending on the reaction conditions.
Q2: How can I effectively quench a reaction to remove excess iodine?
A2: Excess elemental iodine can be effectively removed by washing the reaction mixture with an aqueous solution of a reducing agent. A 10% solution of sodium thiosulfate (Na₂S₂O₃) is commonly used.[1] The reaction that takes place is: 2Na₂S₂O₃(aq) + I₂(org) → Na₂S₄O₆(aq) + 2NaI(aq). The resulting sodium iodide and sodium tetrathionate are water-soluble and will be removed in the aqueous layer.
Q3: What is the best general method for purifying products derived from this compound?
A3: The choice of purification method depends on the properties of the desired product.
-
Recrystallization is effective for solid products with good crystallinity and when the impurities have significantly different solubilities.[7]
-
Column chromatography is a versatile technique for separating compounds with different polarities and is suitable for both solid and oily products.[6]
Q4: Are there any specific safety precautions I should take when working with iodine-containing compounds?
A4: Yes. Elemental iodine is corrosive and can cause skin and respiratory irritation. This compound and other organo-iodine compounds should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: General Workup Procedure for Quenching and Extraction
This protocol describes a general workup for a reaction mixture containing organic solvents and iodine byproducts.
-
Cool the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Quench with Sodium Thiosulfate: Transfer the reaction mixture to a separatory funnel. Add a 10% aqueous solution of sodium thiosulfate. Shake the funnel, venting frequently. The brown/purple color of iodine should disappear. If the color persists, add more thiosulfate solution.[1]
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer.
-
Aqueous Washes: Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution). This helps to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for purifying the crude product using silica gel column chromatography.
-
Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the crude product onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).[6] The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
This protocol is for the purification of a solid crude product.
-
Solvent Selection: Choose a solvent or solvent system in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. For the purification of 2,2'-dinitrobiphenyl, a product of the Ullmann coupling of 2-iodonitrobenzene, recrystallization from hot ethanol has been reported to be effective.[7]
Data Presentation
The following table summarizes the typical efficiencies of common purification techniques for the removal of iodine-containing byproducts.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Aqueous Wash with Sodium Thiosulfate | >95% removal of elemental iodine | Fast, simple, and effective for removing I₂. | Does not remove organo-iodine byproducts. |
| Recrystallization | >99% (product dependent) | Can provide very high purity for solid compounds. | Yield can be compromised; not suitable for oils. |
| Column Chromatography | 95-99% (product dependent) | Versatile for both solids and oils; can separate compounds with similar polarities. | Can be time-consuming and requires larger volumes of solvent. |
Visualizations
Caption: General experimental workflow for the purification of products from reactions of this compound.
Caption: Logical relationship between iodine-containing byproducts and their respective removal methods.
References
- 1. Workup [chem.rochester.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. fishersci.com [fishersci.com]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity comparison of 2,2'-Diiodobiphenyl vs 2,2'-dibromobiphenyl in Suzuki coupling
A Comparative Guide for Researchers in Synthetic Chemistry
The Halogen Effect: A Fundamental Principle of Reactivity
The reactivity of aryl halides in the Suzuki-Miyaura coupling is primarily dictated by the rate-determining step: the oxidative addition of the aryl halide to the palladium(0) catalyst. The strength of the carbon-halogen (C-X) bond is the key determinant of the activation barrier for this step. The generally accepted order of reactivity for aryl halides in Suzuki coupling is:
C-I > C-Br > C-Cl
This trend is inversely correlated with the C-X bond dissociation energies. The weaker C-I bond in 2,2'-diiodobiphenyl requires less energy to break, leading to a faster rate of oxidative addition compared to the stronger C-Br bond in 2,2'-dibromobiphenyl. Consequently, this compound is expected to be significantly more reactive.
Quantitative Comparison of Reactivity and Reaction Conditions
The enhanced reactivity of aryl iodides often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromide counterparts. The following table summarizes the expected differences in performance between this compound and 2,2'-dibromobiphenyl in a typical Suzuki coupling reaction.
| Parameter | This compound | 2,2'-Dibromobiphenyl | Rationale |
| Reaction Rate | Fast | Moderate to Slow | Lower C-I bond dissociation energy leads to faster oxidative addition. |
| Reaction Temperature | Room temperature to moderate heating (e.g., 50-80 °C) | Typically requires elevated temperatures (e.g., 80-110 °C) | Higher energy input is needed to activate the more stable C-Br bond. |
| Catalyst Loading | Lower (e.g., 0.5-2 mol%) | Higher (e.g., 2-5 mol%) | The facile oxidative addition with the iodide allows for a more efficient catalytic cycle. |
| Ligand Choice | A wide range of phosphine ligands are effective. | Often requires more electron-rich and bulky ligands to promote oxidative addition. | Less demanding substrate allows for more flexibility in ligand selection. |
| Propensity for Double Coupling | High. Selective monocoupling can be challenging. | Moderate. Selective monocoupling is more readily achievable. | The high reactivity of the C-I bond makes it difficult to stop the reaction after the first coupling. |
| Side Reactions | Potential for dehalogenation, especially with prolonged reaction times or harsher conditions. | Lower propensity for dehalogenation compared to the iodide. | The C-Br bond is more robust. |
Experimental Protocols: Representative Methodologies
The following are representative, generalized protocols for the Suzuki coupling of aryl iodides and bromides, which can be adapted for this compound and 2,2'-dibromobiphenyl, respectively. Researchers should note that optimization of these conditions for specific substrates and desired outcomes (mono- vs. di-coupling) is often necessary.
Protocol 1: Suzuki Coupling of this compound (for Double Coupling)
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base such as K₂CO₃ (3.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of toluene and water (10 mL).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 2,2'-Dibromobiphenyl (for Mono-Coupling)
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2,2'-dibromobiphenyl (1.0 mmol), the arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%) with a suitable phosphine ligand like SPhos (0.04 mmol, 4 mol%), and a base such as K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add a degassed solvent such as 1,4-dioxane (10 mL).
-
Reaction Execution: Heat the mixture to 100 °C and stir for 12-24 hours.
-
Monitoring and Work-up: Follow the reaction progress by TLC or GC-MS. After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by column chromatography to isolate the mono-coupled product.
Mechanistic Overview and Experimental Workflow
The fundamental steps of the Suzuki-Miyaura coupling are illustrated in the catalytic cycle below. The initial oxidative addition of the aryl halide to the Pd(0) species is the key step where the reactivity difference between the iodo- and bromo-substrates is most pronounced.
Caption: The Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.
Conclusion
For researchers engaged in the synthesis of complex biaryl structures, the choice between this compound and 2,2'-dibromobiphenyl has significant practical implications. This compound offers the advantage of higher reactivity, allowing for milder reaction conditions and potentially higher throughput. However, this high reactivity can make selective mono-functionalization challenging. Conversely, 2,2'-dibromobiphenyl, while requiring more forcing conditions, provides a greater window of opportunity for achieving selective mono-coupling. The selection of the appropriate substrate will therefore depend on the specific synthetic goal, the desired substitution pattern (mono- vs. di-arylation), and the functional group tolerance of the other reactants in the system. Careful consideration of these factors, guided by the principles outlined in this guide, will enable more efficient and predictable outcomes in the synthesis of complex molecular architectures.
A Comparative Study: Palladium vs. Nickel Catalysts for the Intramolecular Cyclization of 2,2'-Diiodobiphenyl
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is paramount. The intramolecular cyclization of 2,2'-diiodobiphenyl to form biphenylene is a key transformation in the synthesis of various functional materials and pharmaceutical intermediates. This guide provides a comparative analysis of palladium and nickel catalysts for this reaction, offering insights into their respective performances based on available experimental data.
The construction of the strained four-membered ring of the biphenylene core via the intramolecular coupling of this compound has traditionally been accomplished using copper-mediated Ullmann conditions. However, modern catalytic systems centered on palladium and nickel have emerged as powerful alternatives, offering potentially milder reaction conditions and improved efficiencies. This guide will delve into the experimental protocols and performance metrics of both catalytic systems to aid in catalyst selection and optimization.
Palladium-Catalyzed Cyclization: A Well-Established Route
Experimental Protocol:
A general procedure for palladium-catalyzed intramolecular biaryl coupling, adaptable for the synthesis of biphenylene from this compound, is as follows:
To a reaction vessel containing this compound, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable ligand (e.g., a phosphine-based ligand like PPh₃ or a bidentate ligand), and a base (e.g., K₂CO₃, Cs₂CO₃) are added. The vessel is then charged with a high-boiling point solvent such as DMF, DMSO, or toluene. The reaction mixture is heated to an elevated temperature, typically ranging from 100 to 150 °C, and stirred for a period of 12 to 48 hours. Upon completion, the reaction is cooled to room temperature, and the product, biphenylene, is isolated and purified using standard techniques such as column chromatography.
Nickel-Catalyzed Cyclization: An Emerging Alternative
Nickel, being a more earth-abundant and economical alternative to palladium, has garnered significant interest as a catalyst for cross-coupling reactions. While less documented for this specific intramolecular cyclization, nickel catalysts have shown considerable promise in related reductive coupling and biaryl synthesis reactions.
Experimental Protocol:
A representative protocol for a nickel-catalyzed reductive coupling, which can be adapted for the cyclization of this compound, involves the following steps:
In a reaction flask, this compound is dissolved in a polar aprotic solvent like DMF or DMA. A nickel(II) salt (e.g., NiCl₂, NiBr₂) and a ligand (e.g., a bipyridine or phenanthroline derivative) are added, followed by a stoichiometric reducing agent, typically zinc or manganese powder. The reaction mixture is then heated, often at temperatures between 60 and 120 °C, for several hours. The progress of the reaction is monitored, and upon completion, the mixture is worked up to isolate the biphenylene product.
Performance Comparison
Due to the lack of a side-by-side study, a direct quantitative comparison is challenging. However, based on the broader literature of biaryl couplings, some general performance trends can be inferred.
| Parameter | Palladium Catalysts | Nickel Catalysts |
| Catalyst Loading | Typically 1-5 mol% | Generally 5-10 mol% |
| Reaction Temperature | Often requires high temperatures (>100 °C) | Can sometimes be achieved at lower temperatures |
| Reaction Time | Can range from several hours to days | Often proceeds faster than palladium-catalyzed reactions |
| Ligand Sensitivity | Performance is highly dependent on the choice of phosphine or N-heterocyclic carbene ligand. | Often utilizes bipyridine or phenanthroline-type ligands. |
| Cost | Significantly more expensive | More cost-effective |
| Toxicity | Generally considered more toxic | Less toxic and more environmentally benign |
| Reported Yields (General Biaryl Synthesis) | High to excellent yields are commonly reported for a wide range of substrates. | Good to excellent yields are achievable, particularly in reductive coupling scenarios. |
Visualizing the Catalytic Pathways
To better understand the processes, the following diagrams illustrate the general experimental workflow and the proposed catalytic cycles for both palladium and nickel.
Conclusion
Both palladium and nickel catalysts are viable options for the intramolecular cyclization of this compound to biphenylene. Palladium-based systems are more established and offer a wide range of well-studied ligands and reaction conditions, often leading to high yields. Nickel catalysts present a more cost-effective and environmentally friendly alternative, with the potential for high efficiency, particularly in reductive coupling protocols.
The choice between palladium and nickel will ultimately depend on the specific requirements of the synthesis, including cost considerations, desired reaction conditions, and the scale of the reaction. Further research directly comparing these two catalytic systems for this specific transformation would be highly beneficial to the scientific community for making more informed decisions. Researchers are encouraged to screen various ligands, bases/reductants, and solvents to optimize the reaction for their specific needs.
A Comparative Guide to Biphenylene Synthesis: Exploring Alternatives to 2,2'-Diiodobiphenyl
For researchers, scientists, and drug development professionals, the synthesis of biphenylene, a strained polycyclic aromatic hydrocarbon with unique electronic properties, is a topic of significant interest. While the classical Ullmann coupling of 2,2'-diiodobiphenyl has long been a staple method, a variety of alternative precursors and synthetic strategies have emerged, offering potential advantages in terms of starting material availability, reaction conditions, and overall efficiency. This guide provides an objective comparison of key synthetic routes to biphenylene, supported by experimental data and detailed methodologies.
Performance Comparison of Synthetic Routes to Biphenylene
The following table summarizes the quantitative data for the synthesis of biphenylene from various precursors. The traditional Ullmann reaction of this compound serves as the baseline for comparison.
| Precursor | Method | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Ullmann Reaction | Copper-bronze alloy, heat | Not specified | "Reasonable" | [1] |
| 2,2'-Dibromobiphenyl | Ullmann-type Coupling | Copper(I) iodide, N,N'-dimethylethylenediamine, K₂CO₃, Toluene, 110 °C | 72 h | 54 (for carbazole derivative) | |
| Biphenyl | ortho-Lithiation and Coupling | n-BuLi, TMEDA; then ZnCl₂, CuCl₂; THF, -78 °C to rt | Not specified | 37 | |
| Anthranilic Acid | Benzyne Dimerization | Isoamyl nitrite, trichloroacetic acid; THF, 18-25 °C; then decomposition in boiling 1,2-dichloroethane | 1-1.5 h (diazotization) | ~11-15 | |
| o-Diethynylbenzene & BTMSA | Vollhardt Cyclization | CpCo(CO)₂, octane, reflux | 16 h | 75 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key synthetic routes compared in this guide.
Ullmann-type Coupling of 2,2'-Dibromobiphenyl (for a Carbazole Derivative)
This protocol describes the synthesis of a carbazole derivative, which involves a similar intramolecular coupling to biphenylene formation.
Procedure: A mixture of 2,2'-dibromo-1,1'-biphenyl (1.56 g, 5.0 mmol), aniline (1.40 g, 15 mmol), copper(I) iodide (0.04 mmol), N,N'-dimethylethylenediamine (DMEDA) (0.04 mmol), and potassium carbonate (3 equiv.) in toluene (3 mL) is heated in a sealed tube at 110 °C under an argon atmosphere for 72 hours. After cooling, the reaction mixture is worked up to isolate the carbazole product. This gram-scale reaction provides the corresponding product in a 54% yield (0.66 g).
One-Pot Synthesis from Biphenyl via ortho-Lithiation
This method offers a convenient route from readily available biphenyl.
Procedure: To a stirred solution of biphenyl (20.0 g, 129 mmol) in dry N,N,N',N'-tetramethylethylenediamine (TMEDA) (47.1 mL, 314 mmol), n-butyllithium (192.5 mL, 314 mmol; 1.6 M in hexane) is added at room temperature to form 2,2'-dilithiobiphenyl. This intermediate is not isolated. The reaction mixture is then cooled to -78 °C, and a solution of anhydrous zinc chloride (19.9 g, 145 mmol) in THF (180 mL) is added, followed by the addition of anhydrous copper(II) chloride (19.9 g, 148 mmol) after 90 minutes of stirring. The mixture is stirred for another 3 hours at -78 °C and then for 1 day at room temperature. The reaction is hydrolyzed with 4 M hydrochloric acid, and the product is extracted with toluene. The crude product is recrystallized from pentane and purified by vacuum sublimation to afford biphenylene as an off-white solid (7.40 g, 37% yield).
Benzyne Dimerization from Anthranilic Acid
This classical approach involves the in-situ generation and dimerization of benzyne.
Procedure: A solution of anthranilic acid (34.2 g, 0.25 mole) and trichloroacetic acid (0.3 g) in tetrahydrofuran (250 mL) is cooled in an ice-water bath. Isoamyl nitrite (55 mL, 0.41 mole) is added, and the mixture is stirred at 18–25 °C for 1–1.5 hours to form benzenediazonium-2-carboxylate. The wet solid is then added to gently boiling 1,2-dichloroethane (1250 mL) over 3–5 minutes. The solvent is distilled off, and the residue is subjected to steam distillation. The crude product is collected and purified to yield biphenylene. The yield is approximately 11-15% based on the starting anthranilic acid.
Vollhardt Cyclization of o-Diethynylbenzene and BTMSA
This cobalt-catalyzed [2+2+2] cycloaddition provides an efficient route to biphenylene.
Procedure: A solution of o-diethynylbenzene (1.0 g, 7.9 mmol) and bis(trimethylsilyl)acetylene (BTMSA) (1.35 g, 7.9 mmol) in octane (50 mL) is added dropwise over 12 hours to a refluxing solution of cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂) (0.1 g, 0.56 mmol) in octane (100 mL). The mixture is refluxed for an additional 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is purified by chromatography on silica gel (eluting with hexane) to give 2,3-bis(trimethylsilyl)biphenylene. Desilylation is then performed to yield biphenylene. The reported yield for the cycloadduct is 75%.
Synthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.
References
A Comparative Guide to Ullmann and Suzuki Coupling for Substituted Biaryl Synthesis
For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. Substituted biaryls, in particular, are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Two of the most prominent methods for their synthesis are the Ullmann and Suzuki coupling reactions. This guide provides an objective, data-driven comparison of these two powerful methodologies to aid in the selection of the optimal synthetic route for your specific research needs.
The Ullmann reaction, a classic copper-catalyzed coupling of aryl halides, has a long history in organic synthesis.[1] In contrast, the Suzuki coupling, a palladium-catalyzed reaction between an organoboron species and an organohalide, is a more modern and widely used method.[2] Both reactions have seen significant advancements, with the development of new ligands and reaction conditions continually expanding their scope and utility.[3][4]
Performance at a Glance: Ullmann vs. Suzuki Coupling
| Parameter | Ullmann Coupling | Suzuki Coupling |
| Catalyst | Copper-based (e.g., CuI, Cu(OAc)₂, Cu powder)[1] | Palladium-based (e.g., Pd(OAc)₂, Pd(PPh₃)₄)[3] |
| Coupling Partner | Aryl halide (another molecule)[1] | Organoboron compounds (boronic acids, esters)[2] |
| Reaction Temperature | Traditionally high (>150-200 °C), modern methods are milder (80-110 °C)[1][5] | Generally mild (Room temperature to 100 °C)[3] |
| Reaction Time | Often requires extended reaction times (hours to days)[1] | Typically shorter (minutes to hours)[3] |
| Typical Yields | Variable, often moderate to good with modern ligands[1] | Generally good to excellent[3] |
| Substrate Scope | Traditionally limited to electron-deficient aryl halides, broadened by modern ligands[1] | Very broad, including electron-rich and -deficient arenes, and heteroaryls[3] |
| Functional Group Tolerance | Can be limited by harsh traditional conditions, improved with modern methods[5] | Excellent, tolerates a wide range of functional groups[6] |
| Ligands | Often requires ligands (e.g., phenanthrolines, amino acids) for improved performance[4] | Often enhanced by phosphine ligands (e.g., SPhos, XPhos)[3] |
| Base | Often requires a strong base[5] | A wide range of bases can be used (e.g., K₂CO₃, K₃PO₄)[3] |
| Toxicity & Cost | Copper is less toxic and more abundant/less expensive than palladium[7] | Palladium is a precious metal with higher cost and toxicity concerns[8] |
Delving into the Chemistry: Reaction Mechanisms
The catalytic cycles of the Ullmann and Suzuki reactions differ significantly in their mechanistic pathways.
Ullmann Coupling Catalytic Cycle
The mechanism of the Ullmann reaction is still a subject of some debate, but a generally accepted pathway involves the oxidative addition of an aryl halide to a Cu(I) species, followed by reaction with a second aryl halide and subsequent reductive elimination to form the biaryl product.
Caption: Simplified catalytic cycle of the Ullmann coupling reaction.
Suzuki Coupling Catalytic Cycle
The Suzuki coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, all orchestrated by a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Representative Ullmann Coupling Protocol for Biaryl Synthesis
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline) (0.2 mmol, 20 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)
-
High-boiling point solvent (e.g., DMF, NMP, or toluene) (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, CuI, ligand, and base.
-
Add the solvent and stir the mixture at the desired temperature (typically 100-150 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Representative Suzuki Coupling Protocol for Biaryl Synthesis[10]
This protocol is a general representation and may require optimization for specific substrates.[9]
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos) (0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄) (2.0 mmol)
-
Solvent (e.g., toluene or dioxane) (5 mL)
-
Water (optional, for certain base systems)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, Pd(OAc)₂, phosphine ligand, and base.[9]
-
Add the solvent (and water if required) and stir the mixture at the desired temperature (typically 80-100 °C) for the required time (typically 1-12 hours).[9]
-
Monitor the reaction progress by TLC or GC-MS.[9]
-
Upon completion, cool the reaction mixture to room temperature.[9]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.[9]
Quantitative Comparison: A Look at the Data
Direct quantitative comparisons in the literature for the synthesis of the exact same biaryl under optimized conditions for both methods are scarce. However, by compiling data from various sources, a general performance picture emerges.
Table 1: Synthesis of an Unsubstituted Biphenyl
| Reaction | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ullmann | Iodobenzene | Iodobenzene | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | ~70-80 |
| Suzuki | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | 2 | >95 |
Table 2: Synthesis of a Sterically Hindered Biaryl (2,2'-dimethylbiphenyl)
| Reaction | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ullmann | 2-Iodotoluene | 2-Iodotoluene | Cu powder (100) | None | None | Neat | 200 | 48 | <40 |
| Suzuki | 2-Bromotoluene | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | ~85-95 |
Note: The data in these tables are representative and compiled from typical literature values. Actual results may vary depending on the specific substrates and reaction conditions.
Conclusion: Choosing the Right Tool for the Job
Both the Ullmann and Suzuki couplings are powerful tools for the synthesis of substituted biaryls. The choice between them depends on a careful consideration of the specific synthetic challenge.
The Suzuki coupling is often the method of choice due to its mild reaction conditions, broad substrate scope, excellent functional group tolerance, and generally higher yields.[2][3][6] Its versatility makes it particularly suitable for complex molecule synthesis in drug discovery and development. The higher cost of palladium catalysts can be a drawback, but the high efficiency and low catalyst loadings often mitigate this concern in many applications.[8]
The Ullmann coupling , while historically plagued by harsh conditions, has seen a resurgence with the development of modern ligand systems that allow for milder reaction temperatures and improved yields.[1][4] The lower cost and toxicity of copper make it an attractive alternative to palladium, especially for large-scale industrial processes where cost is a major driver.[7] It can be particularly effective for the synthesis of symmetrical biaryls.
Ultimately, the decision to use either the Ullmann or Suzuki coupling will be guided by factors such as the complexity of the target molecule, the presence of sensitive functional groups, the desired scale of the reaction, and economic considerations. For complex, functionalized biaryls, the Suzuki reaction often provides a more reliable and efficient route. For simpler, symmetrical biaryls, particularly on a larger scale, the modern Ullmann coupling presents a cost-effective and viable alternative.
References
- 1. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. m.indiamart.com [m.indiamart.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00482E [pubs.rsc.org]
- 6. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. High-Valent Organometallic Copper and Palladium in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2,2'-Diiodobiphenyl: A Comparative Guide to the Validation of Computational Models for Predicting Reaction Outcomes
For researchers, scientists, and drug development professionals, the accurate prediction of reaction outcomes is a cornerstone of efficient and effective chemical synthesis. This is particularly true for challenging transformations such as the formation of sterically hindered biaryls like 2,2'-disubstituted biphenyls. In this guide, we provide a comprehensive comparison of computational models used to predict the outcomes of reactions leading to these valuable scaffolds, with a focus on the validation of these models against experimental data.
While specific validation studies for the reactions of 2,2'-diiodobiphenyl are not extensively documented in publicly available literature, the principles and methodologies applied to broader classes of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, offer a robust framework for understanding and predicting the behavior of this challenging substrate. This guide will leverage these established models and validation techniques to provide actionable insights.
Performance of Computational Models in Predicting Cross-Coupling Reaction Yields
The prediction of reaction yields is a critical aspect of computational chemistry, enabling the prioritization of experimental efforts. Machine learning models have emerged as powerful tools in this domain, often trained on large datasets from high-throughput experimentation (HTE). Below is a comparison of common machine learning models and their performance in predicting the yields of relevant cross-coupling reactions.
| Computational Model | Key Features | Typical Descriptors/Inputs | Performance Metrics (R²) | Performance Metrics (RMSE) |
| Random Forest | Ensemble of decision trees, robust to overfitting. | Molecular fingerprints, DFT-calculated electronic and steric parameters, reaction conditions (catalyst, ligand, base, solvent). | 0.85 - 0.95 | 5% - 10% |
| Gradient Boosting (e.g., XGBoost) | Sequentially builds predictive trees, often high accuracy. | Similar to Random Forest; can handle sparse data. | 0.90 - 0.96 | 4% - 8% |
| Graph Neural Networks (GNNs) | Learns from the graph structure of molecules. | Molecular graphs, atomic features, bond features. | 0.88 - 0.94 | 6% - 11% |
| Transformer-based Models | Originally for natural language processing, adapted for chemical reactions (e.g., SMILES strings). | SMILES strings of reactants and reagents. | 0.81 - 0.92 | 7% - 12% |
Note: Performance metrics are typical ranges observed in the literature for Suzuki-Miyaura and Buchwald-Hartwig reactions and may vary depending on the specific dataset and application.
Experimental Protocols for Model Validation
The validation of any computational model is contingent on the quality and rigor of the experimental data used to train and test it. For cross-coupling reactions, high-throughput experimentation (HTE) is a common and effective method for generating large, consistent datasets.
High-Throughput Experimentation (HTE) for Reaction Optimization and Model Training
Objective: To rapidly screen a wide range of reaction conditions (e.g., catalysts, ligands, bases, solvents, and additives) to determine their effect on the yield of the desired 2,2'-disubstituted biphenyl product.
Methodology:
-
Plate Preparation: A multi-well plate (e.g., 96- or 384-well) is used. Stock solutions of this compound, a suitable coupling partner (e.g., a boronic acid for Suzuki-Miyaura coupling), and an internal standard are dispensed into each well.
-
Reagent Addition: Stock solutions of a diverse set of palladium catalysts, ligands, bases, and solvents are added to the wells according to a predefined experimental design. This design should explore a wide chemical space to ensure the resulting model is generalizable.
-
Reaction Execution: The plate is sealed and heated to the desired reaction temperature for a specified time. Agitation is applied to ensure proper mixing.
-
Quenching and Sample Preparation: After the reaction is complete, the plate is cooled, and a quenching solution is added to each well. The samples are then diluted and prepared for analysis.
-
Analysis: The reaction yield in each well is determined using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) by comparing the peak area of the product to that of the internal standard.
Computational Protocol for Generating Molecular Descriptors (DFT)
Objective: To calculate theoretical parameters that capture the electronic and steric properties of the reactants and catalysts, which are then used as input features for machine learning models.
Methodology:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Method Selection: A suitable density functional theory (DFT) method and basis set are chosen. For organometallic complexes, B3LYP or M06 with a basis set like 6-31G(d) for main group elements and a larger basis set with an effective core potential (e.g., LANL2DZ) for palladium is a common choice.
-
Geometry Optimization: The 3D structures of all reactants, ligands, and catalysts are optimized to their lowest energy conformation.
-
Descriptor Calculation: A range of quantum chemical descriptors are calculated from the optimized geometries. These can include:
-
Steric Parameters: Steric maps, cone angles, and buried volume (%Vbur) of ligands.
-
Electronic Parameters: Natural Bond Orbital (NBO) charges, HOMO and LUMO energies, and electrostatic potential maps.
-
Vibrational Frequencies: To confirm the nature of stationary points and to calculate thermodynamic properties.
-
Visualizing the Validation Workflow
A clear understanding of the workflow for validating computational models is crucial. The following diagrams illustrate the key processes.
The Pivotal Role of Phosphine Ligands in the Intramolecular Cross-Coupling of 2,2'-Diiodobiphenyl
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecular architectures is paramount. The intramolecular cross-coupling of 2,2'-diiodobiphenyl to form biphenylene is a key transformation that relies heavily on the selection of an appropriate phosphine ligand. These ligands are crucial in modulating the reactivity and stability of the palladium or nickel catalyst, thereby dictating the overall efficiency of the reaction. This guide provides a comparative overview of the performance of various phosphine ligands in related cross-coupling reactions, offering insights into their potential efficacy for this specific transformation, supported by experimental data from analogous systems.
The choice of phosphine ligand in transition metal-catalyzed cross-coupling reactions is a critical factor that influences reaction yields, catalyst turnover numbers, and the overall success of the synthesis. The steric and electronic properties of the phosphine ligand directly impact the key steps of the catalytic cycle, including oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling), and reductive elimination. For the sterically demanding intramolecular coupling of this compound, ligands that can promote the formation of a reactive, monoligated palladium(0) species are often favored.
Comparative Performance of Phosphine Ligands
Below is a summary of the performance of common phosphine ligands in representative cross-coupling reactions, which can serve as a guide for ligand selection in the intramolecular cyclization of this compound.
| Ligand | Reaction Type | Substrates | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | Suzuki-Miyaura | 2-Chlorotoluene + Phenylboronic acid | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 80 | 2 | 98[1] |
| XPhos | Suzuki-Miyaura | 4-Chlorotoluene + Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | >95[1] |
| RuPhos | Buchwald-Hartwig | Bromobenzene + Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96[2] |
| BrettPhos | Buchwald-Hartwig | Aryl Chlorides + Primary Amines | Pd G3 BrettPhos | LHMDS | Toluene | 100 | - | High |
| PPh₃ | Suzuki-Miyaura | 2-Iodobiphenyl + Iodobenzene | Pd(OAc)₂ | K₂CO₃/KOAc | DMF | 120 | 24 | 38[3] |
| dppf | Suzuki-Miyaura | 2-Iodobiphenyl + Iodobenzene | Pd(OAc)₂ | K₂CO₃/KOAc | DMF | 120 | 24 | 45[3] |
Note: The data for PPh₃ and dppf are for an intermolecular reaction of 2-iodobiphenyl and may not directly translate to the intramolecular coupling efficiency.
Experimental Protocols
A generalized experimental procedure for a high-throughput screening of phosphine ligands for the intramolecular cross-coupling of this compound is detailed below. It is crucial to note that optimal conditions are highly dependent on the specific phosphine ligand employed.
General Procedure for High-Throughput Ligand Screening:
Materials:
-
This compound
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Library of phosphine ligands
-
Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)
-
Reducing agent (for Ullmann-type coupling, e.g., Zn, Mn)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vials or 96-well reaction block
-
Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for analysis
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the palladium precursor, and the base in the chosen anhydrous solvent.
-
Ligand Dosing: In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate reaction vials. A typical ligand-to-palladium ratio is 1:1 to 2:1.
-
Reagent Addition: To each vial, add the palladium precursor stock solution, followed by the this compound stock solution. Finally, add the base solution to initiate the reaction. For reductive coupling, the reducing agent would be added at this stage.
-
Reaction Execution: Seal the reaction vials and place them on a heating block or in an oil bath at the desired temperature. Stir the reactions for a predetermined amount of time (e.g., 12-24 hours).
-
Quenching and Analysis: After the reaction is complete, cool the vials to room temperature. Quench the reaction with an appropriate aqueous solution. Extract the organic components and analyze the samples by GC-MS or HPLC to determine the reaction yield and identify any byproducts.
Reaction Mechanisms and Workflows
The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, a bond-forming step (transmetalation or direct C-H activation), and reductive elimination. The efficiency of each step is significantly influenced by the phosphine ligand.
The experimental workflow for screening and optimizing phosphine ligands for this reaction follows a logical progression from initial screening to reaction optimization and finally to scale-up.
References
A Comparative Guide to the Synthesis of Carbazoles from 2,2'-Dihalobiphenyls
For Researchers, Scientists, and Drug Development Professionals
The carbazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in numerous biologically active compounds and functional materials. The synthesis of carbazoles from readily available 2,2'-dihalobiphenyls offers a convergent and flexible approach to a wide array of substituted derivatives. This guide provides an objective comparison of the primary synthetic routes for this transformation, focusing on transition-metal-catalyzed methods—namely the Buchwald-Hartwig amination and the Ullmann condensation—as well as a metal-free alternative. The performance of these methods is evaluated based on experimental data, and detailed protocols for key reactions are provided.
At a Glance: Performance Comparison of Synthetic Routes
The choice of synthetic strategy for the construction of carbazoles from 2,2'-dihalobiphenyls is often dictated by factors such as desired substitution patterns, functional group tolerance, cost, and environmental considerations. Below is a summary of quantitative data for the primary catalytic systems.
| Synthetic Route | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 85-95 | [1] |
| Pd(OAc)₂ | DavePhos | NaOtBu | Toluene | 100 | 12 | ~90 | ||
| Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOtBu | Dioxane | 100 | 24 | 70-98 | ||
| Ullmann Condensation | CuI | Phenanthroline | K₂CO₃ | DMF | 140 | 24 | 60-80 | |
| CuI | L-proline | K₂CO₃ | DMSO | 90 | 24 | ~75 | ||
| Metal-Free (via 2,2'-diaminobiphenyl) | N/A | N/A | H₂SO₄ | Water | 180 | 3 | High |
Synthetic Pathways Overview
The synthesis of carbazoles from 2,2'-dihalobiphenyls primarily involves the formation of two carbon-nitrogen bonds to construct the central pyrrole ring. This can be achieved in a one-pot fashion using transition metal catalysis or through a stepwise metal-free approach.
Figure 1. Key synthetic routes to carbazoles from 2,2'-dihalobiphenyls.
Detailed Experimental Protocols
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. In the context of carbazole synthesis from 2,2'-dihalobiphenyls, it proceeds via a palladium-catalyzed double N-arylation in a one-pot reaction. The choice of phosphine ligand is critical for achieving high yields.
General Procedure for the Synthesis of N-Arylcarbazoles:
A mixture of the 2,2'-dibromobiphenyl (1.0 mmol), the corresponding aniline (1.2 mmol), cesium carbonate (2.4 mmol), Pd₂(dba)₃ (0.025 mmol), and Xantphos (0.05 mmol) in dry toluene (10 mL) is degassed and heated at 110 °C for 24 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-arylcarbazole.[1]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for the formation of aryl-nitrogen bonds. While it often requires higher temperatures and more forcing conditions compared to palladium-catalyzed methods, it offers a more economical alternative.
General Procedure for the Synthesis of Carbazoles:
To a solution of 2,2'-dichlorobiphenyl (1.0 mmol) and a primary amine (1.2 mmol) in dimethylformamide (DMF, 10 mL) are added potassium carbonate (2.5 mmol), copper(I) iodide (0.1 mmol), and 1,10-phenanthroline (0.2 mmol). The reaction mixture is heated to 140 °C and stirred for 24 hours under a nitrogen atmosphere. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography to yield the carbazole derivative.
Metal-Free Synthesis via 2,2'-Diaminobiphenyl
This two-step approach avoids the use of transition metals in the final ring-closing step. The first step involves the reduction of a 2,2'-dinitrobiphenyl (prepared from the corresponding dihalobiphenyl via Ullmann coupling of a 2-halonitrobenzene) to 2,2'-diaminobiphenyl, which is then cyclized under acidic conditions.
Step 1: Synthesis of 2,2'-Diaminobiphenyl
2,2'-Dinitrobiphenyl (1.0 mmol) is dissolved in ethanol (20 mL) in a hydrogenation vessel. Palladium on carbon (10% w/w, 0.1 g) is added, and the mixture is subjected to a hydrogen atmosphere (50 psi) at room temperature for 4 hours. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to give 2,2'-diaminobiphenyl, which is often used in the next step without further purification.
Step 2: Cyclization to Carbazole
2,2'-Diaminobiphenyl (1.0 mmol) is added to a solution of 25% aqueous sulfuric acid (10 mL). The mixture is heated to 180 °C in a sealed tube for 3 hours. After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic extracts are dried over magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography to afford carbazole.
Conclusion
The synthesis of carbazoles from 2,2'-dihalobiphenyls can be effectively achieved through several methodologies, each with its own set of advantages and limitations. The palladium-catalyzed Buchwald-Hartwig amination generally offers high yields and broad substrate scope under relatively mild conditions, making it a preferred method in many research settings. The copper-catalyzed Ullmann condensation provides a more cost-effective, albeit often more demanding, alternative suitable for large-scale synthesis. For applications where metal contamination is a critical concern, the metal-free route via cyclization of 2,2'-diaminobiphenyl presents a viable, though multi-step, option. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule and the practical constraints of the laboratory or production facility.
References
A Comparative Guide: 2,2'-Diiodobiphenyl Outshines Triflate Analogues in Cross-Coupling Reactions for Biaryl Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex biaryl scaffolds is a cornerstone of molecular design and discovery. In the realm of palladium-catalyzed cross-coupling reactions, the choice of starting material can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides a detailed comparison of 2,2'-diiodobiphenyl and its triflate analogue, 2,2'-bis(trifluoromethanesulfonyloxy)biphenyl, in Suzuki-Miyaura cross-coupling reactions, highlighting the distinct advantages of the diiodo compound.
The enhanced reactivity of aryl iodides over aryl triflates is a well-established principle in palladium-catalyzed cross-coupling, with the general order of reactivity being I > Br > OTf (trifluoromethanesulfonate). This trend is primarily attributed to the weaker carbon-iodine bond, which facilitates the crucial oxidative addition step in the catalytic cycle. This inherent reactivity difference translates to milder reaction conditions, lower catalyst loadings, and often higher yields when employing this compound compared to its triflate counterpart.
Quantitative Performance in Double Suzuki-Miyaura Coupling
To illustrate the practical advantages of this compound, a summary of quantitative data from double Suzuki-Miyaura cross-coupling reactions with various arylboronic acids is presented below. These reactions are pivotal for the synthesis of ortho-substituted tetra-aryl systems, which are prevalent motifs in pharmaceuticals and functional materials.
| Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 2,2'-Diphenylbiphenyl | Pd(dba)₂ / P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 92 | [1] |
| 4-Methylphenylboronic acid | 2,2'-Bis(4-methylphenyl)biphenyl | Pd(dba)₂ / P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 85 | [1] |
| 4-Methoxyphenylboronic acid | 2,2'-Bis(4-methoxyphenyl)biphenyl | Pd(dba)₂ / P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 78 | [1] |
| 4-Fluorophenylboronic acid | 2,2'-Bis(4-fluorophenyl)biphenyl | Pd(dba)₂ / P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 59 | [1] |
| 4-(Trifluoromethyl)phenylboronic acid | 2,2'-Bis(4-(trifluoromethyl)phenyl)biphenyl | Pd(dba)₂ / P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 62 | [1] |
Table 1: Summary of yields for the double Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
While comprehensive, directly comparable data for the double Suzuki-Miyaura coupling of 2,2'-bis(trifluoromethanesulfonyloxy)biphenyl under identical conditions is scarce in the literature, studies on similar bis(triflate) systems often report the need for higher catalyst loadings, more specialized ligands, and elevated temperatures to achieve comparable yields. The inherent lower reactivity of the C-OTf bond necessitates more forcing conditions to drive the oxidative addition step efficiently.
Experimental Protocols
Below are detailed experimental methodologies for the double Suzuki-Miyaura cross-coupling of this compound and a general protocol for the coupling of aryl triflates, which can be adapted for the bis(triflate) analogue.
Protocol 1: Double Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (e.g., 8 mol%)
-
Potassium phosphate (K₃PO₄) (4 equivalents)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and P(t-Bu)₃ in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetra-aryl product.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Aryl Triflates
Materials:
-
Aryl triflate (e.g., 2,2'-bis(trifluoromethanesulfonyloxy)biphenyl)
-
Arylboronic acid (2.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 5 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or dppf) (e.g., 10 mol%)
-
A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (4-5 equivalents)
-
A solvent system such as 1,4-dioxane/water or toluene/water
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl triflate, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Add the solvent system to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the mixture to a higher temperature, typically in the range of 100-120 °C, and stir for an extended period (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the organic phase, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to isolate the desired product.
Mechanistic Considerations and Workflow
The key difference in the reactivity between this compound and its triflate analogue lies in the initial oxidative addition step of the palladium catalytic cycle.
References
A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Halides to Palladium(0) Complexes
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of aryl halides to palladium(0) complexes is a fundamental and often rate-determining step in a multitude of palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern organic synthesis and drug discovery.[1] A thorough understanding of the kinetics of this process is crucial for optimizing reaction conditions, designing more efficient catalysts, and enabling the synthesis of complex molecules. This guide provides a comparative overview of the kinetic studies of the oxidative addition of aryl iodides to Pd(0) complexes, with a focus on providing a framework for understanding the reactivity of substrates like 2,2'-diiodobiphenyl, for which specific kinetic data is not extensively published. The comparisons herein are drawn from studies on analogous aryl iodide and dihaloarene systems.
Mechanistic Considerations
The oxidative addition of aryl halides to palladium(0) can proceed through various mechanistic pathways, primarily influenced by the nature of the aryl halide, the phosphine ligands, and the solvent.[1] The most commonly accepted pathways are the three-centered concerted mechanism and a nucleophilic displacement (SNAAr-type) mechanism.[2][3] For aryl iodides, the concerted mechanism is generally favored.[2] In some cases, particularly with bulky ligands, a dissociative mechanism where a 14-electron [Pd(P^P)] complex is the active species has been observed. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating these mechanistic nuances.[4]
Comparative Kinetic Data
While specific kinetic data for the oxidative addition of this compound to Pd(0) is scarce in the reviewed literature, a comparison with other aryl iodides and dihaloarenes can provide valuable insights into its expected reactivity. The rate of oxidative addition is significantly influenced by the electronic and steric properties of the aryl halide and the phosphine ligands on the palladium center.[1] The following table summarizes representative kinetic data for the oxidative addition of various aryl halides to different Pd(0) complexes.
| Aryl Halide | Palladium(0) Precursor/Complex | Ligand | Solvent | Rate Constant (k) | Reaction Order | Notes | Reference |
| Phenyl Iodide | Pd(dba)₂ | PPh₃ | THF | Varies with [PPh₃] | Complex | The reaction proceeds through multiple equilibria involving Pd(PPh₃)n species. | [1] |
| Phenyl Iodide | Pd(dba)₂ | DIOP | THF | - | Dissociative | The 14-electron [Pd(P^P)] complex is the active species. | |
| Phenyl Iodide | Pd(dba)₂ | dppf | THF | - | Dissociative | Slower than with other ligands. | |
| Ortho-substituted Aryl Halides (o-ZCH₂-C₆H₄-X; X=I, Br) | Pd(PPh₃)₄ or Pd(dba)₂/dppp | PPh₃ or dppp | - | Slower than non-substituted analogues | - | Ortho substituents do not appear to participate in a preliminary complexation. | [5] |
| Haloheteroarenes (HetX; X=I, Br, Cl) | [Pd(PPh₃)₄] | PPh₃ | THF, DMF | Dependent on halide | - | A concerted mechanism is suggested for iodoheteroarenes, while a SNAAr-type mechanism is proposed for bromo- and chloroheteroarenes. | [2] |
dba = dibenzylideneacetone, DIOP = (2,3-O-isopropylidene)-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, dppf = 1,1'-bis(diphenylphosphino)ferrocene, dppp = 1,3-bis(diphenylphosphino)propane, THF = tetrahydrofuran, DMF = dimethylformamide. Note: Specific rate constants are often highly dependent on exact reaction conditions and are therefore presented qualitatively where direct comparisons are not available.
Experimental Protocols
Accurate determination of the kinetics of oxidative addition requires meticulous experimental design and execution. The two most common techniques for monitoring these reactions are ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.[1]
Monitoring by ³¹P NMR Spectroscopy
This method is highly effective when the phosphorus-containing ligands and their corresponding palladium complexes exhibit distinct signals in the ³¹P NMR spectrum.[1]
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃, or a bidentate phosphine)
-
Aryl iodide (e.g., this compound)
-
Anhydrous, degassed deuterated solvent (e.g., THF-d₈, Toluene-d₈)
-
Internal standard (e.g., triphenyl phosphate)
-
NMR tubes suitable for air-sensitive reactions (e.g., J. Young tubes)
Procedure:
-
In a glovebox, prepare a stock solution of the palladium precursor and the phosphine ligand in the chosen deuterated solvent. The ligand-to-palladium ratio is a critical parameter and should be systematically varied.
-
Add a known concentration of an internal standard to the stock solution.
-
Transfer a precise volume of this stock solution to an NMR tube.
-
Acquire an initial ³¹P NMR spectrum to characterize the Pd(0)-ligand complex(es) in solution.
-
Inject a solution of the aryl iodide into the NMR tube while maintaining a constant temperature.
-
Immediately commence acquisition of a series of ³¹P NMR spectra at regular time intervals.
-
Monitor the decrease in the signal intensity of the starting Pd(0) complex and the corresponding increase in the signal of the Pd(II) oxidative addition product.
-
Integrate the signals relative to the internal standard to determine the concentration of each species over time.
-
Analyze the concentration versus time data to determine the reaction order and calculate the rate constant.[1]
Monitoring by UV-Vis Spectroscopy
This technique is suitable when the Pd(0) and Pd(II) species have distinct and well-resolved absorption bands in the UV-Vis spectrum.
Materials:
-
Palladium precursor
-
Phosphine ligand
-
Aryl iodide
-
UV-transparent, anhydrous, and degassed solvent (e.g., THF, heptane)
-
Quartz cuvettes equipped with septa for measurements under an inert atmosphere
Procedure:
-
Prepare a dilute stock solution of the in situ generated Pd(0)-phosphine complex in the chosen solvent under an inert atmosphere.
-
Transfer the solution to a sealed quartz cuvette.
-
Record the initial UV-Vis spectrum of the Pd(0) complex.
-
Inject a solution of the aryl iodide (typically in large excess to ensure pseudo-first-order conditions) into the cuvette.
-
Immediately begin recording UV-Vis spectra at fixed time intervals.
-
Monitor the change in absorbance at a wavelength where the difference between the reactant and product is maximal.
-
Plot the natural logarithm of the absorbance (or a function of it, depending on the reaction order) versus time to determine the pseudo-first-order rate constant.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the proposed mechanistic pathway for the oxidative addition of an aryl iodide to a palladium(0) complex.
Caption: Experimental workflow for a kinetic study using ³¹P NMR.
Caption: Concerted three-centered mechanism for oxidative addition.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking New Catalysts for the Intramolecular Cyclization of 2,2'-Diiodobiphenyl: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of the biphenylene core from 2,2'-diiodobiphenyl is a critical transformation. This guide provides an objective comparison of catalytic systems for this intramolecular cyclization, presenting supporting experimental data, detailed protocols, and visualizations of the underlying processes.
The intramolecular cyclization of this compound to form the strained but synthetically valuable biphenylene moiety has been a subject of continuous investigation. Historically, this transformation is a classic example of the Ullmann condensation. However, modern catalysis has introduced new methods with the potential for higher yields and milder reaction conditions. This guide benchmarks the traditional copper-mediated approach against a more recent palladium-catalyzed system, offering a clear comparison of their performance.
Comparative Performance of Catalytic Systems
The following table summarizes the quantitative data for two distinct catalytic systems for the intramolecular cyclization of this compound.
| Catalyst System | Catalyst Loading | Ligand/Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Copper-Bronze | Stoichiometric | None | None | Sand (as diluent) | 230-260 | 2 | ~50 |
| Pd(OAc)₂ / PPh₃ | 5 mol% | PPh₃ (10 mol%) | Ag₂CO₃ | DMF | 120 | 24 | 75 |
Experimental Workflow and Catalytic Cycle
To visualize the processes involved in these transformations, the following diagrams illustrate a general experimental workflow and a plausible catalytic cycle for the palladium-catalyzed reaction.
Safety Operating Guide
Proper Disposal of 2,2'-Diiodobiphenyl: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Proper management and disposal of 2,2'-Diiodobiphenyl are critical to ensure laboratory safety and environmental protection. This polyhalogenated biphenyl is classified as a hazardous substance, necessitating strict adherence to disposal protocols. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices for laboratory chemical waste management.
Key Safety and Hazard Information
This compound is a solid chemical compound that requires careful handling due to its hazardous properties. It is crucial to consult the Safety Data Sheet (SDS) for specific handling and emergency procedures.
| Identifier | Value |
| CAS Number | 2236-52-4 |
| UN Number | UN3152 |
| DOT Classification | Class 9, Packing Group II (Polyhalogenated biphenyls, solid) |
| Hazard Statements | H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. As a polyhalogenated compound, it falls under specific waste categories that require professional handling.
Experimental Protocol: Waste Segregation and Collection
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Identification: Clearly label a dedicated, leak-proof, and compatible waste container as "Hazardous Waste: this compound, Solid".
-
Segregation: Do not mix this compound waste with other waste streams, especially non-halogenated solvents or general laboratory trash.
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Spill Management: In case of a spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.
Disposal Plan: Final Disposition
-
Engage a Certified Waste Disposal Vendor: The disposal of halogenated organic compounds like this compound must be handled by a licensed hazardous waste disposal company.
-
Manifesting: Ensure all waste is properly documented on a hazardous waste manifest as required by regulatory agencies.
-
Preferred Disposal Method: High-temperature incineration is the preferred and most effective method for the complete destruction of polyhalogenated biphenyls.[2]
-
Landfill Prohibition: Due to its persistence and ecotoxicity, direct landfilling of this compound is not an environmentally sound or compliant disposal method.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2,2'-Diiodobiphenyl
For researchers, scientists, and drug development professionals, the safe handling and disposal of 2,2'-Diiodobiphenyl are paramount to ensure personal safety and environmental protection. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. It is known to cause serious eye irritation and is very toxic to aquatic life with long-lasting effects.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation | |
| Hazardous to the aquatic environment, acute hazard | Warning | H400: Very toxic to aquatic life | |
| Hazardous to the aquatic environment, long-term hazard | Warning | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when working with this compound, especially when handling the powdered form or solutions. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solid | Chemical splash goggles and a face shield. | Double-gloving is recommended. An inner nitrile glove with an outer chemical-resistant glove (e.g., Viton or PVA for extended contact). | A lab coat, with sleeve covers or a disposable gown to ensure no skin is exposed. | A NIOSH-approved respirator (e.g., N95) is necessary if the operation is not performed in a certified chemical fume hood or if dust is generated. |
| Handling solutions of the compound | Chemical splash goggles. | Chemical-resistant gloves (Nitrile for incidental contact; Viton or PVA for prolonged contact or when using aromatic/chlorinated solvents). | A lab coat. | Work should be performed in a certified chemical fume hood. |
| Cleaning and decontamination | Chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile). | A lab coat. | Not generally required if the area is well-ventilated. |
Glove Selection:
The choice of glove material is critical for preventing skin exposure. Nitrile gloves offer good resistance for incidental contact.[1] However, for prolonged handling or when working with solutions containing aromatic or halogenated solvents, more robust options are recommended.
| Glove Material | Recommended Use | Not Recommended For |
| Nitrile | Incidental contact, good for a variety of chemicals.[1] | Prolonged contact with aromatic and halogenated hydrocarbons.[1] |
| Viton | Extended contact with chlorinated and aromatic solvents.[1] | Ketones.[1] |
| Polyvinyl Alcohol (PVA) | Good for aromatic and chlorinated solvents. | Water-based solutions. |
Operational Plan: Step-by-Step Guidance
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit containing absorbent materials, neutralizing agents (if applicable), and appropriate waste disposal bags should be available in the laboratory.
2. Handling Procedures:
-
Weighing: When weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Transferring: Use spatulas or other appropriate tools to handle the solid. Avoid creating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
3. Decontamination and Spill Response:
In the event of a spill, follow these procedures:
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated. If the spill is outside a fume hood, restrict access to the area for a period to allow dust to settle.
-
PPE: Don the appropriate PPE as outlined in the table above before attempting to clean the spill.
-
Containment: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust. For a liquid spill, cover with an inert absorbent material, and then collect it into a suitable container.
-
Cleaning: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan
As a polyhalogenated biphenyl, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless compatible.
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
